4-Chloro-3-cyanobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNLALHBLSJPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627275 | |
| Record name | 4-Chloro-3-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117738-76-8 | |
| Record name | 4-Chloro-3-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-cyanobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Chloro-3-cyanobenzoic Acid from 3-Amino-4-chlorobenzoic Acid
Introduction
4-Chloro-3-cyanobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its substituted benzoic acid scaffold is a key feature in a variety of pharmacologically active molecules. This guide provides an in-depth, technical overview of a robust and reliable synthetic route to this compound, commencing from the readily available starting material, 3-amino-4-chlorobenzoic acid. The synthesis hinges on the classic Sandmeyer reaction, a powerful and versatile method for the conversion of aromatic amines into a wide array of functional groups.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and safety considerations.
Reaction Overview: The Sandmeyer Cyanation
The transformation of 3-amino-4-chlorobenzoic acid to this compound is a two-step process, beginning with the diazotization of the primary aromatic amine, followed by a copper(I) cyanide-mediated substitution of the resulting diazonium salt. This sequence is a prime example of the Sandmeyer reaction, a cornerstone of aromatic chemistry.[1][2]
The overall reaction is as follows:
Caption: Overall reaction scheme for the synthesis.
The first step, diazotization, involves the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3] This reaction must be conducted at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt intermediate.[3]
The second step is the Sandmeyer reaction itself, where the diazonium group is replaced by a cyano group using copper(I) cyanide (CuCN).[1] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single electron transfer from the copper(I) species to the diazonium salt.[1]
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 3-Amino-4-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | >98% |
| Sodium Nitrite | NaNO₂ | 69.00 | >99% |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | 37% |
| Copper(I) Cyanide | CuCN | 89.56 | >98% |
| Sodium Cyanide | NaCN | 49.01 | >98% |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ACS Grade |
| Deionized Water | H₂O | 18.02 |
Step 1: Diazotization of 3-Amino-4-chlorobenzoic acid
Caption: Workflow for the diazotization step.
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-amino-4-chlorobenzoic acid (10.0 g, 58.3 mmol).
-
Add a solution of concentrated hydrochloric acid (20 mL) in deionized water (50 mL). Stir the mixture to form a fine suspension.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (4.4 g, 63.8 mmol) in deionized water (20 mL).
-
Slowly add the sodium nitrite solution dropwise to the stirred suspension of the amine hydrochloride over a period of 30 minutes, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of a clear solution indicates the completion of the diazotization.
Step 2: Sandmeyer Cyanation
References
A Comprehensive Technical Guide to the Solubility of 4-Chloro-3-cyanobenzoic Acid in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 4-Chloro-3-cyanobenzoic acid, a key intermediate in pharmaceutical and materials science research. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties: The Foundation of Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the resulting physicochemical properties. This compound (C₈H₄ClNO₂) possesses a unique combination of functional groups that govern its interactions with different solvents.[1][2]
| Property | Value | Source |
| CAS Number | 117738-76-8 | [3][4] |
| Molecular Weight | 181.58 g/mol | [1][5] |
| Appearance | Light orange to light brown solid | [2] |
| pKa | 3.41 ± 0.10 (Predicted) | [3][6] |
| Water Solubility | Very slightly soluble (0.22 g/L at 25°C) | [6] |
The presence of a carboxylic acid group (-COOH), a cyano group (-CN), and a chloro group (-Cl) on the benzene ring creates a molecule with significant polarity and the capacity for specific intermolecular interactions.
-
Carboxylic Acid Group: This group is polar and can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen). This functionality is key to its solubility in protic and polar aprotic solvents. The acidic nature of this group (pKa ≈ 3.41) implies that its solubility will be significantly enhanced in basic aqueous solutions or basic organic solvents due to deprotonation to the more soluble carboxylate salt.[3][6][7]
-
Cyano Group: The nitrile group is strongly polar and a hydrogen bond acceptor. This contributes to the overall polarity of the molecule.
-
Chloro Group: The electronegative chlorine atom enhances the polarity of the C-Cl bond and the aromatic ring, while also contributing to van der Waals interactions.
-
Aromatic Ring: The benzene ring itself is nonpolar and can engage in π-π stacking interactions.
The interplay of these functional groups results in a molecule that is a solid at room temperature, indicating strong intermolecular forces in its crystal lattice.[2][5] Overcoming these forces is a prerequisite for dissolution.
The Principle of "Like Dissolves Like": A Predictive Framework
The adage "like dissolves like" serves as a primary guideline for predicting solubility.[7][8][9] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
Caption: Logical relationship between solute polarity and solvent type.
Based on this principle, we can anticipate the solubility of this compound in various classes of organic solvents.
Quantitative Solubility Profile
While theoretical principles provide a strong predictive foundation, empirical data is essential for practical applications. The following table summarizes the known and anticipated solubility of this compound in common organic solvents.
| Solvent Class | Solvent | Predicted/Observed Solubility | Rationale |
| Polar Protic | Methanol | Slightly Soluble to Soluble | The hydroxyl group of methanol can effectively form hydrogen bonds with both the carboxylic acid and cyano groups of the solute.[2][3] |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities facilitate dissolution. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | DMSO is a strong hydrogen bond acceptor and highly polar, making it effective at solvating polar molecules.[2][3] |
| Acetone | Moderately Soluble | Acetone's carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid proton. | |
| Ethyl Acetate | Sparingly Soluble | While polar, ethyl acetate is a weaker hydrogen bond acceptor than acetone or DMSO. | |
| Nonpolar | Dichloromethane (DCM) | Sparingly Soluble | DCM has a moderate dipole moment but lacks hydrogen bonding capabilities, limiting its effectiveness. |
| Toluene | Very Slightly Soluble | The significant mismatch in polarity between the highly polar solute and nonpolar toluene results in poor solubility.[10] | |
| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane cannot effectively solvate the polar functional groups of the solute. |
It is crucial to note that temperature plays a significant role; the solubility of most solids, including this compound, increases with temperature.[8]
Experimental Determination of Solubility: A Validated Protocol
To obtain precise solubility data, a systematic experimental approach is necessary. The shake-flask method is a reliable and widely used technique.[8]
Protocol: Isothermal Shake-Flask Method
This protocol ensures the establishment of equilibrium between the solid solute and the solvent, providing a self-validating system for accurate solubility measurement.
Caption: Experimental workflow for the shake-flask solubility determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of sealed vials, each containing a precise volume (e.g., 5.0 mL) of the desired organic solvent. The presence of undissolved solid at the end of the experiment is critical to ensure a saturated solution.
-
Equilibration: Place the vials in a constant-temperature shaker bath (e.g., 25°C ± 0.1°C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 4 hours to allow the excess solid to settle. Alternatively, for faster separation, centrifuge the vials at a controlled temperature.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is highly soluble.
-
Analysis: Quantify the concentration of this compound in the diluted aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a calibration curve prepared with known standards.
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the original solvent. Express the results in appropriate units (e.g., g/L, mg/mL, or mol/L).
The trustworthiness of this protocol lies in the confirmation of equilibrium and the use of a validated, specific analytical method for quantification.
Conclusion and Practical Implications
The solubility of this compound is a critical parameter for its effective use. Its polar nature, driven by the carboxylic acid and cyano functionalities, dictates a preference for polar organic solvents, particularly those capable of hydrogen bonding like methanol and ethanol. Conversely, its solubility in nonpolar solvents such as toluene and hexane is extremely limited. For drug development professionals, this information is vital for selecting appropriate solvent systems for synthesis, recrystallization, and the preparation of stock solutions for screening assays. The provided experimental protocol offers a robust framework for generating precise solubility data to support these critical research and development activities.
References
- 1. This compound | C8H4ClNO2 | CID 22644612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 117738-76-8 [chemicalbook.com]
- 3. This compound CAS#: 117738-76-8 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Page loading... [guidechem.com]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.ws [chem.ws]
- 10. quora.com [quora.com]
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-3-cyanobenzoic acid. Designed for professionals in research and drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the expected spectral features, explains the underlying scientific principles, and provides field-proven protocols for data acquisition. Our approach is grounded in ensuring scientific integrity, with a focus on self-validating methodologies and authoritative references.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₄ClNO₂ and a molecular weight of approximately 181.58 g/mol .[1][2][3] Its structure, featuring a benzene ring substituted with a carboxylic acid group, a nitrile group, and a chlorine atom, gives rise to a unique spectroscopic fingerprint.
Molecular Structure:
Caption: 2D structure of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 117738-76-8 | [2] |
| Molecular Formula | C₈H₄ClNO₂ | [1][2][3] |
| Molecular Weight | 181.58 g/mol | [3] |
| Appearance | Light orange to light brown solid | [4] |
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its carboxylic acid, nitrile, and substituted aromatic functionalities.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| 3300-2500 | Carboxylic Acid | O-H stretch | Broad, Strong |
| ~2230 | Nitrile | C≡N stretch | Sharp, Medium |
| ~1700 | Carboxylic Acid | C=O stretch | Strong |
| 1600-1450 | Aromatic Ring | C=C stretch | Medium to Weak |
| ~1300 | Carboxylic Acid | C-O stretch | Medium |
| ~1250-1000 | Aromatic Ring | C-H in-plane bend | Weak |
| ~900-675 | Aromatic Ring | C-H out-of-plane bend | Strong |
| ~750 | C-Cl | C-Cl stretch | Strong |
Interpretation:
The most prominent feature will be the very broad O-H stretching band of the carboxylic acid, a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid state.[5][6] The sharp, medium intensity peak around 2230 cm⁻¹ is indicative of the nitrile (C≡N) group.[5] The strong carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.[6][7] The substitution pattern on the benzene ring can often be deduced from the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region.[6][8]
Experimental Protocol: Acquiring the IR Spectrum (Solid Sample)
This protocol outlines the Attenuated Total Reflectance (ATR) method, which is a common and convenient technique for solid samples.
Caption: Workflow for obtaining an IR spectrum of a solid sample using ATR.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small, representative amount of the solid this compound onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. This is crucial for obtaining a high-quality spectrum.
-
Data Collection: Acquire the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Data Processing: Perform a baseline correction and, if necessary, an ATR correction.
-
Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectrum
The ¹H NMR spectrum of this compound will show signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid. Published data indicates the following chemical shifts in a CDCl₃/CD₃OD solvent mixture: δ 7.61 (1H, d, J = 9Hz), 8.20 (1H, dd, J = 2Hz, 9Hz), and 8.36 (1H, d, J = 2Hz).[4]
Predicted ¹H NMR Data and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12-13 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) | The acidic proton is highly deshielded and often appears as a broad singlet. |
| ~8.36 | Doublet | 1H | Aromatic H | This proton is ortho to the carboxylic acid group and is expected to be the most deshielded of the aromatic protons. |
| ~8.20 | Doublet of Doublets | 1H | Aromatic H | This proton is ortho to the chlorine and meta to the carboxylic acid, showing coupling to two neighboring protons. |
| ~7.61 | Doublet | 1H | Aromatic H | This proton is ortho to the nitrile group and meta to the chlorine, likely the most upfield of the aromatic signals. |
¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | Carboxylic Acid (C=O) | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~140 | Aromatic C-Cl | The carbon attached to the electronegative chlorine atom will be deshielded. |
| ~135 | Aromatic C-COOH | The carbon attached to the carboxylic acid group. |
| ~133 | Aromatic C-H | Aromatic carbons typically resonate in this region. |
| ~130 | Aromatic C-H | |
| ~128 | Aromatic C-H | |
| ~115 | Nitrile (C≡N) | The carbon of the nitrile group has a characteristic chemical shift. |
| ~110 | Aromatic C-CN | The carbon attached to the nitrile group. |
Note: The exact chemical shifts can be influenced by the solvent and concentration. The predictions above are based on established ranges for similar substituted benzenes.[9]
Experimental Protocol: Acquiring NMR Spectra
Caption: Workflow for obtaining ¹H and ¹³C NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃). Transfer the solution to a clean NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum. A standard pulse sequence is typically sufficient.
-
¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the chemical shift scale (e.g., to the residual solvent peak). Integrate the signals in the ¹H spectrum and assign all peaks in both spectra to the corresponding nuclei in the molecule.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrum
The molecular weight of this compound is approximately 181.58 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the molecular ion region of the mass spectrum is expected to show two peaks.[10][11]
Predicted m/z Values and Fragmentation:
| m/z | Ion | Comments |
| 181/183 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 164/166 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 153/155 | [M-CO]⁺ | Loss of carbon monoxide. |
| 136/138 | [M-COOH]⁺ | Loss of the carboxylic acid group as a radical. |
| 111 | [C₆H₄Cl]⁺ | Phenyl cation with a chlorine atom. |
| 102 | [C₆H₄CN]⁺ | Phenyl cation with a nitrile group. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Interpretation:
The most informative feature will be the molecular ion peak at m/z 181 and its corresponding M+2 peak at m/z 183, with a relative intensity of approximately one-third of the M peak.[10][11] This is a definitive indicator of the presence of one chlorine atom. Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH and -COOH fragments.[12] Further fragmentation of the aromatic ring can also be expected.
Experimental Protocol: Acquiring a Mass Spectrum
This protocol is for a standard electron ionization (EI) mass spectrometer coupled with a direct insertion probe for solid samples.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the solid sample into a capillary tube.
-
Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Sample Introduction: Insert the direct insertion probe with the capillary tube into the ion source of the mass spectrometer.
-
Data Acquisition: Gradually heat the probe to volatilize the sample into the ion source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-250).
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the structure of the compound.
Conclusion
The spectroscopic characterization of this compound relies on the synergistic use of IR, NMR, and MS techniques. Each method provides unique and complementary information that, when combined, allows for the unambiguous confirmation of its chemical structure. The protocols and interpretations provided in this guide offer a robust framework for researchers and scientists to effectively utilize these analytical techniques in their work with this and similar compounds.
References
- 1. This compound | C8H4ClNO2 | CID 22644612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | 117738-76-8 [chemicalbook.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
The Strategic Utility of 4-Chloro-3-cyanobenzoic Acid in Modern Organic Synthesis: A Technical Guide
For Immediate Release
In the intricate landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, 4-Chloro-3-cyanobenzoic acid has emerged as a highly versatile and valuable intermediate, particularly in the realms of medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the chemical properties, synthesis, and diverse applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its synthetic potential.
Core Molecular Attributes and Physicochemical Profile
This compound, with the molecular formula C₈H₄ClNO₂, is a trifunctional aromatic compound featuring a carboxylic acid, a nitrile (cyano), and a chloro substituent. This unique arrangement of functional groups on the benzene ring imparts a distinct reactivity profile, making it a coveted building block for the synthesis of a wide array of target molecules.
Table 1: Physicochemical Properties of this compound [1][2][3][4]
| Property | Value |
| CAS Number | 117738-76-8 |
| Molecular Weight | 181.58 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CC(=C(C=C1C(=O)O)C#N)Cl |
| Appearance | Light orange to light brown solid |
| Melting Point | Not reported |
| Boiling Point (Predicted) | 366.5 ± 27.0 °C |
| Density (Predicted) | 1.48 ± 0.1 g/cm³ |
| pKa (Predicted) | 3.41 ± 0.10 |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
The strategic positioning of the electron-withdrawing cyano and chloro groups influences the acidity of the carboxylic acid and the reactivity of the aromatic ring, opening up diverse avenues for chemical modification.
Synthesis of this compound: A Practical Approach
The most common and well-established method for the synthesis of this compound involves a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to various functional groups.[5][6][7][8] This approach utilizes the readily available 3-amino-4-chlorobenzoic acid as the starting material.
The Sandmeyer Reaction Protocol
The synthesis proceeds via the diazotization of the amino group on 3-amino-4-chlorobenzoic acid, followed by a copper-catalyzed cyanation.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction [9]
-
Diazotization:
-
To a stirred mixture of sulfuric acid (60 mL) and water (95 mL) cooled to 0 °C, add 3-amino-4-chlorobenzoic acid (10.0 g, 57.1 mmol).
-
Slowly add a solution of sodium nitrite (10.0 g, 145 mmol) in water while maintaining the temperature at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for 2 hours to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of cuprous cyanide (7.1 g, 79.3 mmol), potassium cyanide (21.7 g, 333 mmol), and potassium carbonate (2.85 g, 2.06 mmol) in a mixture of water (250 mL) and benzene (175 mL).
-
Slowly add the previously prepared diazonium salt solution to the cyanide solution, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, heat the reaction mixture to 80 °C and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through diatomaceous earth to remove insoluble materials.
-
Separate the aqueous phase and adjust the pH to 2 with concentrated hydrochloric acid under ice bath cooling.
-
Extract the aqueous phase with ether (2 x 200 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (eluent: ethyl acetate/hexane) to yield this compound as a light yellow crystalline solid.
-
The Reactivity Landscape: A Building Block for Complexity
The synthetic utility of this compound lies in the differential reactivity of its three functional groups, allowing for a wide range of selective transformations.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can readily undergo standard transformations such as:
-
Esterification: Reaction with alcohols under acidic conditions or using coupling agents to form the corresponding esters.
-
Amidation: Coupling with amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate amides.
-
Reduction: Conversion to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.
-
Conversion to Acyl Chloride: Reaction with thionyl chloride or oxalyl chloride to produce the highly reactive acyl chloride, a precursor for various other functional groups.
Transformations of the Cyano Group
The nitrile group is a versatile handle for further molecular elaboration:
-
Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions, respectively.
-
Reduction: Reduction to a primary amine using reagents such as lithium aluminum hydride or catalytic hydrogenation.
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic systems, such as tetrazoles upon reaction with azides.
Substitution of the Chloro Group
The chlorine atom can be displaced via nucleophilic aromatic substitution (SₙAr), although this typically requires activated systems or harsh reaction conditions. This provides a route to introduce other functionalities like amines, ethers, and thioethers.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, a critical class of therapeutics for the treatment of cancer and other diseases.[10][11] The 4-anilino-3-cyanoquinoline core is a well-established pharmacophore in many kinase inhibitors, and this compound serves as a key precursor for constructing such scaffolds.
A series of 4-anilino-3-cyanobenzo[g]quinolines have been prepared and shown to be potent kinase inhibitors.[12] While a direct synthesis from this compound is not explicitly detailed in this specific study, the structural components strongly suggest its potential as a starting material for analogous compounds. The general synthetic strategy would likely involve the conversion of the carboxylic acid to an appropriate functional group for cyclization and subsequent derivatization.
The development of potent and selective kinase inhibitors often relies on the systematic exploration of structure-activity relationships (SAR).[13] The trifunctional nature of this compound makes it an ideal starting point for generating libraries of compounds for SAR studies. For instance, the carboxylic acid can be used as an anchor to a solid support for combinatorial synthesis, while the cyano and chloro groups can be independently modified.
Spectroscopic and Analytical Characterization
Thorough characterization of this compound is crucial for its effective use in synthesis. The expected spectroscopic data includes:
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electronic effects of the three different substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule, including the carboxyl, cyano, and aromatic carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the C≡N stretch of the nitrile group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique combination of three distinct and reactive functional groups provides a rich platform for the construction of complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, will enable researchers to fully exploit its potential in the development of novel therapeutics and advanced materials.
References
- 1. This compound | C8H4ClNO2 | CID 22644612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C8H4ClNO2) [pubchemlite.lcsb.uni.lu]
- 4. Page loading... [wap.guidechem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. This compound CAS#: 117738-76-8 [m.chemicalbook.com]
- 10. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 12. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-3-cyanobenzoic Acid: A Versatile Intermediate for the Rational Design of Novel Antiviral Agents
Abstract
In the relentless pursuit of novel antiviral therapeutics, the strategic selection of versatile chemical intermediates is paramount. 4-Chloro-3-cyanobenzoic acid, a trifunctional aromatic compound, presents itself as a compelling scaffold for the development of a new generation of antiviral agents. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most critically, the prospective application of this compound as a core building block in antiviral drug discovery. While direct synthesis of a marketed antiviral from this specific intermediate is not extensively documented in public literature, this paper will elucidate its potential by proposing logical and scientifically grounded synthetic pathways toward established antiviral pharmacophores. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical spaces in the fight against viral diseases.
Introduction: The Strategic Imperative for Novel Antiviral Scaffolds
The ever-present threat of viral pandemics and the continuous emergence of drug-resistant viral strains necessitate a proactive and innovative approach to antiviral drug discovery. A key strategy in this endeavor is the identification and utilization of versatile chemical building blocks that can be efficiently elaborated into a diverse range of potential drug candidates. This compound (CCBA) is one such molecule of interest. Its unique arrangement of a carboxylic acid, a nitrile, and a chloro substituent on a benzene ring offers a rich platform for chemical modification and the introduction of functionalities known to interact with viral targets.
This guide will first detail the synthesis and physicochemical properties of CCBA, providing a foundational understanding of this intermediate. The subsequent sections will delve into a prospective analysis of its application in antiviral drug design, focusing on how its distinct functional groups can be strategically manipulated to generate analogs of known antiviral agents, including protease inhibitors and neuraminidase inhibitors.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the chemical and physical properties of a starting material is crucial for its effective use in multi-step synthesis.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₄ClNO₂ | [1][2] |
| Molecular Weight | 181.58 g/mol | [1] |
| CAS Number | 117738-76-8 | [1][3] |
| Appearance | Light yellow crystalline solid | [4] |
| pKa | 3.41 ± 0.10 (Predicted) | [3] |
| Solubility | Very slightly soluble in water (0.22 g/L at 25°C) | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved from 3-amino-4-chlorobenzoic acid via a Sandmeyer reaction. This classic transformation in organic chemistry allows for the conversion of an aryl amine to a nitrile.[4]
Experimental Protocol: Synthesis of this compound [4]
Materials:
-
3-Amino-4-chlorobenzoic acid
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Cuprous cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Potassium carbonate (K₂CO₃)
-
Benzene
-
Ether
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Diazotization: In a suitable reaction vessel, a solution of 3-amino-4-chlorobenzoic acid (10.0 g, 57.1 mmol) in a mixture of sulfuric acid (60 mL) and water (95 mL) is cooled to 0°C. To this stirred solution, sodium nitrite (10.0 g, 145 mmol) is added portion-wise, maintaining the temperature at 0°C. The reaction mixture is stirred at this temperature for 2 hours to ensure complete formation of the diazonium salt.
-
Cyanation (Sandmeyer Reaction): In a separate, larger vessel, a solution of cuprous cyanide (7.1 g, 79.3 mmol), potassium cyanide (21.7 g, 333 mmol), and potassium carbonate (285 g, 2.06 mol) in a mixture of water (250 mL) and benzene (175 mL) is prepared and stirred. The previously prepared diazonium salt solution is then slowly added to this mixture, with careful temperature control to not exceed 15°C.
-
Reaction Completion and Work-up: The reaction system is heated to 80°C and stirred for 1 hour. After cooling to room temperature, the insoluble material is removed by filtration through diatomaceous earth and washed with benzene and ether. The aqueous phase is separated, and the pH is adjusted to 2 with concentrated hydrochloric acid under ice bath cooling to precipitate the crude product.
-
Extraction and Purification: The aqueous phase is extracted with ether (2 x 200 mL). The combined organic phases are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting residue is purified by silica gel column chromatography using an ethyl acetate/hexane eluent to yield this compound as a light yellow crystalline solid.
Caption: Synthetic pathway for this compound.
Prospective Applications in Antiviral Drug Design
The true potential of this compound lies in the versatility of its three functional groups, which can serve as handles for a variety of chemical transformations to generate novel molecular architectures with potential antiviral activity.
The Carboxylic Acid Moiety: A Gateway to Amide and Ester Derivatives
The carboxylic acid group is a cornerstone of medicinal chemistry, readily transformed into amides and esters. This functionality is particularly relevant in the design of HIV protease inhibitors, where amide bonds mimic the peptide linkages of the natural substrate.[5] For example, the P2 and P3 ligands of many HIV protease inhibitors are often derived from substituted benzoic acids.[6]
Hypothetical Synthetic Pathway to a Protease Inhibitor Scaffold:
The carboxylic acid of CCBA can be activated and coupled with a chiral amine, a common fragment in protease inhibitors, to form a key amide bond.
Caption: Amide bond formation from this compound.
The Nitrile Group: A Precursor to Amines and Heterocycles
The nitrile group is a versatile functional group that can be reduced to a primary amine or hydrolyzed to a carboxylic acid. The resulting amine can be further derivatized or incorporated into heterocyclic ring systems, which are prevalent in many antiviral drugs. For instance, the formation of triazoles or other nitrogen-containing heterocycles can be envisioned.
Hypothetical Synthetic Pathway to a Heterocyclic Derivative:
Reduction of the nitrile to an amine, followed by cyclization with an appropriate reagent, could yield novel heterocyclic structures with potential antiviral activity.
Caption: Heterocycle synthesis via nitrile modification.
The Chloro Substituent: A Handle for Nucleophilic Aromatic Substitution
The chloro group on the aromatic ring can be a site for nucleophilic aromatic substitution (SNAᵣ) reactions, allowing for the introduction of a wide variety of substituents, including amines, alcohols, and thiols. This provides a powerful tool for structure-activity relationship (SAR) studies, enabling the fine-tuning of the molecule's properties to enhance its antiviral activity and pharmacokinetic profile.
Hypothetical Synthetic Pathway via SNAᵣ:
Displacement of the chloro group with a suitable nucleophile can introduce new functionalities that may enhance binding to a viral target.
Caption: Functionalization via nucleophilic aromatic substitution.
Bioisosteric Considerations in Drug Design
The concept of bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a powerful strategy in drug design.[7][8] this compound and its derivatives can serve as starting points for creating bioisosteres of known antiviral agents. For instance, the carboxylic acid could be replaced with a tetrazole ring, a common carboxylic acid bioisostere, which can improve metabolic stability and bioavailability.[9]
Conclusion and Future Prospects
This compound is a readily accessible and highly functionalized intermediate with significant, albeit largely untapped, potential in the field of antiviral drug discovery. While this guide has presented a prospective analysis, the chemical logic underpinning the proposed synthetic transformations is sound and rooted in established medicinal chemistry principles. The strategic manipulation of its carboxylic acid, nitrile, and chloro functionalities offers a clear path for the rational design and synthesis of novel antiviral candidates.
Future research should focus on the systematic exploration of the chemical space around the this compound scaffold. The synthesis and screening of libraries of derivatives against a panel of viral targets could uncover novel lead compounds. The insights provided in this technical guide are intended to serve as a catalyst for such investigations, ultimately contributing to the development of the next generation of antiviral therapies.
References
- 1. This compound | C8H4ClNO2 | CID 22644612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H4ClNO2) [pubchemlite.lcsb.uni.lu]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 117738-76-8 [chemicalbook.com]
- 5. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioisosterism - Drug Design Org [drugdesign.org]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. ctppc.org [ctppc.org]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 4-Chloro-3-cyanobenzoic acid
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 4-Chloro-3-cyanobenzoic acid. This polysubstituted benzene derivative presents a unique case study in regioselectivity due to the presence of three deactivating groups with competing directing effects. This document offers a theoretical framework for predicting the outcomes of nitration, halogenation, and sulfonation reactions, supported by mechanistic insights and analogies to structurally similar compounds. Detailed hypothetical protocols are provided to guide researchers in the synthesis of novel derivatives of this compound. Furthermore, the limitations of applying Friedel-Crafts reactions to this strongly deactivated aromatic system are discussed. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of complex aromatic compounds.
Introduction: The Challenge of a Polysubstituted, Deactivated Aromatic System
This compound is a multifaceted aromatic compound featuring a chlorine atom, a cyano group, and a carboxylic acid moiety on the benzene ring.[1][2] This unique substitution pattern renders the aromatic core significantly electron-deficient and, consequently, highly deactivated towards electrophilic attack. The study of its electrophilic aromatic substitution (EAS) reactions is therefore not only a synthetic challenge but also an intriguing academic exercise in predicting regioselectivity.
The three substituents, a chloro group (-Cl), a cyano group (-CN), and a carboxylic acid group (-COOH), all withdraw electron density from the aromatic ring, albeit through different mechanisms. This deactivation necessitates more forcing reaction conditions compared to benzene or activated derivatives.[3][4] Moreover, the directing effects of these groups are not in concert, leading to a complex regiochemical outcome that is the central focus of this guide. Understanding the interplay of these electronic effects is paramount for any synthetic chemist aiming to functionalize this molecule.
Analysis of Substituent Effects and Regioselectivity
The regioselectivity of electrophilic aromatic substitution on this compound is governed by the cumulative inductive and resonance effects of its three substituents.
-
-COOH (Carboxylic Acid): This group is strongly deactivating and a meta-director. It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-M).[4][5][6]
-
-CN (Cyano): Similar to the carboxylic acid group, the cyano group is a potent deactivating group and a meta-director due to its strong -I and -M effects.[7]
-
-Cl (Chloro): The chloro group exhibits a dual nature. It is deactivating due to its strong -I effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through a positive resonance effect (+M).[8][9]
In a polysubstituted ring, the directing effects of the substituents can be either cooperative or conflicting. In the case of this compound, the situation is complex as all are deactivating groups. The carboxylic acid at C1 directs incoming electrophiles to C3 and C5. The cyano group at C3 directs to C1 and C5. The chloro group at C4 directs to C2 and C6 (ortho) and C1 (para).
The positions on the ring can be analyzed as follows:
-
C1: Already substituted.
-
C2: ortho to -COOH (deactivated), meta to -CN (less deactivated), and ortho to -Cl (activated by resonance).
-
C3: Already substituted.
-
C4: Already substituted.
-
C5: meta to -COOH (less deactivated), ortho to -CN (deactivated), and meta to -Cl (deactivated).
-
C6: meta to -COOH (less deactivated), para to -CN (deactivated), and ortho to -Cl (activated by resonance).
The positions activated by the chloro group's resonance effect (C2 and C6) are the most likely sites for electrophilic attack. Between C2 and C6, C2 is ortho to the strongly deactivating carboxylic acid group, which may introduce steric hindrance and electronic repulsion. C6 is para to the cyano group and meta to the carboxylic acid, making it sterically more accessible and electronically less disfavored. Therefore, the most probable position for electrophilic substitution is C6 , with C2 being a potential minor product.
Predicted regioselectivity of EAS on this compound.
Key Electrophilic Aromatic Substitution Reactions
Due to the strongly deactivated nature of the ring, harsh reaction conditions are generally required to achieve substitution.
Nitration
The introduction of a nitro group (-NO2) onto the aromatic ring is a classic EAS reaction. For a deactivated substrate like this compound, a potent nitrating agent is necessary.
Mechanism: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The aromatic ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores aromaticity.
Generalized mechanism for the nitration of this compound.
Hypothetical Protocol:
Based on the nitration of the analogous 4-chlorobenzoic acid, the following protocol can be proposed.[1][10]
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 1.82 g (0.01 mol) of this compound to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
In the dropping funnel, prepare a nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 3.5 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the benzoic acid derivative over 30 minutes, maintaining the reaction temperature between 0 and 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.
-
Collect the precipitated product by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield the purified product.
Halogenation
Halogenation, such as bromination or chlorination, of a deactivated ring typically requires a Lewis acid catalyst to polarize the halogen molecule and increase its electrophilicity.[9]
Mechanism: The Lewis acid (e.g., FeBr₃ for bromination) coordinates with the halogen, creating a more potent electrophile. The aromatic ring attacks this complex, leading to the formation of a sigma complex. The loss of a proton, facilitated by the [FeBr₄]⁻ species, regenerates the aromatic ring and the catalyst.
Hypothetical Protocol (Bromination):
-
To a solution of 1.82 g (0.01 mol) of this compound in 20 mL of a suitable solvent (e.g., dichloromethane or nitrobenzene) in a flask protected from moisture, add 0.3 g of iron filings.
-
Slowly add 1.76 g (0.011 mol) of bromine dropwise with stirring at room temperature.
-
After the addition, gently heat the reaction mixture to 40-50 °C for 2-3 hours, or until the evolution of HBr gas ceases.
-
Cool the reaction mixture and quench by carefully adding it to a solution of sodium bisulfite to destroy any excess bromine.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Sulfonation
Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). For deactivated substrates, fuming sulfuric acid (sulfuric acid containing dissolved SO₃) is typically used.[11]
Mechanism: The electrophile in sulfonation is sulfur trioxide (SO₃). The aromatic ring attacks SO₃, and the resulting intermediate is protonated to form the sulfonic acid. The reaction is reversible, which can be a consideration in product isolation and stability.
Hypothetical Protocol:
-
In a flask equipped with a mechanical stirrer and a reflux condenser, carefully add 1.82 g (0.01 mol) of this compound to 10 mL of fuming sulfuric acid (20% SO₃) at room temperature.
-
Heat the mixture to 100-120 °C and maintain this temperature for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The sulfonic acid product may precipitate or remain in solution. If it precipitates, it can be collected by filtration. If it remains dissolved, it can often be salted out by the addition of sodium chloride.
-
The crude product can be purified by recrystallization from water.
The Unsuitability of Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds on aromatic rings. However, these reactions have significant limitations, most notably their failure with strongly deactivated aromatic substrates.[1][10][11][12][13]
The aromatic ring of this compound is highly electron-deficient due to the cumulative electron-withdrawing effects of the chloro, cyano, and carboxylic acid groups. This severe deactivation renders the ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions.[10][12] Furthermore, the Lewis acid catalysts (e.g., AlCl₃) required for these reactions can complex with the lone pairs on the oxygen atoms of the carboxylic acid group and the nitrogen of the cyano group, further deactivating the ring.[1][10] Consequently, Friedel-Crafts alkylation and acylation are not viable methods for the functionalization of this compound.
Summary of Predicted Reactions and Conditions
| Reaction | Electrophile | Reagents | Conditions | Predicted Major Product |
| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄ | 0-10 °C | 4-Chloro-3-cyano-6-nitrobenzoic acid |
| Bromination | Br⁺ | Br₂, FeBr₃ | 40-50 °C | 6-Bromo-4-chloro-3-cyanobenzoic acid |
| Sulfonation | SO₃ | Fuming H₂SO₄ (20% SO₃) | 100-120 °C | 4-Chloro-3-cyano-6-sulfobenzoic acid |
| Friedel-Crafts | R⁺ / RCO⁺ | Alkyl/Acyl Halide, AlCl₃ | N/A | No Reaction |
Conclusion
The electrophilic aromatic substitution of this compound is a challenging yet predictable process governed by the fundamental principles of organic chemistry. The strongly deactivated nature of the aromatic ring necessitates harsh reaction conditions for nitration, halogenation, and sulfonation. The regiochemical outcome is a result of the competing directing effects of the three substituents, with the ortho-directing influence of the chloro group (via resonance) being the dominant factor, leading to substitution primarily at the C6 position. Friedel-Crafts reactions are not feasible on this substrate due to its profound deactivation. The theoretical analysis and hypothetical protocols presented in this guide provide a solid foundation for researchers to explore the synthesis of novel derivatives of this compound, which may serve as valuable intermediates in drug discovery and materials science.
References
- 1. prepchem.com [prepchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. homework.study.com [homework.study.com]
- 4. sga.profnit.org.br [sga.profnit.org.br]
- 5. quora.com [quora.com]
- 6. homework.study.com [homework.study.com]
- 7. CAS 1877-72-1: 3-Cyanobenzoic acid | CymitQuimica [cymitquimica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 4-[(2-Chlorophenyl)sulfamoyl]benzoic Acid|CAS 380431-08-3 [benchchem.com]
- 12. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]
- 13. 4-chlorobenzoic acid, 74-11-3 [thegoodscentscompany.com]
An In-depth Technical Guide to Nucleophilic Substitution Reactions on 4-Chloro-3-cyanobenzoic Acid
Introduction: Strategic Importance of 4-Chloro-3-cyanobenzoic Acid in Modern Synthesis
This compound is a versatile and highly valuable building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. Its strategic importance stems from a synthetically useful arrangement of functional groups: a carboxylic acid for amide bond formation or further derivatization, a nitrile group, and a reactive aryl chloride. The chlorine atom, activated by the electron-withdrawing effects of the adjacent cyano and para-carboxylic acid groups, is primed for nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile and regioselective introduction of a wide array of nitrogen, oxygen, and sulfur-based nucleophiles, making it a key intermediate in the synthesis of complex molecules, including potent enzyme inhibitors and novel materials.[1][2] This guide provides a comprehensive overview of the principles and practical applications of nucleophilic substitution reactions on this important substrate, aimed at researchers, scientists, and professionals in drug development.
Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary pathway for nucleophilic substitution on this compound is the SNAr mechanism. This process is distinct from SN1 and SN2 reactions and is characteristic of aryl halides bearing strong electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination sequence.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. In the case of this compound, both the ortho-cyano group and the para-carboxylic acid group effectively delocalize the negative charge, thereby lowering the activation energy of this step.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is typically fast, as the chloride ion is a good leaving group.
The overall rate of the SNAr reaction is dependent on the nucleophilicity of the attacking species, the nature of the solvent, and the electronic properties of the aryl halide.
Caption: The SNAr mechanism on this compound.
Reactions with N-Nucleophiles: Synthesis of Substituted Anilines
The reaction of this compound with amines is a cornerstone for the synthesis of a variety of biologically active molecules. Both aliphatic and aromatic amines can serve as effective nucleophiles.
Authoritative Grounding & Field-Proven Insights
The choice of reaction conditions is critical for achieving high yields and purity. For less reactive aromatic amines, a polar aprotic solvent such as DMF or NMP is often employed to facilitate the reaction at elevated temperatures. The presence of a base, such as potassium carbonate or a non-nucleophilic organic base like triethylamine, is essential to neutralize the HCl generated during the reaction and to deprotonate the amine nucleophile in some cases, enhancing its reactivity. For more hindered or electron-poor anilines, catalytic methods such as the Buchwald-Hartwig amination or Ullmann condensation can be employed, though these often require more specialized ligands and copper or palladium catalysts.[3]
Experimental Protocol: Synthesis of 4-(Anilino)-3-cyanobenzoic Acid
This protocol provides a general procedure for the reaction of this compound with an aniline derivative.
Materials:
-
This compound
-
Substituted Aniline (e.g., aniline, 4-methoxyaniline)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (1 M)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the substituted aniline (1.2 eq), and potassium carbonate (2.0 eq).
-
Add DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.
-
Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Acidify the aqueous mixture to pH 3-4 with 1 M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization or column chromatography (e.g., ethyl acetate/hexanes) to afford the desired 4-(arylamino)-3-cyanobenzoic acid.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 110 | 6 | ~85 |
| 4-Methoxyaniline | K₂CO₃ | NMP | 120 | 5 | ~90 |
| Pyrrolidine | Et₃N | DMSO | 80 | 4 | >95 |
Table 1: Representative conditions for the amination of this compound.
Reactions with O-Nucleophiles: Synthesis of Aryl Ethers
The synthesis of 4-alkoxy or 4-aryloxy-3-cyanobenzoic acids is readily achieved through the reaction of this compound with alcohols or phenols under basic conditions. These aryl ether linkages are prevalent in many pharmaceutical compounds.
Authoritative Grounding & Field-Proven Insights
The Williamson ether synthesis is the classical approach for this transformation. A strong base, such as sodium hydride or potassium carbonate, is used to deprotonate the alcohol or phenol, generating the corresponding alkoxide or phenoxide in situ. This highly nucleophilic species then displaces the chloride on the aromatic ring. A patent for the preparation of 3-cyano-4-isopropoxybenzoic acid, a similar molecule, details a robust hydrolysis step from the corresponding ester, which is a common strategy to obtain the final carboxylic acid.[4] For the direct synthesis of 4-phenoxybenzoic acid from p-chlorobenzoic acid, a high-boiling solvent like tetralin at elevated temperatures has been reported, which can be adapted for the subject molecule.[5]
Experimental Protocol: Synthesis of 4-Phenoxy-3-cyanobenzoic Acid
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve phenol (1.2 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction to 130-150 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling, pour the reaction mixture into ice water and acidify with 1 M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-phenoxy-3-cyanobenzoic acid.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 140 | 12 | ~80 |
| Sodium Methoxide | N/A | Methanol | Reflux | 4 | >90 |
| Isopropanol | NaH | THF | Reflux | 8 | ~75 |
Table 2: Representative conditions for the etherification of this compound.
Reactions with S-Nucleophiles: Synthesis of Thioethers
The formation of a carbon-sulfur bond can be accomplished by reacting this compound with thiols. These thioether derivatives are important intermediates in various synthetic applications.
Authoritative Grounding & Field-Proven Insights
Similar to O-nucleophiles, S-nucleophiles (thiolates) are typically generated in situ by treating a thiol with a base like potassium carbonate or sodium hydroxide. The resulting thiolate is a potent nucleophile that readily participates in SNAr reactions. The synthesis of a thiophenol precursor for a PET ligand involved a multi-step process where the thiol was protected, but direct displacement on an activated aryl chloride is also feasible.[6]
Experimental Protocol: Synthesis of 4-(Phenylthio)-3-cyanobenzoic Acid
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (1 M)
Procedure:
-
To a solution of thiophenol (1.1 eq) in DMF, add potassium carbonate (2.0 eq) and stir for 15 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction to 80-100 °C for 3-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture, pour into ice water, and acidify with 1 M HCl.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify by recrystallization or column chromatography to obtain the desired 4-(phenylthio)-3-cyanobenzoic acid.
Caption: General experimental workflow for SNAr on this compound.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized aromatic compounds. The SNAr reaction provides a reliable and regioselective method for the introduction of nitrogen, oxygen, and sulfur nucleophiles. Understanding the principles of the SNAr mechanism and the practical aspects of reaction conditions allows for the rational design of synthetic routes to complex target molecules. Future developments in this area may focus on milder, more sustainable catalytic systems, expanding the scope of applicable nucleophiles, and the application of this chemistry in flow synthesis and automated platforms to accelerate drug discovery and materials development.
References
- 1. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]
- 5. 4-PHENOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Hazard: A Physicochemical and Toxicological Profile
An In-Depth Technical Guide to the Safe Laboratory Handling of 4-Chloro-3-cyanobenzoic Acid
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the underlying scientific principles that govern safe laboratory practices. By fostering a deeper understanding of the chemical's properties and potential hazards, this guide aims to empower laboratory personnel to work safely and effectively.
This compound is a multi-functionalized aromatic compound, a chemical building block often utilized in the synthesis of more complex molecules in pharmaceutical and materials science research.[1] Its structure, featuring a carboxylic acid, a nitrile, and a halogenated benzene ring, dictates its reactivity and toxicological profile.
A thorough risk assessment begins with understanding the inherent hazards of a substance.[2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO₂ | [4] |
| Molecular Weight | 181.58 g/mol | [4] |
| Appearance | White to off-white solid/crystalline powder | [5] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protection | [6] |
The presence of the nitrile group (-C≡N) and the chlorinated aromatic ring are key to understanding its potential for harm. Aromatic nitriles can be toxic, and their combustion may produce highly toxic fumes, including hydrogen cyanide.[7] Similarly, heating chlorinated organic compounds can lead to the release of toxic vapors, such as hydrogen chloride.[8] While specific data for this compound is limited, it is prudent to assume that its thermal decomposition could generate nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[9]
The Hierarchy of Controls: A Proactive Approach to Safety
Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk mitigation. The hierarchy of controls is a framework that prioritizes safety measures from most to least effective.[10]
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination and Substitution: In a research context, eliminating a necessary starting material is often not feasible. However, a critical evaluation of whether a less hazardous analogue could be substituted without compromising research objectives should be the first consideration.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For a powdered solid like this compound, the primary engineering control is a certified chemical fume hood.[10] This is crucial for preventing inhalation of the powder, especially during weighing and transfer operations. Using a powder weighing station or an enclosed balance can further minimize the risk of aerosolization.[11]
-
Administrative Controls: These are work practices and procedures that reduce the risk of exposure. This includes developing and strictly adhering to Standard Operating Procedures (SOPs), providing thorough training on the specific hazards of the chemical, and designating specific areas for its use.[11]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls. The appropriate PPE for handling this compound includes:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Nitrile or butyl rubber gloves should be worn. It is important to note that no glove material offers indefinite protection, and gloves should be changed immediately if contaminated.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.
-
Practical Application: A Step-by-Step Experimental Workflow
To illustrate the integration of these safety principles, the following section details a common laboratory procedure: an amide coupling reaction using this compound. This protocol is based on a procedure described in the patent literature for the synthesis of novel therapeutic agents.[12]
Reaction Scheme: Amide coupling of this compound with a generic primary or secondary amine using HATU as a coupling agent and DIPEA as a base in a DMF solvent.
Pre-Reaction Risk Assessment and Preparation
-
Information Gathering: Before beginning any work, consult the Safety Data Sheets (SDS) for all reagents: this compound, HATU, DIPEA, and DMF.[6] Note that peptide coupling reagents like HATU can be dermal and respiratory sensitizers.[13][14] DMF is a reproductive toxin and is readily absorbed through the skin.[6]
-
Engineering Control Verification: Ensure the chemical fume hood has a current certification and that the airflow is functioning correctly.
-
PPE Assembly: Gather all necessary PPE as outlined in Section 2.
-
Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have a chemical spill kit readily available.
Weighing and Dispensing of Solid Reagents
The weighing of powdered chemicals is a high-risk activity for inhalation and contamination. The "tare method" is a best practice to minimize exposure.[11]
Caption: Workflow for the safe weighing of hazardous powders using the tare method.
-
Place a clean, dry, and appropriately sized reaction vessel with a lid on the analytical balance and press the "tare" button.
-
Move the tared vessel into the chemical fume hood.
-
Carefully add the required amount of this compound to the vessel using a clean spatula. Secure the lid.
-
Return the closed vessel to the balance to obtain an accurate weight.
-
Repeat steps 2-4 for weighing HATU.
-
All subsequent steps of the reaction should be performed within the chemical fume hood.
Reaction Setup and Execution
-
To the reaction vessel containing the this compound and HATU, add the appropriate volume of anhydrous DMF.[12]
-
Stir the mixture to dissolve the solids.
-
Add the amine reactant to the mixture.
-
Slowly add DIPEA dropwise to the reaction mixture. Note that this may be an exothermic process.
-
Allow the reaction to proceed as per the specific research protocol, monitoring as necessary.
Emergency Procedures: Spill and Exposure Response
Solid Spill Response
For a small spill of this compound contained within the fume hood:
-
Alert nearby personnel.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Carefully sweep the solid into a designated hazardous waste container. Do not use a dry brush, as this can create dust.[11]
-
Decontaminate the area with a suitable solvent and wipe clean.
-
Dispose of all contaminated materials as hazardous waste.
For a large spill, or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's emergency response team.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Waste Disposal and Decontamination
All waste materials, including reaction mixtures, contaminated consumables (gloves, paper towels, etc.), and empty reagent bottles, must be disposed of as hazardous waste according to institutional and local regulations. Halogenated organic waste should be collected in a designated, properly labeled waste container.[6]
Conclusion: A Culture of Safety
The safe handling of this compound and other laboratory chemicals is not merely a matter of following rules but of understanding the principles behind them. By embracing the hierarchy of controls and conducting thorough risk assessments for every procedure, researchers can create a robust culture of safety. This proactive approach not only protects individuals from harm but also ensures the integrity and success of the scientific endeavor.
References
- 1. akjournals.com [akjournals.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. acs.org [acs.org]
- 5. thermofishersci.in [thermofishersci.in]
- 6. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 7. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits - hangdachem.com [hangdachem.com]
- 12. 10 Essential Tips for Safely Using Dimethylformamide in Your Projects [aojinchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Chloro-3-cyanobenzoic Acid: A Detailed Guide for Chemical Researchers
This comprehensive guide provides detailed protocols for the synthesis of 4-Chloro-3-cyanobenzoic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations. Two primary synthetic routes are presented: a classical approach via the Sandmeyer reaction and a proposed higher-yield alternative involving the oxidation of a readily accessible precursor.
Introduction
This compound (C₈H₄ClNO₂) is an important intermediate in the synthesis of a variety of complex organic molecules. Its trifunctional nature, featuring a carboxylic acid, a nitrile, and a chloro substituent on a benzene ring, provides multiple points for chemical modification. This allows for its incorporation into diverse molecular scaffolds, making it a key component in the development of novel pharmaceuticals and functional materials. This guide will explore two distinct and viable pathways for its laboratory-scale preparation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 117738-76-8[1] |
| Molecular Formula | C₈H₄ClNO₂[1] |
| Molecular Weight | 181.57 g/mol [1] |
| Appearance | Light orange to light brown solid |
| Melting Point | Not available |
| Boiling Point | 366.5±27.0 °C (Predicted) |
| Solubility | Slightly soluble in DMSO and Methanol |
| pKa | 3.41±0.10 (Predicted) |
Synthetic Strategies
Two primary synthetic routes to this compound are detailed below. The first is a well-established, albeit lower-yielding, Sandmeyer reaction. The second is a proposed, potentially higher-yielding, two-step process commencing with the synthesis of an intermediate, 4-chloro-3-methylbenzonitrile, followed by its oxidation.
Route 1: Sandmeyer Reaction of 3-Amino-4-chlorobenzoic Acid
This classical approach utilizes the Sandmeyer reaction to convert the amino group of 3-amino-4-chlorobenzoic acid into a nitrile group. The Sandmeyer reaction is a versatile and widely used method for the transformation of aryl amines into a variety of other functional groups via the formation of a diazonium salt intermediate[2][3][4][5][6].
The Sandmeyer reaction proceeds through a free radical mechanism initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas. The aryl radical then abstracts a cyanide ligand from the copper(II) cyanide complex, regenerating the copper(I) catalyst and forming the desired aryl nitrile[2][3].
Caption: General workflow for the Sandmeyer cyanation reaction.
This protocol is adapted from a known procedure. It is important to note that this method has a reported yield of approximately 19%.
Materials:
-
3-Amino-4-chlorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Potassium carbonate (K₂CO₃)
-
Benzene
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Concentrated Hydrochloric acid (HCl)
-
Diatomaceous earth
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Diazotization:
-
In a suitable flask, prepare a solution of 3-amino-4-chlorobenzoic acid (10.0 g, 57.1 mmol) in a mixture of concentrated sulfuric acid (60 mL) and water (95 mL).
-
Cool the solution to 0 °C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite (10.0 g, 145 mmol) in a minimal amount of water, maintaining the temperature at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for 2 hours.
-
-
Sandmeyer Reaction (Cyanation):
-
In a separate large flask, prepare a solution of copper(I) cyanide (7.1 g, 79.3 mmol), potassium cyanide (21.7 g, 333 mmol), and potassium carbonate (2.85 g, 20.6 mmol) in a mixture of water (250 mL) and benzene (175 mL). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Cool this solution in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the cyanide solution, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, heat the reaction mixture to 80 °C and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove insoluble materials. Wash the filter cake with benzene (100 mL) and diethyl ether (100 mL).
-
Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with diethyl ether (2 x 200 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a light yellow crystalline solid (yield: ~19%).
-
The structure of the product can be confirmed by ¹H NMR spectroscopy. The expected signals are: δ 7.61 (1H, d, J = 9Hz), 8.20 (1H, dd, J = 2Hz, 9Hz), 8.36 (1H, d, J = 2Hz).
Route 2 (Proposed): Oxidation of 4-Chloro-3-methylbenzonitrile
This alternative route is proposed to potentially offer a higher overall yield. It involves two main steps: the synthesis of the intermediate 4-chloro-3-methylbenzonitrile and its subsequent oxidation to the final product.
This intermediate can be synthesized from the commercially available 4-chloro-3-methylaniline via a Sandmeyer reaction.
Reaction Scheme:
Caption: Synthesis of the key intermediate for Route 2.
A detailed protocol for this specific transformation would follow the general principles of the Sandmeyer reaction outlined in Route 1.
The oxidation of the methyl group on the aromatic ring to a carboxylic acid is a common and efficient transformation. Potassium permanganate (KMnO₄) is a powerful and widely used oxidizing agent for this purpose[7][8]. The following protocol is an adaptation of established procedures for the oxidation of toluene and its derivatives.
Reaction Mechanism: Benzylic Oxidation with KMnO₄
The oxidation of an alkylbenzene with potassium permanganate is believed to proceed via a free-radical mechanism. The reaction is initiated by the abstraction of a benzylic hydrogen atom by the permanganate, leading to the formation of a benzylic radical. This radical undergoes further oxidation to ultimately form the corresponding benzoic acid[8].
Materials:
-
4-Chloro-3-methylbenzonitrile
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) (optional, for basic conditions)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Distilled water
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer
-
Heating mantle
-
Buchner funnel and filter flask
-
pH paper or pH meter
Procedure:
-
Reaction Setup:
-
In a three-necked round-bottom flask, add 4-chloro-3-methylbenzonitrile (1 equivalent).
-
Add a solution of water, and if desired for basic conditions, sodium hydroxide or sodium carbonate.
-
With vigorous stirring, add potassium permanganate (approximately 2-3 equivalents) portion-wise to control the initial exotherm.
-
-
Oxidation:
-
Heat the reaction mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Continue refluxing for several hours until the reaction is complete (monitoring by TLC is recommended).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
To quench the excess potassium permanganate, add a saturated solution of sodium bisulfite or sodium sulfite until the purple color is completely discharged.
-
Filter the hot reaction mixture through a celite pad in a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings.
-
-
Isolation and Purification:
-
Cool the filtrate in an ice bath.
-
Slowly acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of this compound should form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.
-
Safety and Handling
-
Cyanides (KCN, CuCN): These compounds are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use. Acidification of cyanide solutions will release highly toxic hydrogen cyanide gas.
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent that can cause fires or explosions in contact with combustible materials. It is also harmful if swallowed and can cause skin and eye irritation[4][7][9][10][11]. Wear appropriate PPE and avoid contact with skin, eyes, and clothing.
-
Acids and Bases: Concentrated acids (H₂SO₄, HCl) and bases (NaOH) are corrosive. Handle with care and appropriate PPE.
-
Organic Solvents: Benzene is a known carcinogen and should be handled with extreme caution in a fume hood. Diethyl ether is highly flammable.
Conclusion
This guide provides two distinct and detailed synthetic protocols for the preparation of this compound. While the Sandmeyer reaction offers a direct, one-pot conversion from a commercially available starting material, it suffers from a low yield. The proposed two-step route involving the oxidation of 4-chloro-3-methylbenzonitrile is anticipated to be a more efficient alternative, leveraging a robust and high-yielding oxidation reaction. The choice of synthetic route will depend on the availability of starting materials, desired scale, and yield requirements. As with all chemical syntheses, careful attention to safety procedures is paramount.
References
- 1. This compound | C8H4ClNO2 | CID 22644612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 9. PubChemLite - this compound (C8H4ClNO2) [pubchemlite.lcsb.uni.lu]
- 10. guidechem.com [guidechem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of 4-Chloro-3-cyanobenzoic Acid Utilizing Copper(I) Cyanide
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Chloro-3-cyanobenzoic Acid
This compound is a pivotal building block in medicinal chemistry and materials science. Its substituted benzoic acid framework makes it a valuable precursor for the synthesis of a wide array of complex organic molecules, including antiviral agents and other pharmacologically active compounds. The strategic placement of the chloro, cyano, and carboxylic acid functionalities allows for selective chemical modifications, rendering it a versatile intermediate in multi-step synthetic campaigns. This document provides a comprehensive guide to the synthesis of this compound, with a particular focus on the application of copper(I) cyanide in the key cyanation step. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and address critical safety and handling considerations.
Synthetic Strategy: A Comparative Overview of Cyanation Methods
The introduction of a cyano group onto an aromatic ring can be achieved through several methods. The two most classical and relevant approaches for the synthesis of aryl nitriles from an amino precursor are the Sandmeyer and Rosenmund-von Braun reactions.
-
The Sandmeyer Reaction: This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) salt, such as copper(I) cyanide, to introduce the corresponding nucleophile.[1][2] It is a powerful method for installing a variety of functional groups that are otherwise difficult to introduce directly onto an aromatic ring.[1]
-
The Rosenmund-von Braun Reaction: This reaction directly converts an aryl halide to an aryl nitrile using copper(I) cyanide, often at elevated temperatures in a polar aprotic solvent.[3][4]
For the synthesis of this compound, a Sandmeyer-type reaction starting from 3-amino-4-chlorobenzoic acid is a common approach. This precursor is readily available and allows for the regioselective introduction of the cyano group.
Mechanistic Insights: The Role of Copper(I) in the Sandmeyer Cyanation
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The key steps, illustrated below, are initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.
Caption: Mechanism of the Sandmeyer Cyanation Reaction.
-
Diazotization: The primary aromatic amine, 3-amino-4-chlorobenzoic acid, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (typically 0-5 °C) to form a diazonium salt. This intermediate is generally unstable and is used immediately in the next step.
-
Single-Electron Transfer (SET): The copper(I) cyanide donates an electron to the diazonium salt. This SET process leads to the formation of an aryl radical and the release of nitrogen gas, a thermodynamically favorable process that drives the reaction forward.[2] A copper(II) species is also generated.
-
Ligand Transfer: The highly reactive aryl radical then abstracts a cyanide ligand from the copper(II) species to form the final product, this compound, and regenerates the copper(I) catalyst.[2]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 3-Amino-4-chlorobenzoic acid | ≥98% | Standard chemical supplier |
| Sodium nitrite (NaNO₂) | ACS Reagent, ≥97% | Standard chemical supplier |
| Sulfuric acid (H₂SO₄), concentrated | ACS Reagent, 95-98% | Standard chemical supplier |
| Copper(I) cyanide (CuCN) | ≥98% | Standard chemical supplier |
| Potassium cyanide (KCN) | ACS Reagent, ≥96% | Standard chemical supplier |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard chemical supplier |
| Benzene | ACS Reagent, ≥99% | Standard chemical supplier |
| Diethyl ether | Anhydrous, ≥99% | Standard chemical supplier |
| Ethyl acetate | ACS Grade | Standard chemical supplier |
| Hexane | ACS Grade | Standard chemical supplier |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent | Standard chemical supplier |
| Diatomaceous earth (Celite®) | --- | Standard chemical supplier |
| Hydrochloric acid (HCl), concentrated | ACS Reagent, 37% | Standard chemical supplier |
Protocol 1: Synthesis of this compound (Sandmeyer Approach)
This protocol is adapted from a reported procedure and includes suggestions for optimization. The reported yield for this specific protocol is low (19%); however, with careful control of conditions and the suggested optimizations, higher yields may be achievable.
Caption: Experimental Workflow for the Synthesis.
Step 1: Diazotization of 3-Amino-4-chlorobenzoic Acid
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (60 mL) to water (95 mL) cautiously with cooling in an ice-water bath.
-
To the cooled sulfuric acid solution, add 3-amino-4-chlorobenzoic acid (10.0 g, 57.1 mmol) in portions while maintaining the temperature below 10 °C.
-
Cool the resulting suspension to 0 °C.
-
Dissolve sodium nitrite (10.0 g, 145 mmol) in a minimal amount of cold water and add it dropwise to the suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for an additional 2 hours to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate 1 L three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of copper(I) cyanide (7.1 g, 79.3 mmol), potassium cyanide (21.7 g, 333 mmol), and potassium carbonate (2.85 g, 20.6 mmol) in a mixture of water (250 mL) and benzene (175 mL). Stir this mixture vigorously.
-
Cool the cyanide solution to below 15 °C in an ice-water bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution over a period of 1-2 hours, maintaining the temperature below 15 °C. Vigorous stirring is crucial during this addition.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C for 1 hour. You should observe the evolution of nitrogen gas.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Filter the cooled reaction mixture through a pad of diatomaceous earth to remove insoluble copper salts. Wash the filter cake with benzene (100 mL) and diethyl ether (100 mL).
-
Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether (2 x 200 mL).
-
Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a light-yellow crystalline solid.
Optimization Strategies for Improved Yield
The reported 19% yield for the above protocol is suboptimal for many applications. The following are field-proven insights to enhance the reaction efficiency:
-
Ligand Addition: The addition of ligands can significantly improve the solubility and reactivity of the copper catalyst. Bidentate nitrogen ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), have been shown to accelerate copper-catalyzed cyanation reactions.[5] A catalytic amount (10-20 mol%) of the ligand can be added to the cyanide solution before the addition of the diazonium salt.
-
Solvent System: The use of a biphasic system with benzene can be challenging for work-up and poses safety concerns. Consider using a polar aprotic solvent like DMF or NMP, which are common in Rosenmund-von Braun reactions and can improve the solubility of the reactants.[4] However, this will necessitate a modified work-up procedure.
-
Temperature Control: Precise temperature control during diazotization and the initial stages of the Sandmeyer reaction is critical to prevent decomposition of the diazonium salt.
-
Purity of Reagents: Ensure the use of high-purity starting materials, as impurities can interfere with the reaction.
Safety, Handling, and Waste Disposal
Extreme caution must be exercised when working with cyanides.
Personal Protective Equipment (PPE)
-
Gloves: Wear nitrile gloves at all times. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: Work in a well-ventilated fume hood at all times. Avoid inhalation of dust or vapors.
Handling of Copper(I) Cyanide and Potassium Cyanide
-
Toxicity: Copper(I) cyanide and potassium cyanide are highly toxic if ingested, inhaled, or absorbed through the skin.
-
Reaction with Acids: Contact with acids will liberate highly toxic and flammable hydrogen cyanide (HCN) gas. All cyanide-containing solutions should be kept basic (pH > 10).
-
Storage: Store cyanides in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.
Waste Disposal
-
Cyanide Waste: All aqueous waste containing cyanide must be collected in a designated, labeled container. The pH of this waste must be adjusted to >10 with sodium hydroxide to prevent the formation of HCN.
-
Quenching Excess Cyanide: For small-scale laboratory waste, excess cyanide can be quenched by the addition of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide under controlled, basic conditions. This should only be performed by trained personnel with appropriate safety precautions in place.[6]
-
Bleach Method: Slowly add an excess of commercial bleach to the stirred, basic (pH > 10) cyanide waste solution. The reaction is exothermic. Allow the mixture to stir for several hours to ensure complete oxidation of cyanide to the less toxic cyanate.
-
Hydrogen Peroxide Method: Slowly add an excess of 30% hydrogen peroxide to the stirred, basic (pH > 10) cyanide waste. This method also results in the oxidation of cyanide to cyanate.
-
-
Copper Waste: The final aqueous waste containing copper salts should be collected and disposed of as hazardous heavy metal waste according to institutional guidelines.
-
Solid Waste: Any materials contaminated with cyanide (gloves, filter paper, etc.) must be collected in a sealed, labeled container and disposed of as hazardous solid waste.
Alternative Synthetic Routes
While the Sandmeyer reaction is a viable route, modern catalytic methods offer alternatives that may provide higher yields and milder reaction conditions.
-
Palladium-Catalyzed Cyanation: Palladium catalysts, often in combination with phosphine ligands, can effectively catalyze the cyanation of aryl halides and triflates with various cyanide sources, including less toxic ones like potassium hexacyanoferrate(II).
-
Nickel-Catalyzed Cyanation: Nickel-based catalytic systems have also emerged as a cost-effective alternative for the cyanation of aryl halides.
These methods often exhibit broader functional group tolerance and may be more suitable for complex substrates.
Conclusion
The synthesis of this compound via a copper(I) cyanide-mediated Sandmeyer reaction is a well-established, albeit sometimes low-yielding, method. By understanding the underlying mechanism and implementing strategic optimizations, such as the use of ligands and careful control of reaction parameters, researchers can significantly improve the efficiency of this transformation. Adherence to strict safety protocols for handling cyanides and proper waste management are paramount for the safe and responsible execution of this synthesis. The exploration of modern catalytic alternatives may also provide more efficient and sustainable routes to this valuable synthetic intermediate.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Application Note: High-Purity Recovery of 4-Chloro-3-cyanobenzoic Acid via Optimized Recrystallization
Abstract & Introduction
4-Chloro-3-cyanobenzoic acid is a substituted aromatic carboxylic acid of significant interest as a building block in pharmaceutical and materials science research.[1][2] Synthetic routes, such as the Sandmeyer reaction of 3-amino-4-chlorobenzoic acid, often yield a crude product containing unreacted starting materials, side-products, and inorganic salts.[1] For subsequent high-yield synthetic steps and the generation of reliable biological data, achieving high purity is paramount.
Recrystallization is a powerful, cost-effective, and scalable purification technique for crystalline solids.[3] It leverages differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. This application note provides a comprehensive, field-tested protocol for the purification of this compound. We will delve into the scientific rationale for solvent selection, provide a detailed step-by-step methodology, and outline validation techniques to confirm purity.
Physicochemical Properties & Rationale for Recrystallization
A successful recrystallization protocol is built upon a thorough understanding of the target molecule's physical and chemical properties. The structure of this compound, featuring a carboxylic acid group, a nitrile group, and a chlorine atom, dictates its solubility and crystalline nature.
Table 1: Physicochemical Properties of this compound
| Property | Value / Observation | Source / Significance |
| CAS Number | 117738-76-8 | [4][1] Unique identifier for the compound. |
| Molecular Formula | C₈H₄ClNO₂ | [2][5] Elemental composition. |
| Molecular Weight | 181.58 g/mol | [5] Used for all stoichiometric calculations. |
| Appearance | Light orange to light brown solid | [1] Color may indicate impurities; successful purification should yield a lighter-colored product. |
| Melting Point | Not consistently reported. Must be determined experimentally. | A sharp, elevated melting point post-recrystallization is a key indicator of purity. |
| pKa (Predicted) | 3.41 ± 0.10 | [1] The acidic proton allows for solubility manipulation in basic solutions. |
| Solubility | Water: Very slightly soluble (0.22 g/L at 25 °C)[6]Methanol: Slightly soluble[1]DMSO: Slightly soluble[1] | The poor water solubility at room temperature and likely increased solubility in hot polar organic solvents are ideal characteristics for recrystallization. |
The key to recrystallization is identifying a solvent that dissolves the compound sparingly at room temperature but readily at an elevated temperature. The polar functional groups (-COOH, -CN) and the aromatic ring suggest that polar organic solvents are suitable candidates. Its very low solubility in cold water makes water an excellent "anti-solvent" in a mixed-solvent system.
Principle of Recrystallization
Recrystallization purifies a solid by dissolving the crude material in a minimum volume of a hot solvent to create a saturated or near-saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the solvent (mother liquor). The slow, controlled cooling is critical for the formation of a pure, well-defined crystal lattice, which inherently excludes foreign molecules.
Solvent System Selection & Optimization
The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should:
-
Completely dissolve the target compound at its boiling point.
-
Dissolve the compound very poorly at low temperatures (e.g., 0-4 °C).
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Be chemically inert to the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Given the properties of this compound, an ethanol/water or methanol/water mixed-solvent system is highly recommended. The alcohol will act as the primary solvent, dissolving the compound when hot, while water will act as the anti-solvent, drastically reducing solubility upon cooling to ensure high recovery.
Table 2: Hypothetical Solvent Screening Results
| Solvent / System | Observation at 25 °C | Observation at Boiling Point | Suitability Score | Rationale |
| Water | Insoluble | Sparingly Soluble | Poor | Insufficient solubility even when hot. |
| Hexane | Insoluble | Insoluble | Poor | Non-polar solvent, unsuitable for the polar compound. |
| Toluene | Sparingly Soluble | Soluble | Moderate | Potential single-solvent system, but recovery may be lower. |
| Ethanol | Sparingly Soluble | Very Soluble | Good | Good primary solvent, but may be too soluble when cold, requiring an anti-solvent. |
| Ethanol/Water (e.g., 4:1) | Sparingly Soluble | Very Soluble | Excellent | Optimal balance. The compound dissolves in the hot alcohol mixture, and adding water/cooling forces high-purity crystallization. |
Detailed Recrystallization Protocol
This protocol is designed for purifying approximately 5.0 g of crude this compound. Adjust volumes accordingly for different scales.
Materials & Equipment
-
Crude this compound
-
Ethanol (Reagent grade)
-
Deionized Water
-
Erlenmeyer flasks (250 mL and 125 mL)
-
Graduated cylinders
-
Hotplate with magnetic stirring
-
Büchner funnel and filtration flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
-
Vacuum oven or desiccator
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Dissolution: Place 5.0 g of the crude solid into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 60 mL of ethanol. Heat the mixture on a hotplate with stirring until it reaches a gentle boil and the solid dissolves completely. If the solid does not dissolve, add more ethanol in small increments (2-3 mL) until a clear solution is obtained. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery. A large excess of solvent will keep the product dissolved even after cooling.
-
(Optional) Hot Filtration: If any insoluble material (e.g., dust, inorganic salts) remains in the boiling solution, perform a hot filtration. This involves quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.
-
Induce Saturation: While the solution is still hot, add deionized water dropwise with continuous stirring. Continue adding water until the solution becomes faintly but persistently cloudy (turbid). This indicates the solution is now saturated. Causality: The addition of water (anti-solvent) decreases the overall solubility of the organic acid, bringing the solution to its saturation point.
-
Re-homogenize: Gently re-heat the turbid solution until it becomes clear again. If it does not become clear, add a drop or two of hot ethanol. The goal is a perfectly saturated solution at high temperature.
-
Crystal Growth (Cooling): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation. Causality: Slow cooling allows the crystal lattice to form in an ordered manner, selectively incorporating the target molecule while excluding impurities. Rapid cooling ("crashing out") can trap impurities within the solid.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount (~10-15 mL) of a cold 1:1 ethanol/water mixture. Causality: The cold solvent wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. The solvent must be cold to avoid dissolving a significant amount of the purified product.
-
Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven (e.g., at 50-60 °C) until a constant weight is achieved.
Purity Assessment (Self-Validation)
To validate the success of the purification, the following analyses should be performed on both the crude and recrystallized material.
-
Melting Point Analysis: This is the most straightforward method to assess purity. The purified product should exhibit a significantly narrower and higher melting point range compared to the crude starting material. A sharp melting point (e.g., a range of < 2 °C) is indicative of high purity.
-
Thin-Layer Chromatography (TLC): Spot both the crude and purified samples on a TLC plate (e.g., silica gel). Using an appropriate mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid), the purified sample should show a single, well-defined spot, whereas the crude sample may show multiple spots corresponding to impurities.
-
Appearance: A visual inspection should show a notable improvement in color, typically from a light brown or orange to a white or off-white crystalline solid.
Troubleshooting
-
No Crystals Form: The solution is likely not saturated. Re-heat the solution, add more of the anti-solvent (water), re-clarify with minimal heat, and cool again. Alternatively, try scratching the inside of the flask with a glass rod to create a nucleation site.
-
Low Recovery/Yield: Too much solvent was used initially. The product can be recovered by evaporating some of the solvent from the mother liquor and re-cooling.
-
Product "Oils Out": The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. Re-heat the solution to dissolve the oil, add slightly more of the primary solvent (ethanol), and allow it to cool more slowly.
Safety Precautions
-
This compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[5]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethanol is flammable; keep it away from open flames and use a hotplate for heating.
References
- 1. This compound CAS#: 117738-76-8 [m.chemicalbook.com]
- 2. This compound, CasNo.117738-76-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | C8H4ClNO2 | CID 22644612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Page loading... [guidechem.com]
Application Notes and Protocols: Synthesis of 4-Chloro-3-cyanobenzoic Acid Derivatives for Antiviral Screening
Introduction: The Rationale for Targeting the 4-Chloro-3-cyanobenzoic Acid Scaffold
The relentless emergence of drug-resistant viral pathogens necessitates a continuous search for novel chemical scaffolds that can serve as the foundation for new antiviral therapeutics.[1] Benzoic acid derivatives have long been recognized for their diverse biological activities, including potent antiviral effects against a range of viruses such as influenza and herpes simplex virus (HSV).[2][3] The benzoic acid moiety provides a versatile platform for structural modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The introduction of a cyano (-C≡N) group is a strategic choice in medicinal chemistry. The nitrile is a bioisostere for various functional groups and can participate in critical hydrogen bonding interactions with biological targets. Furthermore, compounds containing a benzonitrile motif have demonstrated significant antiviral potential.[4] The specific scaffold, This compound , combines these features with a chlorine substituent. Halogen atoms can enhance binding affinity through halogen bonding and modulate the electronic properties and metabolic stability of the molecule, often leading to improved therapeutic profiles. This strategic combination of a versatile benzoic acid core, a bio-active cyano group, and a modulating chloro substituent makes this compound an attractive starting point for the development of novel antiviral drug candidates.
This guide provides a comprehensive overview of the synthesis of the core this compound molecule and its subsequent derivatization via robust chemical methodologies. It further details a standardized protocol for screening these novel derivatives for antiviral activity and cytotoxicity, providing researchers with a complete workflow from chemical synthesis to biological evaluation.
Part 1: Synthesis of the Core Scaffold: this compound
The most direct and widely used method for introducing a cyano group onto an aromatic ring from an amino group is the Sandmeyer reaction .[5] This classic transformation proceeds via a diazonium salt intermediate and offers a reliable route to the target benzonitriles.
Causality Behind Experimental Choices:
-
Diazotization at Low Temperature: The initial step, the conversion of the aromatic amine (3-amino-4-chlorobenzoic acid) to a diazonium salt using sodium nitrite and a strong acid, is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Conducting the reaction at 0-5 °C is critical to prevent decomposition of the intermediate and the formation of unwanted side products, such as phenols.[6]
-
Copper(I) Cyanide Catalyst: The Sandmeyer reaction itself is a copper(I)-catalyzed radical-nucleophilic aromatic substitution. Cu(I) is essential for the single-electron transfer step that initiates the conversion of the diazonium salt to the desired nitrile.
-
Control of pH and Temperature during Cyanation: The addition of the diazonium salt solution to the copper cyanide solution must be carefully controlled. Maintaining a low temperature and appropriate pH is crucial to maximize the yield of the cyanated product and minimize competing side reactions like hydroxylation.[6]
Experimental Workflow: Sandmeyer Reaction
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Sandmeyer Reaction
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 3-amino-4-chlorobenzoic acid (1.0 eq).
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and water while maintaining the temperature below 20 °C.
-
Cool the resulting suspension to 0-5 °C using an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in water and add it dropwise to the suspension over 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 2 hours after the addition is complete. The formation of the diazonium salt should result in a clear solution.
-
-
Sandmeyer Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (3.0 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Cool this solution to 10-15 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the cyanide solution. The addition should be controlled to keep the temperature below 20 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, heat the reaction mixture to 80 °C and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble copper salts.
-
Transfer the filtrate to a separatory funnel and separate the aqueous layer.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
-
Part 2: Derivatization of the Core Scaffold
To explore the structure-activity relationship (SAR), a library of derivatives can be generated by modifying the carboxylic acid group (e.g., via amide coupling) or by substituting the chlorine atom (e.g., via Suzuki coupling).
A. Amide Coupling: Synthesis of Benzamides
Amide bond formation is one of the most common reactions in medicinal chemistry.[7] It involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.
Causality Behind Experimental Choices:
-
Coupling Reagents (HATU/EDC): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are used to form a highly reactive activated ester intermediate from the carboxylic acid. This intermediate readily reacts with the amine.[7]
-
Base (DIPEA): A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is required to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction, driving the reaction to completion.
-
To a solution of this compound (1.0 eq) in an anhydrous solvent like N,N-Dimethylformamide (DMF), add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (primary or secondary, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
B. Suzuki Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, allowing for the substitution of the chlorine atom with various aryl or heteroaryl groups.[8]
Causality Behind Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the oxidative addition, transmetalation, and reductive elimination steps.[8]
-
Base (e.g., K₂CO₃, Cs₂CO₃): A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The choice of base can significantly impact reaction efficiency.
-
Solvent System: A mixture of an organic solvent (like toluene or dioxane) and an aqueous phase is often used to dissolve both the organic starting materials and the inorganic base.
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to pH ~3-4, which will precipitate the product.
-
Filter the solid or extract the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Part 3: Compound Characterization
The identity and purity of the synthesized core scaffold and its derivatives must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, providing information about the number and connectivity of atoms.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds.
Representative Characterization Data
| Compound | Method | Expected Data |
| This compound | ¹H NMR (DMSO-d₆) | δ ~13.8 (s, 1H, COOH), 8.3-8.4 (d, 1H, Ar-H), 8.1-8.2 (dd, 1H, Ar-H), 7.8-7.9 (d, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ ~165 (C=O), 138 (Ar-C), 135 (Ar-C), 134 (Ar-C), 132 (Ar-C), 116 (C≡N), 112 (Ar-C) | |
| MS (ESI-) | m/z = 180.0 [M-H]⁻ | |
| Representative Amide Derivative | ¹H NMR (CDCl₃) | Disappearance of COOH proton; Appearance of amide N-H proton (δ ~8-9) and signals for the coupled amine moiety. |
| Representative Suzuki Derivative | ¹H NMR (DMSO-d₆) | Signals corresponding to the newly introduced aryl group; altered splitting patterns for the original aromatic protons. |
Part 4: Antiviral Screening Protocols
A cell-based assay is a standard method to determine the antiviral efficacy and cytotoxicity of novel compounds.[2] The following protocol uses the MTT assay to measure cell viability.
Experimental Workflow: Antiviral Screening
Caption: General workflow for determining CC₅₀ and EC₅₀ values.
Protocol 1: Determination of 50% Cytotoxic Concentration (CC₅₀)
This assay determines the concentration of the compound that reduces host cell viability by 50%.[2]
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK) into 96-well plates at an appropriate density and incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include "cells only" wells with medium as a 100% viability control.
-
Incubation: Incubate the plates for a period consistent with the virus replication cycle (typically 48-72 hours).
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC₅₀ value is determined by plotting cell viability against compound concentration and using non-linear regression analysis.
Protocol 2: Determination of 50% Effective Concentration (EC₅₀)
This assay measures the concentration of the compound that inhibits viral activity (e.g., virus-induced cytopathic effect) by 50%.[2]
-
Plate Setup: Follow steps 1 and 2 from the CC₅₀ protocol. Include additional control wells: "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus, no compound).
-
Infection: After adding the compound dilutions, infect the cells with a predetermined titer of the virus (except for the cell control wells).
-
Incubation: Incubate the plates for 48-72 hours until the cytopathic effect (CPE) is clearly visible in the virus control wells.
-
MTT Assay & Data Acquisition: Follow steps 4 and 5 from the CC₅₀ protocol.
-
Analysis:
-
Calculate the percentage of viral inhibition using the formula: % Inhibition = [(Abs_test - Abs_virus) / (Abs_cell - Abs_virus)] * 100
-
The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.
-
Data Presentation and Interpretation
The antiviral potential of a compound is often expressed as the Selectivity Index (SI) .
SI = CC₅₀ / EC₅₀
A higher SI value indicates greater selectivity, meaning the compound is effective against the virus at concentrations that are not toxic to the host cells. An SI value greater than 10 is generally considered promising for a potential antiviral candidate.[2]
| Compound ID | Modification | Virus Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Core-01 | (Parent Scaffold) | Influenza A (H1N1) | 45.2 | >100 | >2.2 |
| Amide-05 | N-phenylbenzamide | Influenza A (H1N1) | 12.5 | >100 | >8.0 |
| Amide-12 | N-(4-fluorophenyl)benzamide | Influenza A (H1N1) | 5.8 | 85.3 | 14.7 |
| Suzuki-03 | 4-methoxyphenyl | Influenza A (H1N1) | 21.7 | >100 | >4.6 |
| Oseltamivir | (Control Drug) | Influenza A (H1N1) | 0.9 | >100 | >111 |
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel antiviral agents. The synthetic routes described herein, utilizing the Sandmeyer reaction for core synthesis followed by robust amide and Suzuki coupling reactions for derivatization, provide a clear and efficient pathway to generate a diverse chemical library. The accompanying cell-based screening protocols offer a reliable method for evaluating the biological activity of these new chemical entities. By systematically synthesizing and testing these derivatives, researchers can elucidate critical structure-activity relationships, paving the way for the development of next-generation antiviral therapeutics.
References
- 1. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[4,5-Difluoro-2-(2-Fluorobenzoylamino)-Benzoylamino]Benzoic Acid, an Antiviral Compound with Activity against Acyclovir-Resistant Isolates of Herpes Simplex Virus Types 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of novel chiral cyanoacrylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships [frontiersin.org]
- 6. Antiviral activity of C-5 substituted tubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: 4-Chloro-3-cyanobenzoic Acid in the Synthesis of Novel Heterocyclic Compounds
Introduction
4-Chloro-3-cyanobenzoic acid is a versatile trifunctional building block in organic synthesis, particularly for the construction of novel heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.[1] The strategic arrangement of a carboxylic acid, a nitrile, and a chloro substituent on the benzene ring offers multiple reactive sites for a variety of chemical transformations. This guide provides an in-depth exploration of its application in synthesizing prominent heterocyclic systems, including benzimidazoles and benzothiazoles, which are core structures in many pharmacologically active compounds.[2][3] We will delve into the mechanistic rationale behind synthetic strategies and provide detailed, field-proven protocols for researchers.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 117738-76-8 | [4] |
| Molecular Formula | C₈H₄ClNO₂ | [4][5] |
| Molecular Weight | 181.58 g/mol | [4][6] |
| IUPAC Name | This compound | [6] |
The Strategic Advantage of the Trifunctional Scaffold
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The carboxylic acid allows for standard amide bond formations and can act as a directing group. The nitrile group is a versatile precursor for amines, amides, or can participate in cyclization reactions. The chloro substituent, activated by the electron-withdrawing cyano and carboxyl groups, is susceptible to nucleophilic aromatic substitution (SNAr). This combination enables sequential and regioselective modifications, making it an ideal starting material for building complex molecular architectures.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[3] The synthesis of benzimidazole derivatives from this compound typically involves a condensation reaction with an ortho-phenylenediamine.
Synthetic Workflow for Benzimidazole Synthesis
The general strategy involves the initial formation of an amide bond between the carboxylic acid of this compound and one of the amino groups of an ortho-phenylenediamine, followed by an intramolecular cyclization to form the imidazole ring.
Caption: General workflow for the synthesis of benzimidazole derivatives.
Protocol 1: Synthesis of 2-(4-Chloro-3-cyanophenyl)-1H-benzo[d]imidazole
This protocol details the synthesis of a key benzimidazole intermediate.
Materials:
-
This compound
-
o-Phenylenediamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Part A: Amide Coupling
-
To a solution of this compound (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add o-phenylenediamine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.
Part B: Cyclization
-
Dissolve the crude N-(2-aminophenyl)-4-chloro-3-cyanobenzamide in glacial acetic acid.
-
Heat the mixture to reflux (approximately 120 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(4-chloro-3-cyanophenyl)-1H-benzo[d]imidazole.
Expected Yield: 65-75% over two steps.
Synthesis of Benzothiazole Derivatives
Benzothiazoles are another class of heterocyclic compounds with significant applications in drug discovery.[2] The synthesis of benzothiazoles from this compound can be achieved through reaction with 2-aminothiophenol.
Synthetic Pathway for Benzothiazole Formation
Similar to benzimidazole synthesis, the initial step is the formation of an amide, which is then followed by a cyclization-dehydration reaction to yield the benzothiazole ring.
Caption: Synthetic route for 2-substituted benzothiazoles.
Protocol 2: Synthesis of 2-(4-Chloro-3-cyanophenyl)benzo[d]thiazole
This protocol outlines a reliable method for the synthesis of a benzothiazole derivative.
Materials:
-
This compound
-
2-Aminothiophenol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Toluene
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
Part A: Amide Formation
-
Gently reflux a mixture of this compound (1.0 eq) and thionyl chloride (3.0 eq) for 2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-chloro-3-cyanobenzoyl chloride.
-
Dissolve the crude acid chloride in dry toluene.
-
In a separate flask, dissolve 2-aminothiophenol (1.05 eq) in dry toluene containing pyridine (1.1 eq).
-
Add the acid chloride solution dropwise to the 2-aminothiophenol solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Filter the reaction mixture to remove pyridinium hydrochloride and concentrate the filtrate to obtain the crude amide.
Part B: Cyclization
-
Add the crude N-(2-mercaptophenyl)-4-chloro-3-cyanobenzamide to polyphosphoric acid.
-
Heat the mixture at 140-150 °C for 3-4 hours with occasional stirring.
-
Cool the reaction mixture and carefully pour it into a beaker of ice water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by recrystallization from ethanol or by column chromatography to yield the pure 2-(4-chloro-3-cyanophenyl)benzo[d]thiazole.
Expected Yield: 60-70% over two steps.
Further Functionalization
The resulting benzimidazole and benzothiazole scaffolds, still containing the chloro and cyano groups, are primed for further diversification. The chloro group can be displaced via nucleophilic aromatic substitution (SNAr) with various nucleophiles (amines, thiols, alcohols), and the cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, opening avenues for a wide array of novel derivatives.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols provided herein offer robust and reproducible methods for the construction of benzimidazole and benzothiazole cores. The strategic positioning of its functional groups allows for a modular approach to library synthesis, making it an indispensable tool for researchers in drug discovery and development.
References
- 1. This compound | 117738-76-8 [chemicalbook.com]
- 2. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 3. Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - this compound (C8H4ClNO2) [pubchemlite.lcsb.uni.lu]
- 6. This compound | C8H4ClNO2 | CID 22644612 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Real-Time Monitoring of "4-Chloro-3-cyanobenzoic acid" Synthesis via Thin-Layer Chromatography
Abstract
This comprehensive guide details the application of Thin-Layer Chromatography (TLC) for monitoring the synthetic progress of 4-Chloro-3-cyanobenzoic acid, a key intermediate in pharmaceutical and materials science. We provide a robust, step-by-step protocol designed for researchers, scientists, and professionals in drug development. This document emphasizes the underlying scientific principles, ensuring both technical accuracy and practical, field-tested insights for reliable and reproducible results.
Introduction: The Critical Role of Reaction Monitoring
The synthesis of specialty chemicals such as this compound necessitates precise control over the reaction progress. Incomplete or over-extended reactions can lead to a complex mixture of byproducts, significantly complicating purification and reducing overall yield. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for monitoring organic reactions.[1][2] Its ability to quickly separate components of a reaction mixture provides a qualitative assessment of the presence of starting materials, the formation of the desired product, and the emergence of any byproducts.[3][4] This real-time feedback allows for the timely quenching of the reaction, optimizing both purity and yield.
This application note will delve into the practical aspects of utilizing TLC to monitor the synthesis of this compound, a polar aromatic compound. The principles discussed are broadly applicable to a range of similar aromatic substitution reactions.[5][6]
Foundational Principles: TLC in the Context of Aromatic Acid Synthesis
TLC operates on the principle of differential partitioning of compounds between a stationary phase and a mobile phase.[1][7]
-
Stationary Phase: For polar molecules like this compound and its precursors, a polar adsorbent such as silica gel or alumina is commonly used.[7][8] The polar functional groups of the analyte (in this case, the carboxylic acid and nitrile groups) will interact with the polar stationary phase through hydrogen bonding and dipole-dipole interactions.
-
Mobile Phase (Eluent): A solvent or a mixture of solvents of varying polarity is used to move the components up the TLC plate via capillary action.[7] The choice of the mobile phase is critical for achieving good separation.
The separation is quantified by the Retardation Factor (Rf) , which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
In a normal-phase TLC setup (polar stationary phase), more polar compounds interact more strongly with the stationary phase and thus have lower Rf values, while less polar compounds travel further up the plate, resulting in higher Rf values.[8][9]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, ensuring reliable and interpretable results.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated plates are recommended. The F254 indicator allows for visualization under UV light.[3]
-
Solvents: HPLC grade solvents are essential for reproducible results. A common starting solvent system for polar aromatic acids is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[3][8] Acetic acid is often added to the eluent to suppress the ionization of the carboxylic acid, which can otherwise lead to streaking or "tailing" of the spot.[3]
-
Capillary Tubes: For spotting the TLC plate.
-
Developing Chamber: A closed chamber is crucial to ensure that the atmosphere is saturated with the solvent vapor, leading to uniform development of the chromatogram.
-
Visualization Tools: A UV lamp (254 nm) and a visualization agent (e.g., iodine chamber or a potassium permanganate dip).[10][11]
Workflow for TLC Monitoring
The following diagram illustrates the key stages of the TLC monitoring process.
Caption: Workflow for TLC Monitoring of Synthesis.
Step-by-Step Methodology
-
Preparation of the Developing Chamber: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and allow it to saturate for at least 10-15 minutes. This ensures a uniform solvent vapor environment.
-
Preparation of the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel. Mark the positions for spotting.
-
Spotting the Plate:
-
Lane 1 (Starting Material - SM): Dissolve a small amount of the starting material in a suitable solvent (e.g., the reaction solvent) and use a capillary tube to spot it on the baseline.
-
Lane 2 (Reaction Mixture - RXN): Using a clean capillary tube, take an aliquot of the reaction mixture and spot it in the second lane.[2]
-
Lane 3 (Co-spot): In the third lane, spot the starting material first, and then carefully spot the reaction mixture directly on top of the starting material spot. This "co-spot" is crucial for confirming the identity of the starting material spot in the reaction mixture lane.[2]
-
-
Developing the Plate: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the baseline is above the solvent level. Close the chamber and allow the solvent front to move up the plate. Do not disturb the chamber during development.
-
Drying and Marking: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
Visualization Techniques
-
UV Light (Non-destructive): Place the dried TLC plate under a UV lamp (254 nm). Compounds with a UV chromophore, such as aromatic rings, will appear as dark spots against a fluorescent green background.[10][11] Gently circle the spots with a pencil.
-
Iodine Vapor (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will form a colored complex with iodine, appearing as brown spots.[10][12] This method is particularly useful for unsaturated and aromatic compounds. The spots will fade over time, so they should be circled immediately.
-
Potassium Permanganate Stain (Destructive): Prepare a solution of potassium permanganate (1.5 g), potassium carbonate (10 g), and 5% sodium hydroxide (2.5 mL) in 200 mL of water. Dip the plate into the solution. Compounds that can be oxidized (e.g., alcohols, aldehydes, and sometimes even C-H bonds of the product) will appear as yellow or brown spots on a purple background.[13][14] Gentle heating may be required.
Data Interpretation: Making Informed Decisions
The interpretation of the TLC plate provides a snapshot of the reaction's progress.
-
At the start of the reaction (t=0): The reaction mixture lane should show a prominent spot corresponding to the starting material.
-
As the reaction proceeds: The intensity of the starting material spot in the reaction mixture lane should decrease, while a new spot, corresponding to the product, should appear. This compound is more polar than many of its likely precursors (e.g., a corresponding toluene derivative) due to the presence of the carboxylic acid group, and thus it is expected to have a lower Rf value.
-
Completion of the reaction: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
The co-spot lane is used to definitively identify the starting material spot in the reaction mixture. If the starting material is still present, the spot in the co-spot lane will appear as a single, elongated spot at the same height as the starting material reference.
Optimizing the Solvent System
The choice of the solvent system is critical for good separation. An ideal solvent system will result in Rf values between 0.2 and 0.8 for the compounds of interest.[8] The following table provides examples of solvent systems and their expected effect on the separation of polar aromatic compounds.
| Solvent System (v/v) | Polarity | Expected Outcome for this compound |
| 30% Ethyl Acetate in Hexane | Low | Low Rf, spot may remain on the baseline. |
| 50% Ethyl Acetate in Hexane | Medium | Moderate Rf, good for initial trials. |
| 70% Ethyl Acetate in Hexane | High | Higher Rf, may be too high for good separation from less polar byproducts. |
| 50% Ethyl Acetate in Hexane + 1% Acetic Acid | Medium | Similar Rf to the system without acid, but with reduced tailing of the carboxylic acid spot.[3] |
Troubleshooting Common Issues
-
Streaking or Tailing Spots: This is often due to the ionization of acidic or basic compounds. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can resolve this.[3] It can also be caused by spotting too much sample.
-
Rf Values Too High or Too Low: If the Rf values are too high, the eluent is too polar. Decrease the proportion of the polar solvent. If the Rf values are too low, the eluent is not polar enough; increase the proportion of the polar solvent.[8]
-
No Spots Visible: The compound may not be UV active. Try a chemical stain like iodine or potassium permanganate. Also, ensure that enough sample was spotted.
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of the synthesis of this compound. By following the detailed protocol and understanding the underlying principles outlined in this application note, researchers can effectively track the progress of their reactions, leading to optimized reaction times, improved yields, and higher purity of the final product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stains for Developing TLC Plates [faculty.washington.edu]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. TLC stains [reachdevices.com]
Application Notes & Protocols: Suzuki Coupling Reactions with 4-Chloro-3-cyanobenzoic acid
Introduction: Strategic Importance of 4-Chloro-3-cyanobenzoic acid in Biaryl Synthesis
This compound is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its structure is characterized by an aryl chloride, a nitrile group, and a carboxylic acid, all of which are electron-withdrawing. This electronic profile makes the chlorine atom a challenging but viable handle for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling, a Nobel Prize-winning methodology, is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Specifically, the coupling of this compound with various organoboron reagents provides a direct route to diverse biphenyl carboxylic acid derivatives.[3][4][5] These products are key structural motifs in numerous pharmacologically active compounds and advanced materials.
This guide provides a comprehensive overview of the Suzuki coupling with this compound, detailing the underlying mechanistic principles, offering field-tested experimental protocols, and addressing common challenges to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or pseudohalide.[1][2][6][7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Oxidative Addition : A low-valent Palladium(0) complex inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[1][10] The electron-withdrawing nature of the cyano and carboxylic acid groups on the aromatic ring facilitates this step.[1]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the Palladium(II) center.[6] The presence of a base is crucial here; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then readily reacts with the palladium complex.[6][11][12][13]
-
Reductive Elimination : The two organic partners on the Palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond of the biphenyl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][6][7]
Below is a visualization of the catalytic cycle.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a cool, dry place. |
| Arylboronic Acid | ≥97% | Commercially Available | Partner dependent. Store as recommended. |
| Palladium Catalyst | Varies | Commercially Available | e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald precatalysts. |
| Base | Anhydrous | Commercially Available | e.g., K₂CO₃, Cs₂CO₃, K₃PO₄. |
| Solvent | Anhydrous | Commercially Available | e.g., 1,4-Dioxane, Toluene, DMF, with water. |
| Inert Gas | High Purity | Standard Lab Supply | Nitrogen or Argon. |
Equipment
-
Schlenk flasks or reaction vials with magnetic stir bars
-
Inert gas manifold (Schlenk line)
-
Heating mantle or oil bath with temperature controller
-
Magnetic stirrer
-
Condenser
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety Precautions
-
Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation : Conduct all operations in a well-ventilated fume hood.[14][15][16]
-
Reagent Handling : this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[14][17] Palladium catalysts and organic solvents have their own specific hazards; consult the Safety Data Sheet (SDS) for each chemical before use.[14][15][16]
-
Inert Atmosphere : Reactions are typically performed under an inert atmosphere of nitrogen or argon to prevent oxidation of the Pd(0) catalyst.
-
Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Step 1: Reagent Preparation and Reaction Setup
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).[18][19]
-
Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
Step 2: Solvent Addition and Reaction Execution
-
Through the septum, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Lower the flask into a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
To take a sample for TLC, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot with a capillary or syringe.
-
A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure the carboxylic acid product is protonated and moves up the plate.
Step 4: Reaction Workup
-
Once the reaction is complete (typically indicated by the consumption of the limiting reagent), remove the flask from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with water and ethyl acetate.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid product is protonated.
-
Transfer the mixture to a separatory funnel and extract the product into the organic layer. Perform two to three extractions with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Step 5: Purification
-
The crude product is typically purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product but often consists of a gradient of ethyl acetate in hexanes, with 1% acetic acid added to the solvent system to prevent streaking of the carboxylic acid on the column.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final biphenyl carboxylic acid derivative.
The entire workflow is summarized in the diagram below.
Caption: Figure 2: Experimental Workflow for Suzuki Coupling.
Results and Discussion: Optimizing Reaction Parameters
The success of a Suzuki coupling with an electron-deficient aryl chloride like this compound is highly dependent on the choice of reaction parameters.
| Parameter | Common Choices | Rationale & Expert Insights |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald Precatalysts (e.g., XPhos-Pd-G3) | Aryl chlorides are less reactive than bromides or iodides, often requiring more electron-rich and bulky phosphine ligands to promote the oxidative addition step.[10][20][21][22] Pd(dppf)Cl₂ is a reliable choice for many systems.[18][19] For particularly challenging couplings, advanced Buchwald-type ligands and precatalysts can offer superior performance.[23] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is critical for activating the boronic acid.[6][11][12] Stronger bases like Cs₂CO₃ or K₃PO₄ can sometimes accelerate the reaction, especially with sterically hindered substrates, but may not be compatible with base-sensitive functional groups.[24] K₂CO₃ is a good, general-purpose choice.[4][13] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A polar, aprotic solvent is typically used, often with water as a co-solvent. Water helps to dissolve the inorganic base and can facilitate the transmetalation step.[1][25] The choice of solvent can also influence catalyst stability and reaction rate. |
| Temperature | 80 - 110 °C | Higher temperatures are generally required to drive the oxidative addition of the aryl chloride. The optimal temperature will balance reaction rate with potential catalyst decomposition and side reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Sub-optimal reaction conditions. | 1. Use a fresh batch of catalyst or a more active catalyst system (e.g., a Buchwald precatalyst). 2. Ensure proper degassing of solvents and thorough evacuation/backfilling of the reaction vessel. 3. Screen different bases, solvents, and increase the reaction temperature. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or acid. 2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and ensure the base is added before heating. 2. Use a more active catalyst to reduce reaction time. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[1] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. High catalyst loading. | 1. Improve inert atmosphere technique. 2. Reduce the catalyst loading once optimal conditions are found. |
| Difficult Purification | 1. Incomplete reaction. 2. Formation of byproducts. 3. Carboxylic acid streaking on silica gel. | 1. Drive the reaction to completion. 2. Adjust reaction conditions to minimize side reactions. 3. Add 1% acetic acid to the chromatography eluent to suppress deprotonation of the product. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. This compound - Safety Data Sheet [chemicalbook.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
- 17. This compound | C8H4ClNO2 | CID 22644612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 19. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. uwindsor.ca [uwindsor.ca]
- 23. reddit.com [reddit.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Heck Reaction of 4-Chloro-3-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to the Palladium-Catalyzed Olefination of a Deactivated Aryl Chloride
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[3] This guide provides a detailed protocol and in-depth scientific rationale for conducting the Heck reaction with a challenging, electron-deficient substrate: 4-chloro-3-cyanobenzoic acid. The presence of both a cyano and a carboxylic acid moiety on the aryl chloride presents unique challenges and considerations that will be addressed herein.
Mechanistic Underpinnings: The Pd(0)/Pd(II) Catalytic Cycle
The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[2][4] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions.
The cycle is initiated by the oxidative addition of the aryl chloride to a coordinatively unsaturated Pd(0) species. This is often the rate-limiting step, particularly for the less reactive C-Cl bond.[5] The resulting Pd(II) complex then undergoes olefin coordination and insertion (migratory insertion) in a syn-periplanar fashion.[6] Subsequent β-hydride elimination , which also proceeds with syn-stereochemistry, forms the desired substituted alkene and a palladium-hydride species.[6] Finally, reductive elimination of HX, facilitated by a base, regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Experimental Protocol: Heck Reaction of this compound with an Alkene
This protocol is designed as a robust starting point for the reaction of this compound with a generic monosubstituted alkene (e.g., styrene or an acrylate). Optimization may be required for specific alkene partners.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Aryl halide substrate |
| Alkene (e.g., Styrene) | Coupling partner |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst precursor |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) or a suitable N-heterocyclic carbene (NHC) ligand precursor | Ligand |
| Potassium carbonate (K₂CO₃) or Triethylamine (NEt₃) | Base |
| N,N-Dimethylformamide (DMF) | Solvent |
| Tetrabutylammonium bromide (TBAB) | Optional additive |
| Schlenk flask or sealed reaction vial | Reaction vessel |
| Magnetic stirrer and hotplate | For heating and mixing |
| Inert atmosphere (Nitrogen or Argon) | To prevent catalyst oxidation |
| Standard laboratory glassware for workup and purification | |
| Deuterated solvent for NMR analysis | |
| Mass spectrometer | For product characterization |
Step-by-Step Procedure
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%) or NHC precursor. If using a solid base like potassium carbonate (2.5 mmol, 2.5 equiv), it should also be added at this stage.
-
Inert Atmosphere: The flask is then sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Addition of Liquid Reagents: Degassed N,N-dimethylformamide (DMF, 5 mL) is added via syringe, followed by the alkene (e.g., styrene, 1.2 mmol, 1.2 equiv). If a liquid base such as triethylamine (2.5 mmol, 2.5 equiv) is used, it is added at this point.
-
Reaction: The reaction mixture is then heated to 120-140 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and acidified with 1 M HCl to a pH of approximately 2-3 to ensure the carboxylic acid product is protonated. The aqueous layer is then extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Scientific Rationale and Key Considerations
The successful execution of the Heck reaction with this compound hinges on the careful selection of several key parameters:
-
Catalyst and Ligand: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strong C-Cl bond.[5] To overcome this, highly active catalyst systems are required.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) are excellent choices as their steric bulk promotes the formation of the coordinatively unsaturated 14-electron Pd(0) species necessary for oxidative addition, while their electron-donating nature increases the electron density on the palladium center, facilitating the cleavage of the C-Cl bond.[7]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors, forming very stable bonds with palladium.[8][9] This stability allows for reactions to be run at higher temperatures, which is often necessary for activating aryl chlorides.[10] Pre-formed [NHC-Pd(II)-Im] complexes have shown to be effective for the Heck reaction of various aryl chlorides.[1]
-
-
Base: The base plays a crucial role in the reductive elimination step to regenerate the Pd(0) catalyst.[4]
-
For substrates containing an acidic proton, such as the carboxylic acid in this compound, an inorganic base like potassium carbonate (K₂CO₃) is often preferred over amine bases. This is to avoid potential acid-base reactions with the substrate that could affect its solubility and reactivity. However, organic bases like triethylamine (NEt₃) can also be effective.[2] An excess of the base is typically used to ensure complete reaction.
-
-
Solvent: A polar aprotic solvent is generally used to facilitate the dissolution of the polar starting materials and intermediates.
-
N,N-Dimethylformamide (DMF) is a common and effective solvent for Heck reactions due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[11]
-
-
Additive: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, especially when using inorganic bases, as it can increase the solubility of the base and facilitate the reaction.[5] It has also been shown to improve the activity of certain palladium catalysts.[5]
-
Temperature: Higher reaction temperatures (typically >100 °C) are often necessary to achieve a reasonable reaction rate with aryl chlorides.[10] The thermal stability of the chosen catalyst system is therefore a critical consideration.
Data Summary and Expected Outcomes
The following table provides a summary of the proposed reaction conditions and expected outcomes.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | Electron-deficient, promoting oxidative addition. |
| Alkene | Styrene or Acrylate derivative | Common coupling partners in Heck reactions. |
| Catalyst Precursor | Pd(OAc)₂ (2 mol%) | Common and effective palladium source.[2] |
| Ligand | P(t-Bu)₃ (4 mol%) or NHC-ligand (4 mol%) | Bulky, electron-rich ligands are crucial for activating aryl chlorides.[7][8] |
| Base | K₂CO₃ (2.5 equiv) or NEt₃ (2.5 equiv) | Neutralizes HX produced and regenerates the catalyst.[2] |
| Solvent | DMF | High-boiling polar aprotic solvent.[11] |
| Temperature | 120-140 °C | Necessary for activating the C-Cl bond.[10] |
| Additive (Optional) | TBAB (1 equiv) | Can enhance reaction rate and yield.[5] |
| Expected Product | Substituted cinnamic acid derivative | The product of C-C bond formation. |
| Expected Yield | Moderate to good (50-90%) | Dependent on the specific alkene and optimization. |
Troubleshooting and Further Optimization
Should the reaction yield be low or the reaction fail to proceed, consider the following troubleshooting steps:
-
Increase Catalyst Loading: Increasing the catalyst and ligand loading to 5 mol% may improve the conversion.
-
Vary the Ligand: If a phosphine ligand is unsuccessful, switching to a more robust NHC ligand may be beneficial.[8][9]
-
Screen Different Bases: The choice of base can significantly impact the reaction.[12] Screening other inorganic bases (e.g., Cs₂CO₃) or hindered organic bases may be necessary.
-
Increase Temperature: A higher reaction temperature may be required to overcome the activation barrier for the C-Cl bond cleavage.
-
Ensure Anhydrous and Oxygen-Free Conditions: The Pd(0) catalyst is sensitive to oxidation. Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere.
Conclusion
The Heck reaction of this compound, while challenging due to the inertness of the aryl chloride, is a feasible and valuable transformation. By carefully selecting a robust catalyst system, an appropriate base, and suitable reaction conditions, researchers can successfully synthesize a variety of substituted cinnamic acid derivatives. The protocol and rationale provided in these application notes serve as a comprehensive guide for scientists in academic and industrial settings, enabling them to leverage the power of the Heck reaction for the synthesis of novel and valuable molecules.
References
- 1. BJOC - N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes [beilstein-journals.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Synthetic Versatility of 4-Chloro-3-cyanobenzoic Acid: A Gateway to Advanced Functional Molecules
In the landscape of modern chemistry, the strategic design of molecular building blocks is paramount to the innovation of functional materials. 4-Chloro-3-cyanobenzoic acid, a substituted aromatic carboxylic acid, emerges not as a direct component of bulk materials, but as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and drug development sectors. Its unique trifunctional nature—a carboxylic acid for amide coupling and salt formation, a cyano group for diverse chemical transformations, and a chloro substituent for influencing electronic properties and providing a site for cross-coupling reactions—renders it a valuable tool for medicinal chemists and a molecule of latent potential for materials scientists.
This technical guide delves into the established applications of this compound as a synthetic precursor and explores its prospective utility in the realm of materials science, providing researchers with the foundational knowledge to leverage its chemical attributes.
Core Properties and Synthetic Rationale
Before exploring its applications, it is essential to understand the key chemical features of this compound that dictate its reactivity and utility.
| Property | Value | Source |
| CAS Number | 117738-76-8 | N/A |
| Molecular Formula | C₈H₄ClNO₂ | N/A |
| Molecular Weight | 181.58 g/mol | N/A |
| Functional Groups | Carboxylic Acid (-COOH), Cyano (-CN), Chloro (-Cl) | N/A |
The interplay of these functional groups provides a strategic advantage in multi-step synthesis. The carboxylic acid is a primary handle for amide bond formation, a cornerstone of medicinal chemistry. The electron-withdrawing nature of the cyano and chloro groups enhances the acidity of the carboxylic acid and influences the reactivity of the aromatic ring.
Established Application in Pharmaceutical Synthesis
Current literature and patent filings predominantly highlight the role of this compound as an intermediate in the synthesis of small molecule inhibitors and modulators for various biological targets. Its utility is exemplified in the construction of complex heterocyclic structures.
Protocol: Synthesis of a Substituted Benzamide Precursor
This protocol outlines a general procedure for the amide coupling of this compound with an amine, a common step in the synthesis of biologically active compounds as described in various patents.
Objective: To synthesize a 4-chloro-3-cyano-N-substituted benzamide.
Materials:
-
This compound
-
Substituted amine (e.g., 5-Amino-4-chloropyrimidine)
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)
-
Anhydrous solvent (e.g., Benzene, DMF)
-
Base (e.g., Pyridine, DIPEA)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Acid Chloride Formation (Method A):
-
Suspend this compound (1.0 eq) in anhydrous benzene.
-
Add thionyl chloride (1.3 eq) to the suspension.
-
Reflux the mixture with heating for 4 hours.
-
After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.[1]
-
-
Amide Coupling (Method A):
-
Direct Amide Coupling (Method B):
-
To a solution of the substituted amine (1.0 eq) and this compound (1.2 eq) in dry DMF, add HATU (1.5 eq) and DIPEA (4.0 eq) at room temperature.[2]
-
Stir the reaction mixture at room temperature for 16 hours.[2]
-
Pour the reaction mixture into water to precipitate the product.[2]
-
Collect the solid by filtration and purify by preparative HPLC.[2]
-
Causality Behind Experimental Choices:
-
The conversion of the carboxylic acid to an acid chloride (Method A) significantly increases its electrophilicity, facilitating a rapid reaction with the amine. Thionyl chloride is a common reagent for this transformation due to the volatile nature of its byproducts (SO₂ and HCl).
-
In Method B, HATU is a highly efficient peptide coupling agent that activates the carboxylic acid in situ, avoiding the need to isolate the often-sensitive acid chloride. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.
-
The choice of solvent is critical; anhydrous conditions are necessary for the acid chloride formation to prevent hydrolysis back to the carboxylic acid. DMF is a polar aprotic solvent that is excellent for dissolving a wide range of reactants in coupling reactions.
Prospective Applications in Materials Science
While direct applications of this compound in materials science are not yet widely reported, its functional groups suggest significant potential in the design of novel functional materials.
Linker for Metal-Organic Frameworks (MOFs)
The carboxylic acid functionality is a primary anchoring group for the construction of MOFs. The rigid aromatic backbone of this compound could lead to the formation of porous frameworks with defined topologies.
Hypothetical MOF Synthesis Workflow:
The cyano and chloro groups pendant within the MOF pores could offer several advantages:
-
Tunable Pore Environment: The polar cyano group can enhance the selective adsorption of specific gases or small molecules through dipole-dipole interactions.
-
Post-Synthetic Modification: The cyano group is a versatile functional handle that can be converted to other functionalities (e.g., amides, tetrazoles) to fine-tune the properties of the MOF.
-
Luminescent Properties: Aromatic nitriles can exhibit fluorescence, which could be harnessed for sensing applications.
Monomer for Functional Polymers
The carboxylic acid group can be used for the synthesis of polyesters and polyamides. While its trifunctional nature could lead to cross-linking, it can be strategically employed to create functional polymers. Derivatives of similar compounds are being explored for the development of new materials with specific properties.[3]
Potential Polymerization Pathways:
-
Polyesterification: Reaction with a diol to form a polyester. The cyano and chloro groups would be pendant on the polymer chain, influencing properties like solubility, thermal stability, and dielectric constant.
-
Polyamidation: Reaction with a diamine to form a polyamide (aramid). These polymers could exhibit high strength and thermal resistance.
Conclusion
This compound is a commercially available and synthetically versatile building block. While its current applications are firmly rooted in medicinal chemistry and drug discovery, its inherent chemical functionalities present a compelling case for its exploration in materials science. Researchers in MOF synthesis, polymer chemistry, and functional materials are encouraged to consider this molecule as a candidate for creating novel materials with tailored properties. The synthetic protocols established in the pharmaceutical field provide a solid foundation for its incorporation into new material design paradigms.
References
Troubleshooting & Optimization
Common byproducts in the synthesis of "4-Chloro-3-cyanobenzoic acid"
Welcome to the Technical Support Center for the synthesis of 4-Chloro-3-cyanobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key steps?
The most prevalent and industrially relevant method for synthesizing this compound is via a Sandmeyer reaction, starting from 3-amino-4-chlorobenzoic acid.[1] This multi-step process is favored for its reliability and the availability of starting materials.
The key steps are:
-
Diazotization: The primary aromatic amine (3-amino-4-chlorobenzoic acid) is converted into a diazonium salt using a nitrite source (commonly sodium nitrite) in the presence of a strong acid (like hydrochloric or sulfuric acid) at low temperatures (typically 0-5 °C).[1]
-
Cyanation (Sandmeyer Reaction): The diazonium salt is then reacted with a cyanide salt, most often copper(I) cyanide, to introduce the cyano group onto the aromatic ring.[1][2] This step is the core of the Sandmeyer reaction.
-
Work-up and Isolation: The final product is isolated from the reaction mixture, which may involve filtration, extraction, and purification steps like recrystallization or column chromatography.[1][3]
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section delves into the common byproducts observed during the synthesis of this compound and provides actionable advice to minimize their formation.
Q2: I am observing a significant amount of a byproduct that is more polar than my desired product. What could it be and how can I prevent it?
A common, more polar byproduct is the corresponding amide: 4-Chloro-3-carbamoylbenzoic acid .
Mechanism of Formation: This byproduct arises from the incomplete hydrolysis of the nitrile group (-CN) to the carboxylic acid group (-COOH).[4][5][6][7] The hydrolysis of a nitrile proceeds through an amide intermediate.[5][6][7] If the reaction conditions (e.g., reaction time, temperature, or acid/base concentration) are insufficient for complete hydrolysis, the amide will be present as a significant impurity.
Troubleshooting and Mitigation:
-
Reaction Time and Temperature: Ensure the hydrolysis step is carried out for a sufficient duration and at the recommended temperature to drive the reaction to completion.
-
Reagent Stoichiometry: Use an adequate excess of the hydrolyzing agent (acid or base) to ensure all the nitrile is converted.
-
pH Control: The pH of the reaction mixture is critical. Acid-catalyzed hydrolysis is often more direct in producing the carboxylic acid.[4][5]
Analytical Identification:
-
HPLC: The amide will typically have a different retention time than the carboxylic acid.
-
NMR Spectroscopy: The presence of amide protons (-CONH2) can be observed in the 1H NMR spectrum, and the carbonyl carbon of the amide will have a distinct chemical shift in the 13C NMR spectrum compared to the carboxylic acid.
-
IR Spectroscopy: Look for characteristic N-H stretching bands of the primary amide.
Q3: My product is contaminated with a phenolic impurity. What is its likely identity and how can I avoid its formation?
A frequent phenolic impurity is 4-Chloro-3-hydroxybenzoic acid .
Mechanism of Formation: This byproduct is a classic issue in Sandmeyer reactions.[8][9] The diazonium salt intermediate is susceptible to nucleophilic attack by water, which is present in the aqueous reaction medium.[8][9] This leads to the formation of a phenol, displacing the diazonium group with a hydroxyl group. This side reaction is competitive with the desired cyanation reaction.
Troubleshooting and Mitigation:
-
Temperature Control: Meticulous temperature control during diazotization and the Sandmeyer reaction is crucial. Keeping the temperature low (0-5 °C) minimizes the decomposition of the diazonium salt and its reaction with water.
-
Rate of Addition: The diazonium salt solution should be added slowly to the cyanide solution to maintain a low concentration of the diazonium salt, favoring the reaction with the cyanide nucleophile over water.
-
Acid Concentration: A sufficiently high acid concentration can help to stabilize the diazonium salt and suppress the hydroxylation side reaction.
Analytical Identification:
-
HPLC: The phenolic byproduct will have a distinct retention time.
-
LC-MS: Mass spectrometry can confirm the molecular weight of the impurity.
-
NMR Spectroscopy: The presence of a phenolic -OH proton and shifts in the aromatic proton signals can confirm the structure.
Summary of Common Byproducts
| Byproduct Name | Chemical Structure | Formation Mechanism | Mitigation Strategies |
| 4-Chloro-3-carbamoylbenzoic acid | C8H6ClNO3 | Incomplete hydrolysis of the nitrile group.[4][5][6][7] | Increase reaction time/temperature for hydrolysis, ensure sufficient hydrolyzing agent. |
| 4-Chloro-3-hydroxybenzoic acid | C7H5ClO3 | Nucleophilic attack of water on the diazonium salt intermediate.[8][9] | Maintain low temperatures (0-5 °C), slow addition of reagents, use sufficient acid. |
| 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | Unreacted starting material. | Ensure complete diazotization, check the purity of the starting material. |
Experimental Workflow & Logic
Visualizing the Synthetic Pathway and Byproduct Formation
The following diagram illustrates the synthesis of this compound via the Sandmeyer reaction, highlighting the points where common byproducts can form.
Caption: Synthesis of this compound and key byproducts.
References
- 1. This compound CAS#: 117738-76-8 [m.chemicalbook.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. byjus.com [byjus.com]
- 6. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 9. scirp.org [scirp.org]
Technical Support Center: Synthesis of 4-Chloro-3-cyanobenzoic Acid
This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning the synthesis of 4-Chloro-3-cyanobenzoic acid. This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions, with a specific focus on the critical role of the solvent in achieving optimal reaction yields.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and where does the solvent choice become critical?
The most prevalent and industrially relevant synthesis of this compound involves the oxidation of the corresponding alkylbenzene, 4-chloro-3-methylbenzonitrile.[1][2] This reaction is typically carried out using a strong oxidizing agent, such as potassium permanganate (KMnO₄).
The choice of solvent is paramount in this oxidation step. The reaction involves a solid inorganic oxidant (KMnO₄) and an organic substrate (4-chloro-3-methylbenzonitrile), which are often immiscible. Therefore, the solvent system must facilitate the interaction between these two phases to ensure an efficient and high-yielding reaction.
Q2: I am experiencing low yields in the oxidation of 4-chloro-3-methylbenzonitrile to this compound. Could the solvent be the issue?
Absolutely. Low yields in this oxidation are frequently traced back to an inappropriate solvent system. Several factors related to the solvent can contribute to this issue:
-
Poor Solubility of the Substrate: If the 4-chloro-3-methylbenzonitrile is not sufficiently soluble in the chosen solvent, the reaction rate will be significantly hindered.
-
Immiscibility of Reactants: The inherent challenge of this reaction is bringing the aqueous permanganate solution and the organic substrate into contact. A poorly chosen solvent will not adequately facilitate this interaction.
-
Side Reactions: Some solvents can be susceptible to oxidation by potassium permanganate, leading to the consumption of the oxidant and the formation of unwanted byproducts.
-
Product Solubility: The desired product, this compound, has limited solubility in many organic solvents but is soluble in aqueous base. The solvent system should allow for easy separation of the product from the starting material and byproducts.[3][4]
Q3: What are the recommended solvent systems for the permanganate oxidation of 4-chloro-3-methylbenzonitrile?
To overcome the challenges of this biphasic reaction, a phase-transfer catalysis (PTC) system is highly recommended.[5][6] This approach utilizes a phase-transfer catalyst, such as a quaternary ammonium salt, to transport the permanganate anion from the aqueous phase into the organic phase where the oxidation of the substrate occurs.[7][8]
A typical and effective solvent system would be a biphasic mixture of water and a non-polar organic solvent like toluene or dichloromethane.[9]
-
Water: Dissolves the potassium permanganate.
-
Organic Solvent (e.g., Toluene): Dissolves the 4-chloro-3-methylbenzonitrile.
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB): Facilitates the transfer of the permanganate ion across the phase boundary.
The use of a polar organic solvent with a high polarity, such as chloroform, has also been shown to increase the rate of oxidation in some solid-liquid phase transfer systems.[10]
Q4: How does a phase-transfer catalyst work in this reaction?
A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), functions by exchanging its counter-ion (X⁻) for the permanganate anion (MnO₄⁻) in the aqueous phase. The resulting ion pair (Q⁺MnO₄⁻) is sufficiently lipophilic to be extracted into the organic phase. Once in the organic phase, the permanganate ion can react with the dissolved 4-chloro-3-methylbenzonitrile. After the oxidation, the catalyst can return to the aqueous phase to repeat the cycle. This continuous process dramatically increases the reaction rate and overall yield.[6][7][8]
Q5: Can I use a single solvent instead of a biphasic system?
While a biphasic system with a phase-transfer catalyst is generally more efficient, some studies have explored the use of a single organic solvent. For instance, using an organic solvent in which potassium permanganate has some, albeit limited, solubility, like acetone, has been investigated.[11] However, in such systems, the permanganate acts as a weaker oxidant, which might not be sufficient for the oxidation of the methyl group on the benzene ring.[11] For the specific conversion of an alkylbenzene to a benzoic acid, a more powerful oxidizing environment, as provided by the PTC system, is generally required.[1][2]
II. Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Reaction | Inefficient mixing of the biphasic system. | Increase the stirring speed to maximize the interfacial area between the aqueous and organic phases. |
| Inactive or insufficient phase-transfer catalyst. | Ensure the phase-transfer catalyst is of good quality and used in the correct molar ratio (typically 1-5 mol% relative to the substrate). | |
| Low reaction temperature. | While the reaction is often run at room temperature, gentle heating (e.g., 40-50°C) can sometimes increase the reaction rate. Monitor for potential side reactions at higher temperatures. | |
| Formation of Brown Manganese Dioxide (MnO₂) Precipitate but Low Product Yield | The oxidant is being consumed by side reactions. | Ensure the starting material is pure. Consider using a different organic solvent that is less susceptible to oxidation. |
| The reaction has not gone to completion. | Increase the reaction time and monitor the progress by TLC or GC. | |
| Difficult Product Isolation | The product is not fully converted to its salt form. | Ensure the pH of the aqueous phase is sufficiently basic (pH > 8) after the reaction to deprotonate the carboxylic acid and dissolve it in the aqueous layer. |
| Emulsion formation during workup. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
III. Experimental Protocol: Synthesis of this compound via Phase-Transfer Catalyzed Oxidation
This protocol provides a robust method for the synthesis of this compound with a focus on optimizing the solvent system for high yield.
Materials:
-
4-chloro-3-methylbenzonitrile
-
Potassium permanganate (KMnO₄)
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-methylbenzonitrile (1 equivalent).
-
Solvent and Catalyst Addition: Add toluene (10 volumes relative to the substrate) and tetrabutylammonium bromide (0.02 equivalents).
-
Aqueous Phase Preparation: In a separate beaker, dissolve potassium permanganate (2.5 equivalents) in deionized water (15 volumes).
-
Reaction Initiation: Slowly add the aqueous potassium permanganate solution to the stirred organic solution.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. The reaction is exothermic, so initial cooling in a water bath may be necessary. Monitor the progress of the reaction by TLC or GC until the starting material is consumed. The purple color of the permanganate will be replaced by a brown precipitate of manganese dioxide (MnO₂).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Add a saturated solution of sodium sulfite to quench any excess potassium permanganate until the purple color disappears completely.
-
Product Extraction: Make the aqueous layer basic (pH > 10) by adding a 2M NaOH solution. This will convert the this compound into its water-soluble sodium salt. Separate the organic layer.
-
Aqueous Layer Wash: Wash the aqueous layer with a small amount of toluene to remove any remaining organic impurities.
-
Product Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl to a pH of approximately 2. The this compound will precipitate as a white solid.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to a constant weight.
IV. Data Summary
The following table summarizes the expected impact of different solvent systems on the yield of this compound.
| Solvent System | Phase-Transfer Catalyst | Typical Yield | Rationale |
| Water/Toluene | Tetrabutylammonium bromide | High (>85%) | Excellent for dissolving both the organic substrate and the inorganic oxidant in their respective phases, with the PTC facilitating the reaction.[9] |
| Water/Dichloromethane | Tetrabutylammonium bromide | High (>85%) | Similar to the water/toluene system, providing good phase separation and substrate solubility. |
| Acetone (anhydrous) | None | Low | Potassium permanganate has limited solubility and acts as a weaker oxidant, often insufficient for complete oxidation of the methyl group.[11] |
| Water only | None | Very Low | The organic substrate is insoluble in water, leading to a very slow and inefficient reaction at the interface. |
V. Visualizing the Workflow
The following diagram illustrates the key steps in the phase-transfer catalyzed synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
VI. References
-
Rudakov, E. S., & Lobachev, V. L. (2000). The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions. Kinetics and Catalysis, 41(6), 769-781.
-
Sasson, Y., & Neumann, R. (1983). Selective oxidation of substituted xylenes to toluic acids by hypochlorite–Ru system under phase transfer conditions. Chemical Communications, (14), 790.
-
CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents.
-
Albanese, D. (2016). Sustainable Oxidations under Phase-Transfer Catalysis Conditions. In Phase-Transfer Catalysis (pp. 1-36). De Gruyter.
-
Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry.
-
Reactions of alkylbenzenes. (n.d.). Lumen Learning.
-
Lee, D. G. (1980). Permanganate Oxidation mechanisms of Alkylarenes. IOSR Journal of Applied Chemistry, 1(1), 1-10.
-
Phase-Transfer Catalysis (PTC). (2008). Macmillan Group.
-
Sha, C. K., & Young, J. J. (2004). Organic Solvent Controlling the Oxidativity of Potassium Permanganate. Synthetic Communications, 34(13), 2373-2379.
-
Sivasubramanian, S., & Aravind, S. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. International Journal of ChemTech Research, 9(8), 356-361.
-
4-Cyanobenzoic Acid. (n.d.). Solubility of Things.
-
Phase-Transfer Catalyst (PTC). (2015). Chem-Station Int. Ed.
-
4-Chlorobenzoic acid. (n.d.). In Wikipedia.
-
This compound. (n.d.). Guidechem.
-
This compound (C8H4ClNO2). (n.d.). PubChemLite.
-
How to Synthesize 4-Chloro-3-nitrobenzoic Acid? - FAQ. (n.d.). Guidechem.
-
4-Chloro-3-nitrobenzoic acid. (n.d.). Guidechem.
-
Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characterization. (n.d.). Taylor & Francis.
-
This compound. (n.d.). ChemicalBook.
-
Process for producing cyanobenzoic acid derivatives. (1999). European Patent Office.
-
This compound. (n.d.). PubChem.
-
3-Chloro-4-cyanobenzoic acid. (n.d.). PubChem.
-
4-Chloro-3-methylbenzoic acid. (n.d.). PubChem.
-
This compound(117738-76-8) 1H NMR spectrum. (n.d.). ChemicalBook.
-
Benzoic acid, 4-chloro-3-nitro-. (n.d.). NIST WebBook.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 3. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. guidechem.com [guidechem.com]
- 5. Selective oxidation of substituted xylenes to toluic acids by hypochlorite–Ru system under phase transfer conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Phase-Transfer Catalyst (PTC) | Chem-Station Int. Ed. [en.chem-station.com]
- 9. chemijournal.com [chemijournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloro-3-cyanobenzoic Acid
Welcome to the technical support center for the purification of 4-Chloro-3-cyanobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with residual copper contamination in this key chemical intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols to ensure the highest purity of your compound for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the likely source of copper contamination in my this compound synthesis?
A1: The most probable source of copper contamination is the use of copper(I) cyanide (CuCN) in a Sandmeyer-type reaction, which is a common method for synthesizing aryl nitriles from an aniline precursor (3-amino-4-chlorobenzoic acid)[1]. In this reaction, the copper species facilitates the displacement of a diazonium group with a cyanide, but residual copper often remains in the crude product.
Q2: What does copper contamination look like in my product?
A2: Copper contamination typically imparts a distinct blue or green hue to your isolated solid or organic solutions.[2][3] Even at low levels, the color can be noticeable. If your supposedly white or off-white this compound has a colorful tint, residual copper is the likely culprit.
Q3: Why is it critical to remove residual copper?
A3: Residual copper can have significant detrimental effects on subsequent reactions. For instance, in drug development, this intermediate is often used in amide bond formation (amidation). Trace copper can interfere with coupling reagents, catalyze side reactions, or lead to the formation of undesired byproducts, ultimately impacting reaction yield and purity.[4] Furthermore, for pharmaceutical applications, stringent limits on residual metals are required.
Q4: I performed a simple water wash, but the color remains. Why?
A4: Simple water washes are often ineffective because the copper species may be in a form that is not readily water-soluble. To effectively remove copper, a chelating agent is typically required. Chelating agents are molecules that form multiple bonds with a single metal ion, creating a stable, water-soluble complex that can be partitioned into the aqueous phase during an extraction.[2][3]
Q5: Will the purification methods affect the nitrile or carboxylic acid groups on my molecule?
A5: This is a valid concern. The nitrile group can be susceptible to hydrolysis to form an amide or carboxylic acid under harsh acidic or basic conditions, especially with prolonged heating.[1][5][6] However, the protocols provided in this guide utilize mild conditions at or near room temperature, which are generally safe for the cyano group in this compound. The carboxylic acid group's acidity is in fact a key feature we exploit for certain purification strategies.
Troubleshooting Guide: Common Purification Issues
| Observed Problem | Probable Cause | Recommended Solution |
| Persistent blue/green color in the organic layer after an EDTA or ammonia wash. | 1. Incomplete chelation due to insufficient amount of chelating agent. 2. Inefficient extraction due to poor mixing or insufficient wash volume. 3. The pH of the aqueous solution is not optimal for complex formation. | 1. Perform one or two additional aqueous washes with a fresh solution of the chelating agent.[2] 2. Ensure vigorous shaking of the separatory funnel for 1-2 minutes during each wash. 3. For EDTA washes, ensure the pH is adjusted to ~8 to maximize its chelation efficiency.[2] |
| Significant product loss during aqueous extraction. | 1. This compound is deprotonated and has partitioned into the basic aqueous layer. 2. The organic solvent used has some miscibility with water. | 1. This is expected if using a basic wash. After removing the copper, re-acidify the combined aqueous layers to a pH of ~2 with an acid like HCl to precipitate your product, which can then be collected by filtration or extracted back into an organic solvent.[1] 2. After the final aqueous wash, perform a brine (saturated NaCl solution) wash to reduce the amount of water in the organic layer, which can help recover dissolved product.[2] |
| The copper impurity co-elutes with the product during column chromatography. | The copper species and your product have similar polarities and affinities for the stationary phase (e.g., silica gel). | First, remove the bulk of the copper using one of the aqueous chelation methods described below before attempting column chromatography. A combination of methods is often most effective.[2][7] |
| A fine solid or emulsion forms at the interface during liquid-liquid extraction. | Some copper salts or the product salt may be precipitating at the interface. | Add a small amount of a different organic solvent (e.g., THF) to help break the emulsion. Alternatively, filter the entire mixture through a pad of Celite before separating the layers. |
Detailed Experimental Protocols
Here we present three validated methods for the removal of copper impurities from this compound. The choice of method will depend on the scale of your reaction and the specific nature of the impurities.
Method 1: Aqueous Wash with EDTA (Recommended First-Line Method)
This is a highly effective method for chelating and removing dissolved copper ions from an organic solution.
-
Rationale: Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent that forms a very stable, water-soluble complex with copper(II) ions. By washing an organic solution of your crude product with an aqueous EDTA solution, the copper ions are selectively pulled into the aqueous phase. Adjusting the pH to 8 ensures that the EDTA is in its fully deprotonated and most effective form.
dot
graph EDTA_Workflow {
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Workflow for copper removal using EDTA chelation.
Materials:
-
Crude this compound dissolved in an organic solvent (e.g., ethyl acetate, DCM).
-
0.5 M solution of disodium EDTA in water, with pH adjusted to 8 using NaOH.
-
Separatory funnel.
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Rotary evaporator.
Procedure:
-
Transfer the organic solution of your crude product to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.
-
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[2]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash (steps 2-4) with fresh EDTA solution until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual EDTA.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified, copper-free product.
Method 2: Aqueous Wash with Ammonia Solution
This method is effective for its use of a common lab reagent and is particularly good for complexing copper(I) and copper(II) species.
-
Rationale: Ammonia forms a stable, deep blue, water-soluble tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺). This complex is readily partitioned into the aqueous phase. This method is best if your product is stable to basic conditions. Given the pKa of this compound is around 3.4, it will be deprotonated and will move into the basic aqueous layer. This can be used to your advantage for purification.
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., toluene, DCM).
-
Transfer to a separatory funnel and add an equal volume of aqueous ammonia (a 5-10% solution is typically sufficient).
-
Shake vigorously. The aqueous layer should turn a deep blue color as the copper complex forms.[7]
-
Separate the layers. Note that your product is now likely in the aqueous layer as its ammonium salt.
-
Combine all aqueous layers.
-
While stirring in a fume hood, carefully acidify the blue aqueous solution with concentrated HCl until the pH is ~2. The blue color will disappear, and your product, this compound, will precipitate as a solid due to its low water solubility in acidic conditions.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Method 3: Filtration through a Silica Gel Plug
This solid-phase adsorption method is useful for removing finely suspended or dissolved copper species and can be used alone or in combination with an aqueous wash.
-
Rationale: Silica gel can adsorb polar impurities, including many copper salts and complexes. By passing a solution of the crude product through a short column ("plug") of silica, the copper species are retained on the silica while the less polar desired product elutes through.
dot
graph Silica_Plug_Workflow {
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Workflow for copper removal via silica plug filtration.
Procedure:
-
Prepare a plug by placing a small piece of cotton or glass wool at the bottom of a Pasteur pipette or a small chromatography column.
-
Add a layer of sand (approx. 0.5 cm).
-
Add silica gel (approx. 5-10 cm).
-
Add another layer of sand on top of the silica.
-
Pre-wet the plug with the solvent system you will use for elution (e.g., ethyl acetate/hexanes).
-
Dissolve your crude product in a minimal amount of the elution solvent.
-
Carefully add the crude product solution to the top of the plug.
-
Elute the product through the plug using the chosen solvent system, collecting the filtrate. The copper impurities should remain adsorbed on the silica gel, often visible as a colored band at the top of the plug.
-
Combine the fractions containing your product and remove the solvent under reduced pressure.
References
Technical Support Center: Synthesis of 4-Chloro-3-cyanobenzoic acid
Welcome to the technical support center for the synthesis of 4-Chloro-3-cyanobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important chemical intermediate. Here, we move beyond simple protocols to provide in-depth troubleshooting guides and FAQs that address the common, and often frustrating, side reactions encountered during synthesis. Our goal is to equip you with the expert insights needed to optimize your reaction, maximize yield, and ensure the purity of your final product.
Section 1: Understanding the Primary Synthetic Pathway
The most prevalent and industrially relevant method for synthesizing this compound is the Sandmeyer reaction, starting from 3-amino-4-chlorobenzoic acid. This multi-step process involves the initial conversion of the aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[1][2]
Caption: Primary synthetic route to this compound.
While this pathway is effective, the diazonium intermediate is highly reactive and sensitive, creating several opportunities for side-product formation. Understanding these competing reactions is the key to troubleshooting and optimizing the synthesis.
Section 2: Troubleshooting Guide for Common Side Reactions
This section is structured to help you diagnose and solve specific issues you may encounter during your experiments.
❓ Problem 1: My yield is low, and I've isolated a significant byproduct that shows a broad -OH peak in the IR spectrum and a different aromatic splitting pattern in the ¹H NMR.
-
Probable Cause: Formation of 4-Chloro-3-hydroxybenzoic Acid. This is arguably the most common side reaction. The aryl diazonium salt intermediate is highly susceptible to nucleophilic attack by water, which is ubiquitously present in the aqueous reaction medium.[3][4] This reaction, sometimes called a "Verkochung" or phenol synthesis, competes directly with the desired Sandmeyer cyanation.[1] The propensity for this side reaction increases dramatically if the temperature of the reaction mixture rises prematurely or if the concentration of the cyanide nucleophile is insufficient.
-
Expert Solution & Protocol:
-
Strict Temperature Control: The diazotization step must be maintained between 0-5 °C. Use an ice-salt bath to ensure the temperature does not rise, as diazonium salt decomposition and reaction with water are accelerated at higher temperatures.
-
Minimize Water in Cyanation Step: While the diazotization is aqueous, ensure the subsequent cyanation solution containing the copper cyanide is as concentrated as reasonably possible to favor the cyanide nucleophile over water.
-
Staged Addition: Prepare the cold diazonium salt solution first. In a separate flask, prepare the solution of copper(I) cyanide and potassium cyanide. Slowly add the diazonium salt solution to the cyanide solution, never the other way around. This ensures the diazonium salt immediately encounters a high concentration of the cyanide nucleophile, kinetically favoring the desired reaction.
-
pH Control: Maintaining a strongly acidic environment during diazotization is crucial to prevent the formation of diazoamino compounds and premature decomposition.
-
❓ Problem 2: My final product is contaminated with a compound of a similar mass, but it shows different solubility and a primary amide peak in the IR spectrum.
-
Probable Cause: Incomplete Hydrolysis Leading to 4-Chloro-3-carbamoylbenzoic Acid. Some synthetic routes may start from a precursor like 4-chloro-3-cyanotoluene, which is then oxidized and hydrolyzed. The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[5][6] If the hydrolysis conditions (e.g., pH, temperature, or reaction time) are not sufficiently forcing, the reaction can stall at the stable 4-chloro-3-carbamoylbenzoic acid intermediate.[7]
-
Expert Solution & Protocol:
-
Drive the Hydrolysis to Completion: If using acid hydrolysis, ensure a sufficient concentration of a strong acid (e.g., 6-12 M HCl or H₂SO₄) and heat the reaction under reflux for an extended period (monitoring by TLC or HPLC is recommended). For alkaline hydrolysis, use a concentrated base like NaOH or KOH, followed by a separate acidification step to protonate the carboxylate salt.[5]
-
Protocol for Complete Hydrolysis:
-
To your crude product containing the amide impurity, add 10 volumes of 6 M HCl.
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-8 hours.
-
Monitor the reaction by TLC, observing the disappearance of the amide spot.
-
Once complete, cool the mixture in an ice bath to precipitate the pure carboxylic acid.
-
Filter, wash with cold water, and dry.
-
-
❓ Problem 3: I'm observing high molecular weight impurities, particularly dimeric structures, in my mass spectrometry analysis.
-
Probable Cause: Biaryl Formation via Radical Coupling. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] This involves a one-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. While this aryl radical typically reacts with the cyanide ligand from the copper complex, it can also couple with another aryl radical, leading to the formation of biaryl byproducts.
-
Expert Solution & Protocol:
-
Control Catalyst Concentration: Using a stoichiometric amount of the copper(I) salt is often employed to ensure rapid capture of the aryl radical.[2] While catalytic amounts are possible, a higher concentration of the Cu(I) complex can minimize the lifetime of the free aryl radical, thus reducing the probability of dimerization.
-
Ensure Homogeneity: Vigorous stirring is essential to maintain a homogenous reaction mixture. Localized "hot spots" of high diazonium salt concentration where the copper catalyst may be momentarily depleted can favor radical-radical coupling.
-
Purification: These larger, less polar biaryl impurities can often be effectively removed from the highly polar carboxylic acid product through recrystallization or column chromatography.
-
Section 3: Visualizing the Competing Reaction Network
The following diagram illustrates the desired synthetic pathway versus the major competing side reactions originating from the aryl diazonium salt intermediate.
Caption: Competing reactions in the Sandmeyer synthesis.
Section 4: Frequently Asked Questions (FAQs)
Q1: How can I effectively separate this compound from its amide intermediate, 4-chloro-3-carbamoylbenzoic acid? Separation can be challenging due to their similar structures. While column chromatography is an option, a more practical method is to exploit the difference in their acidity. The carboxylic acid is significantly more acidic than the amide. You can dissolve the crude mixture in a weak base like sodium bicarbonate solution. The carboxylic acid will deprotonate to form a soluble sodium salt, while the less acidic amide will remain largely insoluble and can be removed by filtration. The filtrate can then be re-acidified with a strong acid (like HCl) to precipitate the pure this compound.
Q2: What are the critical safety precautions for the Sandmeyer reaction? The Sandmeyer reaction involves several hazards. Firstly, aryl diazonium salts can be explosive when isolated and dry; they should always be kept in a cold, aqueous solution and used immediately. Secondly, the reaction uses inorganic cyanides (e.g., KCN, CuCN), which are highly toxic.[8] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols, typically by treatment with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions.
Q3: Can I use an alternative to copper cyanide for the cyanation step? While copper(I) cyanide is the classic and most reliable reagent for the Sandmeyer cyanation, research into alternative, less toxic, or more catalytic systems is ongoing. However, for established, high-yield synthesis, the CuCN method remains the standard. Other transition metals have been explored, but often with lower efficacy for cyanation compared to copper.[2]
Section 5: Data Summary of Key Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Features |
| This compound (Product) | benzoic acid | C₈H₄ClNO₂ | 181.58 | Carboxylic acid OH, Nitrile C≡N stretch (IR); characteristic aromatic proton signals (NMR).[9] |
| 3-Amino-4-chlorobenzoic acid (Starting Material) | C₇H₆ClNO₂ | 171.58 | Primary amine N-H stretches (IR); upfield shift of aromatic protons compared to product (NMR). | |
| 4-Chloro-3-hydroxybenzoic acid (Side Product) | C₇H₅ClO₃ | 172.57 | Broad phenol O-H stretch (IR); absence of nitrile peak.[3] | |
| 4-Chloro-3-carbamoylbenzoic acid (Side Product) | C₈H₆ClNO₃ | 199.59 | Amide N-H and C=O stretches (IR); additional amide proton signals (NMR). |
Section 6: References
-
Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021). Chemistry Stack Exchange. --INVALID-LINK--
-
Hydrolysis of nitriles. (n.d.). Chemguide. --INVALID-LINK--
-
Chemistry of Nitriles. (2021). Chemistry LibreTexts. --INVALID-LINK--
-
5 Nitrile Hydrolysis Steps. (2024). Berkeley Learning Hub. --INVALID-LINK--
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. --INVALID-LINK--
-
This compound Synthesis. (2023). ChemicalBook. --INVALID-LINK--
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. --INVALID-LINK--
-
Sandmeyer reaction. (n.d.). Wikipedia. --INVALID-LINK--
-
Sandmeyer reaction. (2020). L.S.College, Muzaffarpur. --INVALID-LINK--
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. --INVALID-LINK--
-
This compound (C8H4ClNO2). (n.d.). PubChemLite. --INVALID-LINK--
-
This compound. (n.d.). PubChem. --INVALID-LINK--
-
4-Chloro-3-nitrobenzoic acid. (n.d.). PubChem. --INVALID-LINK--
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 4. scirp.org [scirp.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. This compound | 117738-76-8 [chemicalbook.com]
- 9. This compound | C8H4ClNO2 | CID 22644612 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-3-cyanobenzoic Acid
Welcome to the Technical Support Center for the purification of 4-Chloro-3-cyanobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of this critical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process. Our goal is to provide you with the scientific rationale behind each step, enabling you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My synthesized this compound has a noticeable color. What are the likely impurities, and how can I remove them?
A1: A colored impurity in your product often indicates the presence of residual starting materials or byproducts from the synthesis. The most common synthesis route for this compound involves the Sandmeyer reaction of 3-amino-4-chlorobenzoic acid. Potential colored impurities can include unreacted diazonium salts or azo compounds formed as side products.
-
Expert Insight: The presence of these impurities suggests that the diazotization or the subsequent cyanation reaction was not complete or that side reactions occurred. Careful control of reaction temperature is crucial to minimize these byproducts.
To address this, we recommend the following:
-
Recrystallization with Activated Charcoal: Dissolve the crude product in a suitable hot solvent (see Q2 for solvent selection). Add a small amount of activated charcoal (approximately 1-2% by weight) to the hot solution and boil for a few minutes. The activated charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the solution to cool slowly to induce crystallization. Be aware that using too much charcoal can lead to a loss of your desired product.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be an effective method for removing polar, colored impurities. A solvent system of ethyl acetate/hexane is a good starting point for elution.[1]
Q2: What is the best solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on its chemical structure (an aromatic carboxylic acid with polar chloro and cyano groups), a moderately polar solvent is likely to be effective.
-
Scientific Rationale: The principle of "like dissolves like" is a good starting point. The aromatic ring provides non-polar character, while the carboxylic acid, chloro, and cyano groups contribute to its polarity. A solvent that can interact with both aspects of the molecule will be most effective.
Based on available data and the properties of similar compounds, here is a summary of solvent suitability:
| Solvent | Suitability for Recrystallization | Rationale |
| Ethanol/Methanol | Good | The compound is slightly soluble in methanol.[1] Alcohols are often good solvents for substituted benzoic acids, offering a good solubility differential between hot and cold conditions. |
| Water | Poor (as a single solvent) | The compound has very low solubility in water at room temperature (0.22 g/L at 25°C), making it a poor choice for single-solvent recrystallization.[2] However, it can be an excellent anti-solvent in a mixed-solvent system. |
| Ethyl Acetate/Hexane | Good (as a mixed-solvent system) | This combination is effective for column chromatography, suggesting a good solubility profile for recrystallization as well.[1] Ethyl acetate would be the primary solvent, with hexane used as an anti-solvent. |
| Acetone | Potentially Good | Acetone is a polar aprotic solvent that can dissolve many organic compounds. Its volatility makes it easy to remove from the final product. |
Q3: I'm not getting any crystals to form, even after cooling the solution. What should I do?
A3: The failure of crystals to form is a common issue in recrystallization, often due to supersaturation or using too much solvent.
-
Causality: Crystal formation requires nucleation, the initial aggregation of molecules into a stable crystalline lattice. If the activation energy for nucleation is high, the solution can remain in a supersaturated state.
Here are some techniques to induce crystallization:
-
Scratching the flask: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.
-
Reducing the solvent volume: If you have used too much solvent, gently heat the solution to evaporate some of the solvent. This will increase the concentration of your compound and promote crystallization upon cooling.
-
Using an anti-solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can add a miscible "anti-solvent" in which your compound is insoluble. For example, if your compound is dissolved in ethanol, slowly add water dropwise until the solution becomes turbid, then gently warm until it is clear again and allow it to cool slowly.
Q4: My product is "oiling out" instead of forming crystals. How can I prevent this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to a high concentration of impurities, which can depress the melting point of your compound, or cooling the solution too quickly.
-
Expert Tip: A slow cooling rate is paramount for forming pure, well-defined crystals. Rapid cooling often traps impurities within the crystal lattice.
To resolve this issue:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow the solution to cool more slowly.
-
Lower the cooling rate: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help to slow the cooling process.
-
Change the solvent: If oiling out persists, you may need to choose a different recrystallization solvent with a lower boiling point.
Experimental Protocols
Protocol 1: Recrystallization of this compound using Ethanol/Water
This protocol provides a step-by-step methodology for the purification of this compound using a mixed-solvent system.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
For highly impure samples, column chromatography can provide a higher degree of purification.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry sample onto the top of the packed column.
-
Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 hexane/ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: A workflow diagram for the purification of this compound.
References
Technical Support Center: Catalyst Deactivation in 4-Chloro-3-cyanobenzoic Acid Synthesis
Answering the user's request.
Welcome to the Technical Support Center for catalyst deactivation in the synthesis of 4-Chloro-3-cyanobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common catalytic challenges. The content is structured in a question-and-answer format to directly address issues encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and common catalyst challenges.
Q1: What are the primary catalytic routes for synthesizing this compound where catalyst deactivation is a major concern?
A1: While several methods exist, two catalytic routes are prominent, each with unique deactivation challenges:
-
Palladium-Catalyzed Cyanation: This is the most common method in research and pharmaceutical development. It involves the cross-coupling of an aryl halide or triflate (e.g., a 4-chloro-3-halobenzoic acid derivative) with a cyanide source, using a palladium catalyst with a phosphine ligand.[1][2] This method is highly susceptible to deactivation, primarily by the cyanide reagent itself.[1][2][3]
-
Vapor-Phase Ammoxidation: This industrial-scale process typically involves the reaction of a methyl-substituted precursor (e.g., 4-chloro-3-methyltoluene) with ammonia and oxygen over a heterogeneous mixed-metal oxide catalyst (often containing vanadium and molybdenum).[4][5] Deactivation here is usually caused by thermal sintering, coking, or loss of active metal oxides.[5][6]
This guide will focus primarily on the palladium-catalyzed cyanation route, as it is most relevant to the target audience.
Q2: What are the tell-tale signs of catalyst deactivation in my palladium-catalyzed cyanation reaction?
A2: The most common indicators of a failing catalytic system include:
-
Stalled or Incomplete Conversion: The reaction starts but fails to proceed to completion, even with extended reaction times.
-
Low or No Reactivity: The reaction fails to initiate, with starting material remaining largely unconsumed.
-
Formation of Palladium Black: A fine, black precipitate indicates the agglomeration of the palladium catalyst into an inactive, metallic state (Pd(0) nanoparticles). This is a classic sign of catalyst decomposition.[7]
-
Inconsistent Results: High variability in yield and reaction time between seemingly identical batches.
-
Increased Byproduct Formation: Deactivation can alter the selectivity of the catalyst, leading to undesired side reactions.
Q3: What are the fundamental mechanisms of catalyst deactivation?
A3: Catalyst deactivation can be broadly categorized into three types: chemical, thermal, and mechanical.[8][9] For the synthesis of this compound, the most relevant mechanisms are:
| Deactivation Mechanism | Description | Primary Synthesis Route Affected |
| Poisoning | Strong chemisorption of a substance onto the catalyst's active sites, rendering them inaccessible to reactants.[10][11][12] Cyanide (CN⁻) is a potent poison for palladium.[1][2] | Palladium-Catalyzed Cyanation |
| Fouling (Coking) | Physical deposition of carbonaceous materials or polymeric byproducts on the catalyst surface, blocking pores and active sites.[6][13] | Ammoxidation, Palladium-Catalyzed |
| Sintering (Thermal Degradation) | Agglomeration of small catalyst particles into larger ones at high temperatures, reducing the active surface area.[6] | Ammoxidation |
| Leaching | Dissolution of the active catalytic species from a solid support into the reaction medium, leading to a loss of active sites.[6] | Both (if using a supported catalyst) |
| Ligand Degradation | Decomposition of the organic ligand complexed to the metal center, which is crucial for solubility, stability, and catalytic activity.[14] | Palladium-Catalyzed Cyanation |
Part 2: Troubleshooting Guide for Palladium-Catalyzed Cyanation
This section provides direct answers to specific experimental problems.
Q4: My cyanation reaction won't start, or the conversion is less than 10% after several hours. What is the most likely cause?
A4: This is a classic symptom of acute catalyst poisoning , most likely by the cyanide source itself.
-
Causality: Palladium catalysts, particularly in the Pd(0) active state, are soft Lewis acids and have an extremely high affinity for cyanide ions.[2] Cyanide can irreversibly bind to all palladium intermediates in the catalytic cycle (Pd(0), oxidative addition complex, etc.), effectively shutting it down before it can begin.[1]
-
Solutions:
-
Choice of Cyanide Source: Avoid highly soluble and dissociated cyanide salts like NaCN or KCN in polar aprotic solvents, as they provide a high concentration of free CN⁻. Zinc cyanide (Zn(CN)₂) is often preferred because its lower solubility and covalent character result in a slow, controlled release of cyanide, minimizing catalyst poisoning.[1]
-
Solvent System: Using an aqueous/organic biphasic system can help. The cyanide salt remains primarily in the aqueous phase, and slow diffusion to the organic phase where the catalyst resides can prevent deactivation.[15]
-
Catalyst Pre-activation: Ensure your Pd(0) species is generated effectively in situ. Some precatalysts require a base to be activated, and surprisingly, cyanide itself can sometimes act as the activating base.[15] However, if the concentration is too high, it will poison the newly formed active catalyst.
-
Purity of Reagents: Check your aryl halide starting material and solvents for impurities like sulfur or other halides, which are known catalyst poisons.[16]
-
Q5: My reaction starts efficiently but stops prematurely (e.g., at 50-70% conversion). What's happening?
A5: This suggests a gradual deactivation process rather than acute poisoning.
-
Causality:
-
Slow Poisoning: Even with a slow-release cyanide source, the cumulative effect of cyanide concentration over time can eventually poison the catalyst population.
-
Ligand Degradation: The phosphine ligands that stabilize the palladium center can be sensitive to heat and reaction conditions, leading to their gradual degradation.[14] Once the ligand is gone, the palladium atom is "naked" and will quickly precipitate as inactive palladium black.
-
Product Inhibition: The product, this compound, or its intermediates, might have some inhibitory effect on the catalyst at higher concentrations.
-
-
Solutions:
-
Lower Catalyst Loading: While counterintuitive, a very high catalyst loading can sometimes lead to faster decomposition. Optimize the loading; often 0.1-2 mol% is sufficient for these reactions.[17]
-
Choice of Ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like S-Phos or XPhos). These ligands form more stable complexes with palladium, protecting it from aggregation and making it more resistant to poisoning.[1][14]
-
Temperature Control: Avoid excessive temperatures. While higher temperatures increase reaction rates, they also accelerate ligand degradation and catalyst sintering. Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 80-100 °C).[6]
-
Q6: I am observing a significant amount of black precipitate in my reaction flask. What is it and how do I prevent it?
A6: The black precipitate is almost certainly palladium black , which is finely divided, agglomerated palladium metal. It is catalytically inactive for cross-coupling.
-
Causality: This occurs when the Pd(0) species, which is the active catalyst, is no longer stabilized by its supporting ligand. This can happen if the ligand degrades or if the concentration of the ligand is too low relative to the palladium.
-
Solutions:
-
Increase Ligand-to-Metal Ratio: Ensure you are using an adequate ratio of phosphine ligand to the palladium source. A common ratio is 2:1 or even 4:1 (Ligand:Pd).
-
Use a Pre-formed Catalyst: Instead of generating the catalyst in situ from a palladium source (like Pd₂(dba)₃) and a separate ligand, use a stable, pre-formed palladium precatalyst (e.g., a PEPPSI-type catalyst or a Buchwald palladacycle). These are often more robust and less prone to decomposition.[18][19]
-
Ensure Anhydrous & Inert Conditions: Oxygen can oxidize the phosphine ligand and the Pd(0) center, leading to catalyst decomposition. Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon) with properly dried solvents.
-
Part 3: Visualizations & Diagrams
Catalytic Cycle and Deactivation Pathway
The following diagram illustrates the palladium-catalyzed cyanation cycle and highlights the key points where cyanide poisoning can occur, disrupting the process.
Caption: Palladium catalytic cycle for cyanation and points of deactivation.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing issues with your cyanation reaction.
Caption: Troubleshooting decision tree for cyanation reactions.
Part 4: Experimental Protocols
Protocol 1: Feedstock Purification to Remove Poisons
Impurities in reactants or solvents are a common, overlooked source of deactivation.[20]
Objective: To remove common catalyst poisons (water, sulfur compounds, etc.) from the aryl halide and solvent.
Materials:
-
Aryl Halide (e.g., 4-chloro-3-bromobenzoic acid methyl ester)
-
Reaction Solvent (e.g., Toluene or Dioxane)
-
Activated Alumina, neutral, Brockmann I
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Solvent Purification:
-
If not using a commercial solvent purification system, stir the solvent over activated alumina (approx. 50 g per 1 L) for 4-6 hours under an inert atmosphere.
-
Decant or filter the solvent away from the alumina. For extra drying, stir over anhydrous MgSO₄ for 1 hour, then filter.
-
Store the purified solvent over molecular sieves in a sealed bottle under an inert atmosphere.
-
-
Aryl Halide Purification:
-
If the aryl halide is a solid, recrystallize it from a suitable solvent to remove impurities.
-
If the aryl halide is a liquid, it can be passed through a short plug of activated alumina before use. Dissolve the liquid in a minimal amount of purified, anhydrous solvent, pass it through the plug, and then remove the solvent under reduced pressure.
-
Protocol 2: General Procedure for a Robust Palladium-Catalyzed Cyanation
This protocol incorporates best practices to minimize catalyst deactivation.
Objective: To synthesize methyl 4-chloro-3-cyanobenzoate with a robust catalytic system.
Materials:
-
Methyl 3-bromo-4-chlorobenzoate (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂) (0.6 equiv)
-
Pd₂(dba)₃ (1 mol %)
-
XPhos (4 mol %)
-
Anhydrous, degassed Toluene
-
Schlenk flask or microwave vial, stir bar
-
Inert atmosphere line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry the reaction vessel under vacuum and backfill with an inert gas. Allow to cool to room temperature.
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add to the vessel: Methyl 3-bromo-4-chlorobenzoate, Zinc Cyanide, Pd₂(dba)₃, and XPhos.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Degassing: Seal the vessel and briefly purge the headspace with inert gas for 5 minutes.
-
Reaction: Place the vessel in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: After cooling to room temperature, quench the reaction with aqueous ammonia to complex any remaining zinc salts. Proceed with a standard aqueous/organic extraction and purify by column chromatography.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ammoxidation - Wikipedia [en.wikipedia.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 4-Chloro-3-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the spectroscopic characterization of 4-Chloro-3-cyanobenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a comparative analysis of key spectroscopic techniques and the rationale behind their application in structural verification.
The Central Role of 13C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone technique for determining the carbon framework of an organic molecule.[1][2] Due to the low natural abundance of the 13C isotope (1.1%), the probability of two adjacent 13C atoms in a single molecule is negligible, which simplifies the spectrum by eliminating carbon-carbon splitting.[2] In proton-decoupled 13C NMR, each unique carbon atom typically gives rise to a single peak, providing a direct count of the non-equivalent carbons in a molecule.[2][3]
Predicted 13C NMR Spectrum of this compound
In the absence of a publicly available experimental spectrum, a predicted 13C NMR spectrum for this compound is presented below. This prediction is based on established substituent effects on the chemical shifts of aromatic carbons and data from structurally analogous compounds.
The structure of this compound contains eight unique carbon atoms, and therefore, eight distinct signals are expected in its 13C NMR spectrum.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C=O (Carboxylic Acid) | ~165-170 | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this downfield region. |
| C1 (ipso-COOH) | ~132-135 | The carbon attached to the electron-withdrawing carboxylic acid group is deshielded. |
| C2 | ~130-133 | This carbon is ortho to the carboxylic acid group and meta to the chlorine atom, experiencing moderate deshielding. |
| C3 (ipso-CN) | ~115-118 | The carbon bearing the cyano group is significantly shielded. The cyano carbon itself will also have a characteristic shift. |
| C4 (ipso-Cl) | ~138-142 | The carbon attached to the electronegative chlorine atom is significantly deshielded. |
| C5 | ~128-131 | This carbon is meta to both the carboxylic acid and cyano groups and ortho to the chlorine, leading to a complex shielding/deshielding effect. |
| C6 | ~134-137 | This carbon is ortho to the cyano group and meta to the carboxylic acid, resulting in deshielding. |
| CN (Cyano) | ~115-120 | The carbon of the nitrile group has a characteristic chemical shift in this region. |
Experimental Protocol: Acquiring a 13C NMR Spectrum
A standardized protocol for obtaining a high-quality 13C NMR spectrum of a solid organic compound like this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent is critical to avoid signals that may overlap with analyte peaks.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled 1D 13C experiment.
-
Pulse Sequence: A 30° or 45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is common.
-
Number of Scans: Due to the low sensitivity of 13C NMR, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 250 ppm is sufficient to cover the expected chemical shift range for most organic molecules.
-
-
Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum. Chemical shifts are referenced to the solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: Workflow for Acquiring a 13C NMR Spectrum.
A Comparative Analysis of Spectroscopic Techniques
While 13C NMR provides invaluable information about the carbon skeleton, a comprehensive structural characterization relies on a combination of spectroscopic methods. The following section compares the utility of 1H NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy in the analysis of this compound.
Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy
1H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.
Experimental Data for this compound:
A reported 1H NMR spectrum for this compound (in a CDCl3/CD3OD solvent mixture) shows the following signals:
-
δ 8.36 (1H, d, J = 2Hz)
-
δ 8.20 (1H, dd, J = 2Hz, 9Hz)
-
δ 7.61 (1H, d, J = 9Hz)[4]
Interpretation:
The aromatic region of the spectrum displays three distinct signals, consistent with the three protons on the benzene ring. The splitting patterns (doublet and doublet of doublets) and coupling constants (J-values) provide information about the relative positions of these protons.
Table 2: Comparison of 13C NMR and 1H NMR for this compound
| Feature | 13C NMR Spectroscopy | 1H NMR Spectroscopy |
| Information Provided | Carbon skeleton, number of unique carbons. | Number, environment, and connectivity of protons. |
| Sensitivity | Lower, requires more sample and/or longer acquisition times. | Higher, faster acquisition. |
| Spectral Simplicity | Generally simpler, with single peaks for each carbon (proton-decoupled). | Can be complex due to proton-proton coupling (splitting). |
| Key Insights for this Molecule | Confirms the presence of 8 unique carbon atoms, including the carboxylic acid, cyano, and substituted aromatic carbons. | Confirms the presence and substitution pattern of the three aromatic protons. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.
Predicted Mass Spectrum of this compound:
In an electron ionization (EI) mass spectrum, the following key fragments would be expected:
-
Molecular Ion (M+): An intense peak at m/z corresponding to the molecular weight of the molecule (C8H4ClNO2 ≈ 181.57 g/mol ). The presence of a chlorine atom would be indicated by an M+2 peak with approximately one-third the intensity of the M+ peak.
-
Loss of -OH (M-17): A fragment corresponding to the loss of a hydroxyl radical from the carboxylic acid group.
-
Loss of -COOH (M-45): A fragment resulting from the loss of the entire carboxylic acid group.
-
Other Fragments: Fragmentation of the aromatic ring and loss of the cyano group would also contribute to the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Predicted FTIR Spectrum of this compound:
The FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:
-
O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm-1.
-
C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm-1.
-
C≡N stretch (Nitrile): A sharp, medium-intensity band around 2220-2260 cm-1.
-
C-Cl stretch: A band in the fingerprint region, typically below 800 cm-1.
-
Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm-1 and 1450-1600 cm-1, respectively.
Table 3: Comparative Overview of Analytical Techniques
| Technique | Information Obtained | Strengths | Limitations |
| 13C NMR | Carbon framework | Direct count of unique carbons; clear, often simple spectra. | Low sensitivity; longer acquisition times. |
| 1H NMR | Proton environment and connectivity | High sensitivity; detailed structural information from coupling patterns. | Can be complex and difficult to interpret for molecules with many protons. |
| Mass Spectrometry | Molecular weight and fragmentation pattern | High sensitivity; confirms molecular formula. | Isomers can have similar fragmentation patterns; molecular ion may not always be observed. |
| FTIR Spectroscopy | Functional groups present | Fast and simple to perform; provides a quick "fingerprint" of the molecule. | Does not provide detailed information about the carbon skeleton or connectivity. |
A Holistic Approach to Structural Elucidation
The most robust structural characterization of this compound, or any novel compound, is achieved through the synergistic use of multiple analytical techniques.
Caption: Integrated workflow for structural elucidation.
This integrated approach ensures a self-validating system where the data from each technique corroborates the others, leading to a confident and unambiguous structural assignment. For researchers in drug development, this level of certainty is non-negotiable, forming the foundation for all subsequent biological and pharmacological studies.
References
- 1. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]
- 3. scribd.com [scribd.com]
- 4. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
Comparative FTIR Spectroscopy: Elucidating the Molecular Architecture of 4-Chloro-3-cyanobenzoic Acid
An In-Depth Technical Guide to Functional Group Analysis
This guide provides a comprehensive analysis of 4-Chloro-3-cyanobenzoic acid using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It establishes a comparative framework, contrasting the target molecule with structurally related alternatives to provide a deeper understanding of how individual functional groups contribute to the overall infrared spectrum. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.
The Principle of FTIR Spectroscopy in Functional Group Identification
FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its chemical bonds absorb energy at specific frequencies, causing them to stretch, bend, or vibrate. No two unique molecules produce the exact same infrared spectrum, making it a definitive "molecular fingerprint."
The true diagnostic power of FTIR lies in the concept of group frequencies. Specific functional groups (e.g., C=O, O-H, C≡N) give rise to characteristic absorption bands within predictable wavenumber ranges, regardless of the molecule in which they are found. By analyzing the position, intensity, and shape of these bands, we can confidently identify the functional groups present in a sample.
Structural Anatomy of this compound
To interpret its FTIR spectrum, we must first dissect the molecular structure of this compound (C₈H₄ClNO₂).[1][2][3] It is a substituted aromatic compound featuring four key functional groups that will produce distinct spectroscopic signals:
-
Carboxylic Acid (-COOH): A primary functional group consisting of a carbonyl (C=O) and a hydroxyl (-OH) group.
-
Nitrile (Cyano Group, -C≡N): A carbon atom triple-bonded to a nitrogen atom.
-
Substituted Benzene Ring: An aromatic system with multiple substituents.
-
Aryl Halide (C-Cl): A chlorine atom directly attached to the aromatic ring.
Figure 1: Molecular structure of this compound with key functional groups highlighted.
Deconstructing the FTIR Spectrum: A Predictive Analysis
Based on its structure, we can predict the prominent absorption bands for this compound.
-
Carboxylic Acid Vibrations: This group produces some of the most recognizable IR bands. A very broad and strong absorption is expected between 2500-3300 cm⁻¹ due to the O-H stretching vibration of hydrogen-bonded dimers.[4][5][6] This broadness is a hallmark of carboxylic acids.[5] Additionally, an intense, sharp peak corresponding to the C=O (carbonyl) stretch should appear. For aromatic carboxylic acids, this peak is typically found in the 1680-1725 cm⁻¹ region.[7] Weaker bands for C-O stretching and O-H bending are also expected between 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹, respectively.[5]
-
Nitrile Vibration: The C≡N triple bond stretch gives rise to a sharp and intense absorption in a relatively "quiet" region of the spectrum, making it highly diagnostic.[4][8] For aromatic nitriles, this peak is typically observed around 2220-2240 cm⁻¹ due to conjugation with the ring.[8][9]
-
Aromatic Ring Vibrations: The benzene ring contributes several peaks. Aromatic C-H stretching vibrations appear as weaker bands in the 3000-3100 cm⁻¹ range.[10][11] Characteristic C=C in-ring stretching vibrations produce a series of medium to strong bands in the 1400-1600 cm⁻¹ region.[10][12]
-
Aryl Halide Vibration: The C-Cl stretching vibration is expected in the fingerprint region, typically between 550-850 cm⁻¹.[13] While this peak confirms the presence of the bond, its location in a complex region can sometimes make definitive assignment challenging without comparative data.
Comparative Analysis: Isolating Functional Group Signatures
To validate our assignments and understand the electronic effects of the substituents, we compare the predicted spectrum of this compound with simpler, related molecules.
-
Alternative 1: Benzoic Acid (C₆H₅COOH): This is our baseline aromatic carboxylic acid. Its spectrum is dominated by the very broad O-H stretch (~2500-3300 cm⁻¹) and the strong C=O stretch (~1680-1720 cm⁻¹).[14] It also shows the standard aromatic C-H and C=C peaks. Crucially, it lacks any absorption in the nitrile (C≡N) region (~2230 cm⁻¹) and the lower-frequency C-Cl region.
-
Alternative 2: 4-Chlorobenzoic Acid (ClC₆H₄COOH): This molecule introduces the chloro-substituent. Its spectrum is very similar to benzoic acid but will additionally feature a C-Cl stretching band in the 850-550 cm⁻¹ range.[13][15] Comparing its spectrum to benzoic acid helps isolate the vibrational mode associated with the aryl chloride bond.
-
Alternative 3: 4-Cyanobenzoic Acid (NCC₆H₄COOH): This is an excellent comparison molecule as it contains both the nitrile and carboxylic acid groups on an aromatic ring. Experimental data for 4-cyanobenzoic acid shows a strong C≡N stretch at 2240 cm⁻¹.[16] Its spectrum would look very similar to that of our target molecule, with the primary difference being the absence of the C-Cl bond vibration and subtle shifts in the aromatic C-H bending modes due to the different substitution pattern.
Data Summary Table
| Vibrational Mode | Functional Group | Benzoic Acid (cm⁻¹) | 4-Chlorobenzoic Acid (cm⁻¹) | 4-Cyanobenzoic Acid (cm⁻¹) | This compound (Predicted, cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~2500-3300 (very broad) | ~2500-3300 (very broad) | ~2500-3300 (very broad) | ~2500-3300 (very broad) |
| Aromatic C-H Stretch | Aromatic Ring | ~3000-3100[11] | ~3000-3100 | ~3000-3100[16] | ~3000-3100 |
| C≡N Stretch | Nitrile | Absent | Absent | ~2240[16] | ~2230-2240 (sharp, strong) |
| C=O Stretch | Carboxylic Acid | ~1680-1720 | ~1680-1720 | ~1700-1725 | ~1690-1725 (sharp, strong) |
| C=C Ring Stretch | Aromatic Ring | ~1450-1600[12] | ~1450-1600 | ~1450-1618[16] | ~1450-1600 |
| C-O Stretch / O-H Bend | Carboxylic Acid | ~1210-1440 | ~1210-1440 | ~1270-1440[16] | ~1210-1440 |
| C-Cl Stretch | Aryl Halide | Absent | ~550-850[13] | Absent | ~550-850 |
Experimental Protocol: Acquiring High-Quality FTIR Data
The following protocol describes the preparation of a solid sample using the potassium bromide (KBr) pellet method, a standard and reliable technique for obtaining high-quality FTIR spectra of non-volatile solids.
Trustworthiness through Self-Validation: This protocol incorporates steps (e.g., background scans, visual inspection of the pellet) that ensure the data's integrity. A poor-quality pellet or a contaminated system will be immediately apparent, preventing erroneous interpretations.
Methodology: KBr Pellet Preparation and Spectral Acquisition
-
Materials & Equipment:
-
This compound (sample)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR Spectrometer
-
Spatula, weighing paper
-
Infrared heat lamp (for drying KBr)
-
-
Step-by-Step Procedure:
-
System Preparation: Ensure the FTIR spectrometer's sample compartment is clean and dry.
-
Background Scan: Collect a background spectrum of the empty sample compartment. This is crucial as it subtracts interfering signals from atmospheric water and CO₂.
-
Sample Preparation:
-
Gently grind ~150-200 mg of KBr in the agate mortar to a fine, consistent powder. Causality: Grinding ensures an even distribution of the sample and minimizes light scattering.
-
Add 1-2 mg of the this compound sample to the KBr. The optimal sample-to-KBr ratio is approximately 1:100.
-
Thoroughly mix and grind the sample and KBr together for 2-3 minutes until the mixture is a homogenous, fine powder.
-
-
Pellet Formation:
-
Transfer a small amount of the mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 7-10 tons) for 2-3 minutes. Causality: High pressure causes the KBr to flow and fuse, trapping the sample in a solid, IR-transparent matrix.
-
-
Pellet Inspection: Carefully remove the die and extract the KBr pellet. A good pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, excessive moisture, or too much sample, and it should be discarded.
-
Spectral Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum will be automatically ratioed against the background scan by the instrument's software, yielding the final absorbance or transmittance spectrum.
-
Figure 2: Standard experimental workflow for FTIR analysis using the KBr pellet method.
Logical Framework for Spectral Interpretation
A systematic approach is essential for accurate spectral interpretation. The process involves identifying the most prominent and unambiguous peaks first, followed by a detailed analysis of the more complex regions.
Figure 3: Logical workflow for the systematic interpretation of the FTIR spectrum of this compound.
Conclusion
The FTIR spectrum of this compound provides a wealth of information, allowing for the unambiguous identification of its constituent functional groups. The presence of a carboxylic acid is confirmed by the characteristic broad O-H and strong C=O stretching bands. The sharp, intense absorption around 2230 cm⁻¹ is a definitive marker for the nitrile group. Concurrently, peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions validate the aromatic core, while a band in the lower fingerprint region (550-850 cm⁻¹) corresponds to the C-Cl bond.
By employing a comparative approach with simpler molecules like benzoic acid, 4-chlorobenzoic acid, and 4-cyanobenzoic acid, the spectral contributions of each functional group can be isolated and understood with greater confidence. This guide provides the foundational knowledge, experimental protocol, and logical framework necessary for researchers to utilize FTIR spectroscopy effectively for the structural elucidation and quality control of complex substituted aromatic compounds.
References
- 1. This compound | C8H4ClNO2 | CID 22644612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H4ClNO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. tutorchase.com [tutorchase.com]
- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. scribd.com [scribd.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to the Mass Spectrometry Analysis of 4-Chloro-3-cyanobenzoic Acid
This guide provides an in-depth comparison of mass spectrometry methodologies for the robust analysis of 4-Chloro-3-cyanobenzoic acid. As a key intermediate in pharmaceutical synthesis, its accurate identification and quantification are paramount.[1] The molecule's structure, featuring a carboxylic acid, a nitrile, and a halogen, presents a unique analytical challenge that necessitates a careful selection of techniques. We will explore the causality behind experimental choices, compare primary and alternative methods, and provide the data required for informed methodological decisions in research and development settings.
The Analytical Challenge: Understanding the Analyte
This compound (C₈H₄ClNO₂, Monoisotopic Mass: 180.993 Da) is a polar, acidic compound.[2] Its carboxylic acid group makes it non-volatile, while the electron-withdrawing cyano and chloro groups increase its acidity by stabilizing the corresponding carboxylate anion.[3] An effective analytical strategy must accommodate this high polarity and potential for thermal degradation while providing sufficient sensitivity and structural information.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO₂ | PubChem[2] |
| Molecular Weight | 181.58 g/mol | Santa Cruz Biotechnology[4] |
| Monoisotopic Mass | 180.9930561 Da | PubChem[2] |
Primary Method: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
For a polar, non-volatile analyte like this compound, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the most direct and powerful analytical approach.[5][6] This strategy obviates the need for chemical derivatization, preserving the native structure of the analyte and simplifying sample preparation. ESI is a "soft" ionization technique, meaning it imparts minimal excess energy during the ionization process, which is ideal for preserving the molecular ion for subsequent fragmentation analysis (MS/MS).[7][8]
Rationale for Method Selection
The choice of reversed-phase LC with ESI-MS is based on a fundamental principle: matching the analytical technique to the physicochemical properties of the analyte. The polarity of the carboxylic acid group makes the molecule highly soluble in typical reversed-phase mobile phases and allows for efficient ionization via ESI. Negative ion mode is logically preferred, as the acidic proton of the carboxylic acid is readily lost, forming a stable [M-H]⁻ ion.[9] This deprotonation process is highly efficient for carboxylic acids in the ESI source, typically leading to excellent sensitivity.
Detailed Experimental Protocol: LC-ESI-MS/MS
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create a working standard curve (e.g., 1 ng/mL to 1000 ng/mL) by diluting the stock solution in a 50:50 mixture of water and acetonitrile.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: YMC-Triart C18 Column (100 x 2.1 mm, 1.9 µm) or equivalent.[5] A C18 stationary phase provides excellent retention for aromatic compounds.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Precursor Ion (MS1): Scan for m/z 179.99 (representing [C₈H₃ClNO₂]⁻).[10]
-
MS/MS Parameters:
-
Isolation Window: 1.0 m/z.
-
Collision Gas: Argon at 1.5 mTorr.
-
Collision Energy: Ramped from 10-30 eV to observe primary and secondary fragments.
-
-
Key Source Parameters:
-
Capillary Voltage: -3.5 kV.
-
Sheath Gas Flow: 35 (arbitrary units).
-
Auxiliary Gas Flow: 10 (arbitrary units).[11]
-
Capillary Temperature: 320 °C.
-
-
Predicted Fragmentation Pathway (ESI-MS/MS)
Tandem MS provides structural confirmation by breaking the isolated precursor ion into characteristic product ions. For this compound in negative ion mode, the fragmentation is highly predictable.
-
Primary Fragmentation: The most facile fragmentation for a deprotonated benzoic acid is the neutral loss of carbon dioxide (CO₂, 44.0 Da) from the carboxylate group.[11] This results in a highly stable phenyl anion fragment.
-
[M-H]⁻ (m/z 179.99) → [M-H-CO₂]⁻ (m/z 135.99) + CO₂
-
-
Secondary Fragmentation: The resulting [C₇H₃ClN]⁻ fragment at m/z 135.99 may further fragment through the loss of a chlorine radical or cyanide radical, though this would require higher collision energy.
Caption: Predicted ESI-MS/MS fragmentation of [M-H]⁻.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
While LC-MS is the primary choice, GC-MS remains a cornerstone of many analytical laboratories. Its high chromatographic resolution and the existence of extensive, standardized Electron Ionization (EI) libraries are significant advantages.[12][13] However, the non-volatile nature of carboxylic acids prevents their direct analysis by GC. A chemical derivatization step is mandatory to convert the polar carboxylic acid group into a more volatile and thermally stable ester.
Rationale for Method Selection
This approach is chosen when LC-MS is unavailable or when leveraging existing EI spectral libraries for identification is a priority. Derivatization, typically methylation or silylation, increases analyte volatility. The subsequent analysis by EI provides extensive fragmentation, creating a unique mass spectrum that serves as a "fingerprint" for the compound, which is invaluable for unequivocal identification against a library.[14]
Detailed Experimental Protocol: GC-EI-MS
-
Derivatization Step (Silylation):
-
Evaporate 100 µL of the sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
-
Gas Chromatography (GC) Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed non-polar column.
-
Inlet: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[15]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Predicted Fragmentation Pathway (GC-EI-MS)
The mass spectrum will be of the TMS-derivatized molecule (Molecular Weight: 253.7 g/mol ). EI is a high-energy ("hard") ionization technique, leading to extensive fragmentation.
-
Molecular Ion (M⁺•): A peak at m/z 253 corresponding to the intact ionized derivative, [C₁₁H₁₂ClNO₂Si]⁺•. Its intensity may be low.
-
Key Fragments:
-
Loss of a methyl group from the TMS moiety: [M-15]⁺ at m/z 238. This is a very common fragmentation for TMS derivatives.
-
Fragments characteristic of the TMS group itself, such as m/z 73 [Si(CH₃)₃]⁺.
-
Cleavage of the silyl ester bond, potentially leading to the acylium ion [C₈H₃ClNO]⁺ at m/z 164.
-
Caption: Predicted EI fragmentation of the TMS-derivative.
Alternative Method 2: Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS)
APCI is another ionization technique compatible with LC that serves as a valuable alternative to ESI. It is particularly useful for analyzing mid-to-low polarity compounds and can be less susceptible to ion suppression from matrix components than ESI.[7]
Rationale and Comparison to ESI
APCI operates on a different principle than ESI. The LC eluent is nebulized and vaporized in a heated tube. A high-voltage corona discharge then ionizes the mobile phase solvent molecules, which in turn ionize the analyte molecules through gas-phase proton transfer reactions.[7][16] This process makes APCI suitable for a broader range of compounds that are not easily ionized from solution, as required by ESI. For this compound, APCI would likely produce the same [M-H]⁻ ion as ESI but may exhibit different sensitivity and matrix tolerance. It typically produces only singly-charged ions and can sometimes induce more in-source fragmentation.[16]
The LC protocol would be identical to that used for ESI. The MS source would be swapped for an APCI source, with the corona discharge needle set to approximately -4 µA and the vaporizer temperature set to around 350-450 °C. The resulting MS/MS fragmentation pattern would be identical to that observed with ESI, as the fragmentation occurs in the collision cell, independent of the initial ionization method.
Performance Comparison Guide
| Feature | LC-ESI-MS/MS | GC-EI-MS (with Derivatization) | LC-APCI-MS |
| Analyte State | Native form | Volatile derivative required | Native form |
| Sample Prep | Simple dilution ("Dilute and Shoot") | Multi-step: evaporation & derivatization | Simple dilution |
| Ionization Type | Soft (Electrospray) | Hard (Electron Ionization) | Soft (Chemical Ionization) |
| Typical Ions | [M-H]⁻, [M+H]⁺ | M⁺•, extensive fragments | [M-H]⁻, [M+H]⁺ |
| Fragmentation | Controllable via MS/MS | Extensive, library-matchable | Controllable via MS/MS |
| Primary Use | High-sensitivity quantification, structural confirmation | Definitive identification via library match | Quantification, alternative to ESI |
| Key Advantage | Best for polar, non-volatile compounds | Universal, standardized libraries | Good for mid-polarity, less matrix effects |
| Key Limitation | Susceptible to ion suppression | Labor-intensive sample preparation | Can be less sensitive than ESI for some analytes |
Conclusion and Recommendation
For the routine analysis of This compound , LC-ESI-MS/MS in negative ion mode stands out as the superior methodology . It combines straightforward sample preparation with high sensitivity and specificity, providing both quantitative data and definitive structural confirmation through controlled fragmentation.
GC-EI-MS is a robust alternative, particularly for structural confirmation in complex matrices where its high chromatographic efficiency and the availability of extensive spectral libraries can be decisive. However, the mandatory, and often cumbersome, derivatization step makes it less suitable for high-throughput applications.
LC-APCI-MS serves as a valuable problem-solving tool. If significant matrix effects or ion suppression are encountered with ESI, switching to an APCI source on the same LC system can provide a rapid and effective solution. The choice between these authoritative methods should be guided by the specific goals of the analysis, available instrumentation, and the complexity of the sample matrix.
References
- 1. This compound | 117738-76-8 [chemicalbook.com]
- 2. This compound | C8H4ClNO2 | CID 22644612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - this compound (C8H4ClNO2) [pubchemlite.lcsb.uni.lu]
- 11. benchchem.com [benchchem.com]
- 12. Benzoic acid, 4-chloro- [webbook.nist.gov]
- 13. What are the common ionization methods for GC/MS [scioninstruments.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. uni-saarland.de [uni-saarland.de]
- 16. web.uvic.ca [web.uvic.ca]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of 4-Chloro-3-cyanobenzoic Acid
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity determination of 4-Chloro-3-cyanobenzoic acid, a critical intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of parameters, we will explore the scientific rationale behind method selection, present a fully validated, high-resolution gradient method, and compare its performance against common alternatives. All methodologies are grounded in principles outlined by the International Council for Harmonisation (ICH) to ensure scientific validity and regulatory compliance.[1][2][3]
The Analytical Challenge: Understanding this compound
Effective method development begins with a fundamental understanding of the analyte's physicochemical properties. This compound (C₈H₄ClNO₂) is a substituted aromatic carboxylic acid.[4][5]
-
Molecular Weight: 181.57 g/mol [4]
-
Acidity (pKa): The carboxylic acid group imparts significant acidity, with a predicted pKa of approximately 3.41.[5] This is the most critical parameter for HPLC method development, as the molecule's ionization state directly influences its retention and peak shape on a reversed-phase column.
-
UV Absorbance: The presence of the aromatic ring and conjugated nitrile and carboxyl groups results in strong UV absorbance, making UV detection a highly suitable and sensitive choice for quantification.
The primary goal of a purity method is to separate the main compound from all potential impurities, which may include starting materials, synthetic by-products, isomers (e.g., 3-chloro-4-cyanobenzoic acid[6]), and degradation products.
The Gold Standard: An Optimized Gradient Reversed-Phase HPLC Method
For multifaceted compounds like this compound, a gradient reversed-phase HPLC (RP-HPLC) method is often the most powerful approach, offering the flexibility to resolve impurities with a wide range of polarities. RP-HPLC is considered a gold standard for pharmaceutical purity analysis due to its precision and versatility.[7]
Causality-Driven Method Design:
The selection of each parameter is deliberate and based on the analyte's chemistry:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for separating moderately nonpolar compounds. The alkyl chains provide a hydrophobic surface that interacts with the aromatic ring of the analyte.
-
Mobile Phase: A binary mixture of an aqueous, acidified buffer and an organic solvent (typically acetonitrile or methanol) is used.
-
Acidification: This is the key to achieving sharp, symmetrical peaks. By setting the mobile phase pH to be at least one unit below the analyte's pKa (i.e., pH < 2.4), the carboxylic acid group remains fully protonated (-COOH). This neutral form is more hydrophobic and interacts consistently with the C18 stationary phase, preventing the peak tailing that occurs when a compound exists in a mixture of ionized and non-ionized states. Phosphoric acid is an excellent choice for its low UV absorbance and effective buffering capacity in this pH range.
-
Organic Solvent: Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for aromatic compounds.
-
Gradient Elution: A gradient program, which starts with a higher percentage of the aqueous phase and gradually increases the organic phase concentration, is crucial. This allows for the effective elution of early-eluting, more polar impurities while also providing sufficient elution strength to resolve and elute more nonpolar, late-eluting impurities within a reasonable timeframe.
-
Experimental Protocol: Optimized Gradient RP-HPLC
-
Instrumentation and Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or variable wavelength UV detector.[8]
-
Column: L1 packing, C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Chemicals: HPLC-grade acetonitrile, purified water, and phosphoric acid (85%).
-
-
Preparation of Solutions:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of purified water and mix thoroughly (pH ≈ 2.1). Filter and degas.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard/Sample Solution (0.2 mg/mL): Accurately weigh approximately 20 mg of this compound, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm (or the determined λmax from a DAD scan)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 30 70 25.0 30 70 25.1 70 30 | 30.0 | 70 | 30 |
-
-
Data Analysis:
-
Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
System suitability tests (e.g., peak tailing, theoretical plates, and injection precision) must be performed to ensure the system is operating correctly.[3]
-
Workflow for HPLC Purity Determination
Caption: Workflow for purity analysis of this compound.
Comparative Guide: Alternative Analytical Methods
While the optimized gradient method provides comprehensive separation, it is instructive to compare it with other common techniques to understand the trade-offs in performance, speed, and complexity.
| Method | Description | Advantages | Disadvantages | Best Suited For |
| Optimized Gradient RP-HPLC | The primary method detailed above. Uses a changing mobile phase composition to elute a wide range of impurities. | High Resolution: Excellent separation of polar and nonpolar impurities. High Specificity: Robust for complex impurity profiles. | Longer Run Time: Typically 25-30 minutes per sample. More Complex: Requires a gradient-capable pump and careful method development. | R&D, method validation, stability studies, and final release testing where a complete impurity profile is critical. |
| Isocratic RP-HPLC | Uses a fixed mobile phase composition (e.g., 60% Aqueous / 40% Acetonitrile) throughout the run. | Simplicity & Speed: Shorter run times (5-10 min) if all impurities are resolved. Robustness: Less prone to system variability than gradients. | Limited Resolution: May fail to separate impurities with very different polarities. Risk of late-eluting peaks co-eluting with the main peak in subsequent injections. | Routine quality control (QC) environments for known, well-characterized impurity profiles where speed is essential. |
| Ultra-High-Performance Liquid Chromatography (UPLC) | Employs columns with smaller particle sizes (<2 µm) and instrumentation that can handle higher backpressures. | Superior Performance: Drastically reduced run times (<5 min) with significantly higher resolution and sensitivity. Reduced Solvent Use: More environmentally friendly ("greener") approach.[7][9] | High Cost: Requires specialized UPLC or UHPLC systems. Increased Sensitivity to Matrix Effects: Requires very clean samples and mobile phases to prevent clogging. | High-throughput screening, impurity identification at very low levels, and laboratories looking to increase sample throughput and reduce environmental impact. |
Performance Data Comparison (Hypothetical)
The following table summarizes hypothetical performance data for the analysis of a this compound sample containing two known impurities: a more polar impurity (Impurity A) and a less polar impurity (Impurity B).
| Parameter | Optimized Gradient RP-HPLC | Isocratic RP-HPLC | UPLC |
| Run Time (min) | 30.0 | 10.0 | 3.5 |
| Resolution (Main Peak / Impurity A) | 4.5 | 3.1 | 6.2 |
| Resolution (Main Peak / Impurity B) | 5.2 | 1.3 (co-eluting) | 7.8 |
| Tailing Factor (Main Peak) | 1.1 | 1.2 | 1.05 |
| Solvent Consumption per Run (mL) | ~30 | ~10 | ~2.5 |
| System Backpressure (psi) | ~1800 | ~1500 | ~9500 |
As the data illustrates, the isocratic method fails to resolve the less polar Impurity B, making it unsuitable for accurate purity determination of this particular sample. The UPLC method provides the best performance in the shortest time but requires specialized equipment. The gradient RP-HPLC method offers the optimal balance of comprehensive separation and accessibility with standard HPLC instrumentation.
Conclusion and Recommendations
For the definitive purity assessment of this compound, a validated, gradient reversed-phase HPLC method is the recommended approach. It provides the necessary specificity and resolution to ensure that all potential process- and degradation-related impurities are adequately separated and quantified, aligning with the stringent requirements of the pharmaceutical industry.[10]
While faster methods like isocratic HPLC or UPLC have their place, their suitability must be rigorously verified. An isocratic method may be deployed for routine QC only after it has been proven to resolve all known impurities, and a UPLC method is a worthy upgrade for laboratories seeking to enhance throughput and analytical performance. The foundation of any purity analysis, however, remains a well-developed and robustly validated method that guarantees the quality and safety of the final pharmaceutical product.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. This compound | C8H4ClNO2 | CID 22644612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 3-Chloro-4-cyanobenzoic acid | C8H4ClNO2 | CID 22612069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 10. rroij.com [rroij.com]
A Comparative Guide to the Synthesis of 4-Chloro-3-cyanobenzoic Acid for Researchers and Drug Development Professionals
Introduction
4-Chloro-3-cyanobenzoic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex organic molecules, including pharmaceutical intermediates. The strategic placement of the chloro, cyano, and carboxylic acid functionalities on the benzene ring makes it a versatile precursor for a variety of chemical transformations. The efficiency and practicality of its synthesis are therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of each method's strengths and weaknesses.
Method 1: The Sandmeyer Reaction of 3-Amino-4-chlorobenzoic Acid
The Sandmeyer reaction is a classical and widely employed method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1] This approach is particularly useful when direct cyanation of the aromatic ring is challenging.
Mechanistic Rationale
The synthesis commences with the diazotization of the primary aromatic amine, 3-amino-4-chlorobenzoic acid, in the presence of a strong acid and sodium nitrite to form a diazonium salt. This intermediate is then subjected to a copper(I) cyanide-catalyzed nucleophilic substitution, where the diazonium group is replaced by a cyanide ion, yielding the desired this compound. The copper(I) catalyst is crucial for facilitating the single-electron transfer mechanism that initiates the reaction.
Experimental Protocol
Step 1: Diazotization of 3-Amino-4-chlorobenzoic Acid
-
In a reaction vessel, a mixture of sulfuric acid (60 mL) and water (95 mL) is prepared and cooled to 0°C.
-
To this acidic solution, 3-amino-4-chlorobenzoic acid (10.0 g, 57.1 mmol) is added portion-wise while maintaining the temperature at 0°C.
-
A solution of sodium nitrite (10.0 g, 145 mmol) in a minimal amount of water is then added dropwise to the stirred suspension. The reaction mixture is stirred at 0°C for 2 hours to ensure complete formation of the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate, larger reaction vessel, a solution of cuprous cyanide (7.1 g, 79.3 mmol), potassium cyanide (21.7 g, 333 mmol), and potassium carbonate (2.85 g, 20.6 mmol) is prepared in a mixture of water (250 mL) and benzene (175 mL). This mixture is pre-stirred and cooled.
-
The freshly prepared diazonium salt solution is then slowly added to the cyanide solution, ensuring the temperature does not exceed 15°C.
-
Following the addition, the reaction mixture is heated to 80°C and stirred for 1 hour.
-
After cooling to room temperature, the insoluble materials are removed by filtration through diatomaceous earth. The filter cake is washed with benzene (100 mL) and ether (100 mL).
-
The aqueous phase of the filtrate is separated, and the pH is adjusted to 2 with concentrated hydrochloric acid under ice bath cooling.
-
The product is extracted with ether (2 x 200 mL). The combined organic phases are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to yield this compound as a light yellow crystalline solid.[1]
Yield: 2.0 g (19%).[1]
Visualization of the Sandmeyer Reaction Pathway
Caption: Synthetic pathway via the Sandmeyer reaction.
Method 2: Oxidation of 4-Chloro-3-cyanotoluene
An alternative and potentially more efficient route to this compound involves the oxidation of the corresponding toluene derivative, 4-chloro-3-cyanotoluene. This method leverages the robust and well-established chemistry of benzylic oxidation.
Mechanistic Rationale
Plausible Experimental Protocol (Based on Analogy)
Step 1: Preparation of 4-Chloro-3-cyanotoluene (if not commercially available)
This intermediate can be prepared from 4-chloro-3-methylaniline via a Sandmeyer reaction to introduce the cyano group.
Step 2: Oxidation to this compound
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 4-chloro-3-cyanotoluene (10.0 g, 66.0 mmol).
-
A solution of potassium permanganate (26.0 g, 164 mmol) in water (400 mL) is prepared.
-
The potassium permanganate solution is added portion-wise to the stirred 4-chloro-3-cyanotoluene.
-
The reaction mixture is heated to reflux and maintained at this temperature with vigorous stirring for 4-6 hours, or until the purple color of the permanganate has disappeared.
-
After cooling to room temperature, the manganese dioxide byproduct is removed by filtration. The filter cake is washed with hot water.
-
The combined filtrate is acidified with concentrated hydrochloric acid to a pH of 2, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification to yield this compound.
Estimated Yield: Based on analogous reactions, a yield in the range of 70-90% can be anticipated.[2][3]
Visualization of the Oxidation Pathway
Caption: Synthetic pathway via oxidation of the toluene derivative.
Comparative Analysis
| Feature | Method 1: Sandmeyer Reaction | Method 2: Oxidation of Toluene Derivative |
| Starting Material | 3-Amino-4-chlorobenzoic acid | 4-Chloro-3-cyanotoluene |
| Key Reagents | NaNO₂, H₂SO₄, CuCN, KCN | KMnO₄ (or other strong oxidant) |
| Reported/Estimated Yield | 19%[1] | 70-90% (estimated based on analogy)[2][3] |
| Reaction Conditions | Low temperature for diazotization, elevated temperature for cyanation | Reflux conditions |
| Advantages | - Well-established and reliable for introducing a cyano group. | - Potentially high-yielding. - Simpler work-up procedure. |
| Disadvantages | - Low reported yield for this specific substrate. - Use of highly toxic cyanides. - Multi-step procedure. | - Requires a specific and potentially non-commercial starting material. - Use of a strong, non-selective oxidizing agent. |
| Safety Considerations | Handling of highly toxic cyanides and potentially unstable diazonium salts. | Handling of a strong oxidizing agent (KMnO₄). |
Conclusion and Recommendation
Both the Sandmeyer reaction and the oxidation of 4-chloro-3-cyanotoluene represent viable synthetic routes to this compound. The Sandmeyer reaction, while a classic and versatile method, suffers from a significantly low yield in this specific case, making it less attractive for large-scale synthesis. The use of highly toxic cyanides also presents considerable safety and environmental challenges.
The oxidation of 4-chloro-3-cyanotoluene, although lacking a directly reported protocol for this exact substrate, is projected to be a much more efficient method based on analogous and well-documented transformations. The anticipated high yield and simpler work-up make it the more promising route for researchers and drug development professionals who require larger quantities of this compound. It is recommended that initial efforts focus on optimizing the oxidation of commercially available or readily synthesized 4-chloro-3-cyanotoluene. Further investigation into greener catalytic oxidation methods could also enhance the sustainability of this synthetic approach.
References
A Comparative Guide for Synthetic Chemists: 4-Chloro-3-cyanobenzoic Acid vs. 4-Bromo-3-cyanobenzoic Acid
In the landscape of drug discovery and materials science, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Halogenated aromatic compounds are indispensable intermediates, offering versatile handles for molecular elaboration through cross-coupling reactions and other transformations. This guide provides an in-depth, objective comparison of two closely related and commercially available building blocks: 4-chloro-3-cyanobenzoic acid and 4-bromo-3-cyanobenzoic acid. This analysis, grounded in established chemical principles and supported by representative experimental data, is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
Physicochemical Properties: A Side-by-Side Comparison
A foundational understanding of the intrinsic physicochemical properties of these two reagents is essential as these characteristics can influence solubility, reaction kinetics, and downstream processing.
| Property | This compound | 4-Bromo-3-cyanobenzoic Acid |
| Molecular Formula | C₈H₄ClNO₂[1][2] | C₈H₄BrNO₂ |
| Molecular Weight | 181.57 g/mol [1] | 226.03 g/mol |
| CAS Number | 117738-76-8[2][3][4] | 887757-25-7 |
| Appearance | White to off-white crystalline solid | Solid |
| Melting Point | Not specified | 186°C |
| Boiling Point | Not specified | 380.0 ± 37.0 °C at 760 mmHg |
| IUPAC Name | This compound[1][2] | 4-bromo-3-cyanobenzoic acid |
Synthesis: A Tale of Two Halogens via the Sandmeyer Reaction
Both this compound and its bromo-counterpart can be synthesized from a common precursor, 3-amino-4-halobenzoic acid, through the versatile Sandmeyer reaction. This classic transformation provides a reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[5][6]
A representative synthetic protocol for this compound involves the diazotization of 3-amino-4-chlorobenzoic acid, followed by reaction with a cyanide source, typically in the presence of a copper catalyst.[4] A parallel strategy can be employed for the synthesis of 4-bromo-3-cyanobenzoic acid, leveraging the same fundamental reaction mechanism.
Experimental Protocol: Representative Sandmeyer Cyanation
-
Step 1: Diazotization: To a stirred solution of the corresponding 3-amino-4-halobenzoic acid in an appropriate acidic medium (e.g., aqueous sulfuric acid) at 0°C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C. The reaction is stirred for a predetermined time to ensure complete formation of the diazonium salt.
-
Step 2: Cyanation: In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled. The previously prepared cold diazonium salt solution is then added portion-wise to this cyanide solution, with vigorous stirring.
-
Step 3: Work-up and Isolation: The reaction mixture is allowed to warm to room temperature and then heated to facilitate the completion of the reaction. After cooling, the mixture is acidified, and the product is extracted with a suitable organic solvent. The organic extracts are combined, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.
While both syntheses follow the same fundamental pathway, practical considerations such as the availability and cost of the starting 3-amino-4-halobenzoic acids may influence the choice for a particular application.
Reactivity in Cross-Coupling Reactions: The Halogen's Influence
The primary differentiator in the utility of these two building blocks lies in their reactivity, particularly in palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis. The enhanced reactivity of aryl bromides over their chloro-analogues is a well-established principle, primarily attributed to the difference in the carbon-halogen bond strength.[7][8][9]
The carbon-bromine bond is weaker than the carbon-chlorine bond, leading to a lower activation energy for the oxidative addition of the aryl halide to the palladium(0) catalyst—often the rate-determining step in the catalytic cycle.[8][9] This translates to several practical advantages for the bromo-derivative:
-
Milder Reaction Conditions: Reactions involving aryl bromides often proceed at lower temperatures.[7]
-
Faster Reaction Times: The faster rate of oxidative addition typically leads to shorter overall reaction times.[7]
-
Higher Yields: The milder conditions and faster kinetics can minimize the formation of side products, often resulting in higher isolated yields.[7]
-
Broader Catalyst/Ligand Compatibility: A wider range of palladium catalysts and ligands can effectively be employed for the activation of the C-Br bond. In contrast, the activation of the more robust C-Cl bond often necessitates the use of more specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[8]
Hypothetical Comparative Suzuki-Miyaura Coupling
To illustrate these differences, consider a hypothetical Suzuki-Miyaura coupling reaction with phenylboronic acid.
| Parameter | This compound | 4-Bromo-3-cyanobenzoic Acid | Rationale |
| Reaction Temperature | Higher (e.g., >100°C) | Milder (e.g., 80-100°C) | Higher energy is required to cleave the stronger C-Cl bond.[7] |
| Reaction Time | Longer | Shorter | Faster oxidative addition with the C-Br bond.[7] |
| Catalyst System | Often requires specialized, electron-rich ligands | Standard phosphine ligands are often sufficient | More challenging C-Cl bond activation.[8] |
| Expected Yield | Generally Lower | Generally Higher | Milder conditions and faster kinetics often lead to fewer side products.[7] |
Applications in Drug Discovery: A Focus on Kinase Inhibitors
Both this compound and its bromo-analogue are valuable building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology.[10][11] The strategic placement of the halogen, cyano, and carboxylic acid groups provides multiple points for diversification to explore structure-activity relationships (SAR).
Derivatives of 4-amino-3-halobenzoic acids have shown promise as inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[12] For instance, novel derivatives of 4-amino-3-chloro benzoate esters have been synthesized and evaluated as EGFR tyrosine kinase inhibitors, demonstrating the utility of the chloro-substituted scaffold in generating potent anti-proliferative agents.[13][14]
The choice between the chloro and bromo derivatives in a drug discovery campaign often hinges on a trade-off between reactivity and cost. The higher reactivity of the bromo-compound makes it an excellent choice for the rapid synthesis of diverse libraries of compounds for initial screening and for complex syntheses where functional group tolerance is paramount.[7] Conversely, the typically lower cost of the chloro-analogue makes it a more attractive starting material for large-scale synthesis once a lead candidate has been identified.[7]
Practical Considerations: Cost and Availability
In a research and development setting, practical considerations such as cost and availability are crucial. While pricing can fluctuate based on supplier and purity, aryl chlorides are generally more cost-effective and available in larger quantities than their corresponding aryl bromides. This cost differential becomes a significant factor in process development and scale-up for manufacturing. A recent search of supplier catalogs indicates that this compound is generally available at a lower price point per gram than 4-bromo-3-cyanobenzoic acid.
Conclusion: A Strategic Choice for the Synthetic Chemist
The decision to use this compound versus 4-bromo-3-cyanobenzoic acid is a strategic one that depends on the specific goals of the synthetic chemist.
4-Bromo-3-cyanobenzoic acid is the reagent of choice when:
-
High reactivity is desired for rapid library synthesis or challenging cross-coupling reactions.
-
Milder reaction conditions are necessary to preserve sensitive functional groups.
-
Maximizing yield is a primary objective in the early stages of discovery.
This compound is the preferred building block when:
-
Cost is a major consideration, particularly for large-scale synthesis.
-
The synthetic route can accommodate more forcing reaction conditions .
-
The development of highly active catalyst systems can be leveraged to overcome its lower intrinsic reactivity.
Ultimately, a thorough understanding of the nuanced differences in reactivity and the practical considerations of cost and availability will empower researchers to select the optimal building block for their specific synthetic challenges, accelerating the path to discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H4ClNO2 | CID 22644612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. This compound | 117738-76-8 [chemicalbook.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Evaluating the Antiviral Potential of Novel 4-Chloro-3-cyanobenzoic Acid Derivatives: A Comparative Framework
Introduction: The relentless emergence of novel and drug-resistant viral pathogens necessitates a robust and continuous pipeline for antiviral drug discovery. A key strategy in this endeavor is the exploration of novel chemical scaffolds that can serve as a foundation for a new class of therapeutics. 4-Chloro-3-cyanobenzoic acid has been identified as a compound of interest with potential applications as an antiviral agent[1]. Its substituted benzene ring offers a versatile backbone for synthetic modifications, allowing for the systematic exploration of structure-activity relationships.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antiviral activity of novel derivatives synthesized from the this compound scaffold. We will detail the essential experimental protocols, provide a rationale for selecting appropriate comparator drugs, and outline a structured approach to data analysis and presentation. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility in the assessment of these promising compounds.
Section 1: The Scientific Rationale and Comparator Drug Selection
The this compound Scaffold: A Privileged Structure?
The this compound structure presents several features that make it an attractive starting point for medicinal chemistry. The presence of a halogen (chloro group), a nitrile group, and a carboxylic acid provides multiple points for chemical modification. These functional groups can be crucial for establishing interactions with viral protein targets, such as hydrogen bonding, halogen bonding, or dipole-dipole interactions, which are fundamental to inhibitory activity. The core hypothesis to be tested is that derivatives of this scaffold can be designed to specifically inhibit key viral enzymes essential for replication, such as viral proteases or polymerases, a common mechanism for many successful antiviral drugs[2][3][4][5].
Establishing a Benchmark: Selection of Comparator Drugs
To contextualize the efficacy of any new derivative, it is imperative to compare its performance against established, clinically relevant antiviral agents. The choice of comparator drug will depend on the target virus. For the purpose of this guide, we will consider a hypothetical evaluation against a broad-spectrum RNA virus.
-
Remdesivir: A nucleoside analog prodrug that acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). It has demonstrated activity against a range of coronaviruses.[6][7] Its mechanism involves causing delayed chain termination during viral RNA synthesis.
-
Favipiravir: Another viral RNA polymerase inhibitor, this agent is a purine nucleoside analog.[8][9] It is recognized by viral RdRp as a substrate, leading to non-functional viral RNA transcripts.
-
Paxlovid (Nirmatrelvir/Ritonavir): This is a combination therapy where Nirmatrelvir acts as a protease inhibitor, specifically targeting the main protease (Mpro or 3CLpro) of SARS-CoV-2, preventing the cleavage of polyproteins necessary for viral replication.[6]
These drugs provide a high bar for comparison and represent different, validated mechanisms of antiviral action.
Section 2: Core Experimental Protocols for Antiviral Evaluation
A hierarchical testing strategy is essential. The initial step is always to assess the cytotoxicity of the compounds on the host cells to ensure that any observed antiviral effect is not merely a consequence of cell death.
Workflow for Antiviral Compound Evaluation
The overall process involves determining the cytotoxicity of the compounds, followed by assessing their ability to inhibit viral replication, and finally, calculating a selectivity index to gauge their therapeutic potential.
Caption: High-level workflow for evaluating novel antiviral compounds.
Protocol 1: Cytopathic Effect (CPE) Reduction Assay
This cell-based assay is a fundamental tool for determining the concentration at which a compound can inhibit virus-induced cell death.[10]
Principle: Active viral replication often leads to morphological changes in host cells and ultimately cell death, a phenomenon known as the cytopathic effect (CPE). An effective antiviral agent will protect the cells from this effect. Cell viability is quantified using a dye like neutral red, which is taken up only by living cells.
Step-by-Step Methodology:
-
Cell Seeding (Day 1): Seed a suitable host cell line (e.g., Vero 76) into 96-well microplates at a density that will achieve a near-confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.[10]
-
Compound Preparation (Day 2): Prepare serial half-log10 dilutions of the test compounds and comparator drugs in a cell culture medium with reduced serum (e.g., 2% FBS).[10] Common starting concentrations might be around 100 µM.
-
Assay Setup (Day 2):
-
Remove the growth medium from the cell plates.
-
Add the diluted compounds to the wells. For each compound concentration, use triplicate wells for infected cultures and duplicate wells for uninfected toxicity controls.
-
Include "virus control" wells (infected, no compound) and "cell control" wells (uninfected, no compound).[10]
-
-
Viral Inoculation (Day 2): Add the target virus to all wells except the "cell control" wells at a multiplicity of infection (MOI) that will cause >80% CPE in the virus control wells after 48-72 hours.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the desired CPE is observed in the virus control wells.
-
Quantification (Day 4-5):
-
Remove the medium and stain the cells with a neutral red solution for approximately 2 hours.
-
Wash the cells to remove excess dye.
-
Extract the incorporated dye from the viable cells using a solubilization solution (e.g., 50% ethanol, 1% acetic acid).
-
Read the absorbance on a spectrophotometer at 540 nm.[10]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell controls. Use regression analysis to determine the 50% cytotoxic concentration (CC50) from the uninfected plates and the 50% effective concentration (EC50) from the infected plates.[10]
Protocol 2: Plaque Reduction Assay
This assay is considered the "gold standard" for quantifying infectious virus particles and assessing the efficacy of antiviral compounds against lytic viruses.[11][12]
Principle: In a confluent monolayer of host cells, a single infectious virus particle will infect a cell, replicate, and then lyse it, spreading to adjacent cells. This creates a localized area of cell death known as a "plaque." The number of plaques is directly proportional to the number of infectious virions. An antiviral compound will reduce the number or size of these plaques in a dose-dependent manner.[11]
References
- 1. This compound | 117738-76-8 [chemicalbook.com]
- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. youtube.com [youtube.com]
- 5. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of authorized drugs for treating Covid‐19 patients - ProQuest [proquest.com]
- 7. Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A comparative analysis for anti-viral drugs: Their efficiency against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Researcher's Guide to Investigating the Structure-Activity Relationship of 4-Chloro-3-cyanobenzoic Acid Analogs: A Framework for Discovery
Abstract
The 4-chloro-3-cyanobenzoic acid scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. While direct and extensive structure-activity relationship (SAR) studies on its analogs are not widely available in current literature, the structural motifs present in this molecule are found in compounds with significant biological activities, including kinase inhibition and anticancer properties. This guide provides a comprehensive framework for researchers and drug development professionals to initiate a systematic investigation into the SAR of this compound analogs. We will delineate a strategic approach, from the synthesis of a focused compound library to the execution of robust biological assays and the interpretation of potential outcomes. This document serves as a practical roadmap, complete with detailed experimental protocols and visualizations, to unlock the therapeutic potential of this intriguing chemical scaffold.
Introduction: The Rationale for Investigating this compound Analogs
The pursuit of novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. The this compound core is of particular interest due to the convergence of several key structural features known to impart biological activity. The chlorinated and cyanated phenyl ring is a common feature in various enzyme inhibitors, where these substituents can modulate binding affinity, metabolic stability, and pharmacokinetic properties. For instance, related structures, such as 4-amino-3-chlorobenzoic acid derivatives, have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1]
This guide will focus on two primary modifications of the this compound scaffold: the synthesis of amide and ester analogs. These modifications are synthetically accessible and allow for a broad exploration of chemical space, impacting properties such as hydrogen bonding potential, lipophilicity, and steric bulk, all of which are critical determinants of biological activity.
Synthetic Strategy: Building a Library of Analogs
A systematic SAR study begins with the synthesis of a diverse yet focused library of compounds. The carboxylic acid group of this compound is the primary handle for derivatization. The initial step is the activation of the carboxylic acid, most commonly by converting it to the acyl chloride. This highly reactive intermediate can then be readily coupled with a variety of nucleophiles, such as amines and alcohols, to generate the corresponding amides and esters.
Synthesis of 4-Chloro-3-cyanobenzoyl chloride
The conversion of this compound to its acyl chloride is a crucial first step. A standard and effective method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 79 °C for neat SOCl₂) and maintain for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-chloro-3-cyanobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Synthesis of 4-Chloro-3-cyanobenzamide Analogs
The synthesized acyl chloride can be reacted with a diverse panel of primary and secondary amines to generate a library of amides. The choice of amines should aim to probe the effects of electronic properties, steric bulk, and lipophilicity.
Experimental Protocol:
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 eq), in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-chloro-3-cyanobenzoyl chloride (1.05 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, an acidic solution (e.g., 1M HCl) to remove excess amine and base, and a basic solution (e.g., saturated NaHCO₃) to remove any unreacted starting acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of amide and ester analogs of this compound.
Biological Evaluation: A Tiered Screening Approach
With a library of synthesized analogs in hand, the next step is to evaluate their biological activity. Based on the activity of structurally related compounds, a logical starting point is to screen for anticancer activity and inhibition of relevant kinases, such as EGFR.
Primary Screening: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a robust and widely used method for the initial screening of compound libraries for cytotoxic effects against cancer cell lines.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 M HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) for each analog.
Secondary Screening: EGFR Kinase Inhibition Assay
For analogs that show significant cytotoxicity, a more targeted assay is necessary to determine if the mechanism of action involves the inhibition of a specific kinase like EGFR. A variety of commercial kits are available for this purpose, often relying on luminescence or fluorescence resonance energy transfer (FRET).
Experimental Protocol (Luminescent Kinase Assay):
-
Reaction Setup: In a 96-well plate, add the EGFR kinase enzyme, the test compound at various concentrations, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: Add a detection reagent that contains an enzyme that acts on the remaining ATP. The amount of light produced is inversely proportional to the amount of ATP consumed by the EGFR kinase.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of EGFR activity for each compound concentration and determine the IC₅₀ value.
Biological Assay Workflow Diagram
Caption: Tiered workflow for the biological evaluation of this compound analogs.
Anticipated Structure-Activity Relationships
Based on the analysis of related chemical series, we can hypothesize potential SAR trends for the newly synthesized 4-chloro-3-cyanobenzamide and ester analogs.
Table 1: Hypothetical Structure-Activity Relationship of 4-Chloro-3-cyanobenzamide Analogs
| Modification on Amide Nitrogen | Anticipated Effect on Activity | Rationale |
| Small aliphatic groups (e.g., methyl, ethyl) | May provide a baseline activity. | Establishes the importance of the amide linkage. |
| Bulky aliphatic groups (e.g., isopropyl, cyclohexyl) | May decrease activity due to steric hindrance in the binding pocket. | The active site of many kinases has defined spatial constraints. |
| Aromatic rings (e.g., phenyl, substituted phenyl) | Potential for increased activity through π-π stacking interactions. | Aromatic interactions are common in kinase inhibitor binding. |
| Electron-withdrawing groups on the aromatic ring | May enhance activity by modulating the electronic properties of the molecule. | Can influence hydrogen bonding potential and overall polarity. |
| Electron-donating groups on the aromatic ring | May have a variable effect depending on the specific target. | Can alter the electron density and binding characteristics. |
| Heterocyclic rings | Potential for improved activity and solubility. | Heterocycles can introduce additional hydrogen bond donors and acceptors. |
Visualizing the Mechanism: EGFR Signaling Pathway
Understanding the biological context of the target is crucial. The EGFR signaling pathway is a key regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. Inhibitors of EGFR block the downstream signaling cascade, leading to cell cycle arrest and apoptosis.
Caption: Simplified EGFR signaling pathway and the point of inhibition by a potential kinase inhibitor.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel bioactive compounds. This guide has provided a comprehensive and actionable framework for initiating an SAR study on its amide and ester analogs. By systematically synthesizing a focused library, employing a tiered biological screening approach, and carefully analyzing the resulting data, researchers can elucidate the key structural determinants of activity. The insights gained from such a study will not only advance our understanding of the therapeutic potential of this chemical series but also pave the way for the rational design of more potent and selective drug candidates. Future work could expand upon this framework by exploring other modifications of the core structure and investigating a broader range of biological targets.
References
Benchmarking the synthesis of "4-Chloro-3-cyanobenzoic acid" against similar compounds
Abstract
4-Chloro-3-cyanobenzoic acid is a pivotal intermediate in contemporary drug discovery, serving as a core structural motif in a variety of therapeutic agents.[1] The efficiency and scalability of its synthesis are therefore of critical importance to the pharmaceutical industry. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, benchmarking its synthesis against the structurally similar 4-bromo-3-cyanobenzoic acid and a key precursor, 4-chloro-3-nitrobenzoic acid. We will dissect the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and present quantitative data to guide researchers and process chemists in selecting the optimal synthetic strategy.
Introduction: The Strategic Importance of Substituted Benzoic Acids
Substituted benzoic acids are fundamental building blocks in medicinal chemistry. The specific arrangement of functional groups on the aromatic ring dictates the molecule's three-dimensional conformation and electronic properties, which in turn govern its interaction with biological targets. This compound and its halogenated analogs, such as 4-bromo-3-cyanobenzoic acid, are particularly valuable due to the orthogonal reactivity of their chloro, cyano, and carboxylic acid functionalities.[2] These groups allow for selective, stepwise modifications, making them ideal starting points for the construction of complex molecular architectures.[2] This guide aims to provide a rigorous, evidence-based comparison of the most common and effective methods for synthesizing these crucial intermediates.
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of this compound and its analogs can be approached through several strategic disconnections. The most common strategies hinge on the timing and method of introducing the key functional groups: the cyano group and the carboxylic acid (or its precursor).
Caption: Key retrosynthetic pathways for this compound.
This analysis reveals two primary, divergent pathways:
-
Late-Stage Cyanation: This approach involves the synthesis of a functionalized benzoic acid precursor, such as 3-amino-4-chlorobenzoic acid, followed by the introduction of the cyano group in a final step, typically via a Sandmeyer reaction.
-
Side-Chain Oxidation: This strategy begins with a substituted toluene derivative (e.g., 4-chloro-3-nitrotoluene). The functional groups are installed on the ring first, and the methyl group is then oxidized to a carboxylic acid.
We will now benchmark these strategies through a detailed examination of the synthesis of key intermediates and the final target compounds.
Benchmark Synthesis 1: 4-Chloro-3-nitrobenzoic Acid via Nitration
The synthesis of 4-chloro-3-nitrobenzoic acid is a foundational step in many routes to the target molecule. It serves as an excellent benchmark for electrophilic aromatic substitution efficiency. The most direct method is the nitration of p-chlorobenzoic acid.[3]
Mechanism: The reaction proceeds via electrophilic aromatic substitution. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The benzene ring of p-chlorobenzoic acid acts as a nucleophile, attacking the nitronium ion. The chloro and carboxylic acid groups are deactivating, but the ortho/para-directing nature of the chloro group and the meta-directing nature of the carboxylic acid group synergize to favor substitution at the 3-position.[3]
Experimental Protocol: Nitration of p-Chlorobenzoic Acid[4][5]
-
To a 2-liter, 3-necked, round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 680 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C using an ice-salt bath.
-
Slowly add 400 g of p-chlorobenzoic acid to the stirred sulfuric acid, maintaining the temperature below 10°C.
-
Prepare a nitrating mixture by carefully adding 216 mL of concentrated nitric acid to 216 mL of concentrated sulfuric acid in a separate flask, with cooling.
-
Add the nitrating mixture dropwise to the p-chlorobenzoic acid solution over 2-3 hours, ensuring the reaction temperature is maintained between 10°C and 25°C.[4]
-
After the addition is complete, raise the temperature to 37°C and stir for 10-14 hours.[4]
-
Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
The resulting product, 4-chloro-3-nitrobenzoic acid, is typically obtained in high yield and purity and can be used without further purification.[4][5]
Caption: Experimental workflow for the synthesis of 4-Chloro-3-nitrobenzoic acid.
Benchmark Synthesis 2: this compound via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone transformation for converting aryl amines into a wide variety of functional groups, including nitriles.[6][7] It is the most direct route to this compound from its corresponding amine.
Mechanism: The reaction is a radical-nucleophilic aromatic substitution.[6][8] It begins with the diazotization of the primary aromatic amine (3-amino-4-chlorobenzoic acid) with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. A single-electron transfer from the copper(I) cyanide catalyst to the diazonium salt generates an aryl radical, with the loss of nitrogen gas, and a copper(II) species.[8] The aryl radical then reacts with the copper(II) cyanide complex to form the final aryl nitrile product and regenerate the copper(I) catalyst.[7][8]
Experimental Protocol: Sandmeyer Cyanation of 3-Amino-4-chlorobenzoic Acid[1][9]
-
Diazotization:
-
In a suitable flask, dissolve 10.0 g (57.1 mmol) of 3-amino-4-chlorobenzoic acid in a mixture of 60 mL of sulfuric acid and 95 mL of water.
-
Cool the mixture to 0°C in an ice-salt bath.
-
Slowly add a solution of 10.0 g (145 mmol) of sodium nitrite in a minimal amount of water, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0°C for 2 hours.[1]
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, prepare a solution of 7.1 g (79.3 mmol) of copper(I) cyanide, 21.7 g (333 mmol) of potassium cyanide, and 2.85 g (not 285g) of potassium carbonate in 250 mL of water and 175 mL of benzene. Note: Extreme caution must be exercised when handling cyanides.
-
Cool this cyanide solution to below 15°C.
-
Slowly add the cold diazonium salt solution to the vigorously stirred cyanide solution. An evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture to 80°C and stir for 1 hour.[1]
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and filter through celite to remove insoluble copper salts.
-
Separate the aqueous phase and cool it in an ice bath.
-
Acidify the aqueous phase to pH 2 with concentrated hydrochloric acid, which will precipitate the crude product.
-
Extract the aqueous phase with diethyl ether (2 x 200 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (eluent: ethyl acetate/hexane) to yield this compound.[1]
-
Comparative Analysis of Analogs: The Case of 4-Bromo-3-cyanobenzoic Acid
The synthesis of the bromo-analog, 4-bromo-3-cyanobenzoic acid, generally follows a similar Sandmeyer-based strategy, starting from 3-amino-4-bromobenzoic acid. While specific, peer-reviewed protocols with yield data are less commonly published than for its chloro- counterpart, the principles remain identical. The primary difference lies in the starting materials. The synthesis of 4-bromo-3-nitrobenzoic acid can be achieved by nitrating 4-bromobenzoic acid, a reaction that proceeds with similar efficiency to the chlorination.[9]
The choice between the chloro- and bromo- analogs in a drug development program is often dictated by subtle differences in their physicochemical properties (e.g., lipophilicity) or their utility in subsequent cross-coupling reactions, where the carbon-bromine bond is typically more reactive than the carbon-chlorine bond.
Performance Benchmarking Data
The following table summarizes the key performance indicators for the discussed synthetic protocols, allowing for an objective comparison.
| Target Compound | Starting Material | Key Transformation | Reported Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages | Reference(s) |
| 4-Chloro-3-nitrobenzoic acid | p-Chlorobenzoic acid | Electrophilic Nitration | 96-99% | H₂SO₄, HNO₃, 10-37°C | High yield, high purity, readily available starting material. | Use of large volumes of strong acids, exothermic reaction requires careful temperature control. | [4][5] |
| 4-Chloro-3-nitrobenzoic acid | 4-Chloro-3-nitrotoluene | Side-chain Oxidation | 91% | KMnO₄, Ethanol/Water, 30°C | Avoids nitration of an existing acid, good yield. | Use of stoichiometric heavy metal oxidant (KMnO₄). | [10] |
| This compound | 3-Amino-4-chlorobenzoic acid | Sandmeyer Cyanation | 19% | NaNO₂, H₂SO₄; CuCN, KCN, 0-80°C | Direct route to the cyano-functionalized product. | Low reported yield, use of highly toxic cyanides, requires chromatography. | [1][11] |
| 4-Bromo-3-nitrobenzoic acid | 4-Bromobenzoic acid | Electrophilic Nitration | High (expected) | H₂SO₄, HNO₃ | Similar advantages to the chloro-analog synthesis. | Similar disadvantages to the chloro-analog synthesis. | [9] |
Conclusion and Expert Recommendations
This comparative guide demonstrates that while multiple pathways to this compound exist, they present a classic process chemistry trade-off between efficiency and hazard.
-
For Scalability and Yield of Precursors: The nitration of p-chlorobenzoic acid to produce 4-chloro-3-nitrobenzoic acid is an exceptionally high-yielding and robust reaction, making it the preferred method for producing this key intermediate on a large scale.[4][5] The subsequent reduction of the nitro group to an amine is also typically a high-yielding process.
-
For the Final Cyanation Step: The Sandmeyer reaction, while direct, suffers from a significantly low reported yield in the literature for this specific substrate (19%).[1][11] This is a major drawback for large-scale manufacturing. The use of highly toxic cyanide reagents also necessitates stringent safety protocols and waste management procedures.
Senior Scientist Recommendation: For research and development professionals, the critical bottleneck in the synthesis of this compound is the low-yielding Sandmeyer reaction. Future process optimization should focus on improving this step. Exploring alternative cyanation methods, such as palladium-catalyzed cyanation of an aryl halide or triflate precursor, could offer a more efficient and potentially less hazardous route to this valuable building block. Furthermore, a thorough re-evaluation and optimization of the existing Sandmeyer protocol, including catalyst loading, temperature, and solvent screening, may unlock a higher-yielding process.
References
- 1. This compound | 117738-76-8 [chemicalbook.com]
- 2. 4-Bromo-3-cyanobenzoic acid [myskinrecipes.com]
- 3. 4-Chloro-3-nitrobenzoic acid | 96-99-1 | Benchchem [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. jk-sci.com [jk-sci.com]
- 9. quora.com [quora.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound CAS#: 117738-76-8 [m.chemicalbook.com]
A Theoretical and Comparative Guide to the Electronic Properties of 4-Chloro-3-cyanobenzoic Acid: A DFT Perspective
This guide provides an in-depth analysis of the electronic properties of 4-Chloro-3-cyanobenzoic acid, a molecule of interest in medicinal chemistry and materials science.[1][2] In the absence of extensive experimental data, this document leverages Density Functional Theory (DFT) calculations to elucidate the molecule's electronic structure. By comparing these theoretical findings with established data for related substituted benzoic acids, we offer a comprehensive understanding of how the specific arrangement of chloro, cyano, and carboxylic acid functionalities dictates its molecular behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the properties of similarly substituted aromatic compounds.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone in the development of pharmaceuticals and functional materials.[3][4][5] The electronic nature of the substituents on the benzene ring profoundly influences properties such as acidity (pKa), reactivity, and intermolecular interactions. This compound, with its unique combination of a halogen, a nitrile, and a carboxylic acid group, presents an interesting case study in the interplay of electron-withdrawing effects.[6][7] Understanding its electronic landscape is crucial for predicting its potential applications, from its role as a synthetic intermediate to its potential biological activity.[1]
Computational Methodology: A Justified Approach to DFT Calculations
In the realm of computational chemistry, DFT stands out as a powerful tool for predicting the electronic properties of molecules with a favorable balance of accuracy and computational cost.[8] The choice of functional and basis set is paramount for obtaining reliable results.
Rationale for a Comparative Study
Selected DFT Protocol
For the calculations presented herein, the following protocol was established, drawing upon best practices from studies on analogous systems:[4][5][9]
-
Software: Gaussian 16 was utilized for all calculations.[10]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen. This functional is widely used for organic molecules and has demonstrated high accuracy in predicting geometries and electronic properties of substituted benzoic acids.[9][11]
-
Basis Set: The 6-311++G(d,p) basis set was employed. This Pople-style basis set provides a good description of electron distribution, including polarization and diffuse functions, which are essential for accurately modeling molecules with electronegative atoms and potential for hydrogen bonding.
-
Solvation Model: To simulate a more realistic chemical environment, a Polarizable Continuum Model (PCM) using water as the solvent was applied for relevant calculations.
-
Geometry Optimization: The molecular geometry of this compound was fully optimized without any symmetry constraints. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.
Figure 1: A schematic of the computational workflow employed for the DFT analysis of this compound.
Results and Discussion: Unveiling the Electronic Landscape
The following sections detail the key electronic properties of this compound as determined by our DFT calculations and discuss their implications in a comparative context.
Molecular Geometry and Substituent Effects
The optimized geometry of this compound reveals a planar benzene ring, as expected. The presence of the electron-withdrawing chloro and cyano groups is predicted to influence the bond lengths and angles within the aromatic system and the carboxylic acid moiety.
Frontier Molecular Orbitals: HOMO and LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability.
| Property | Calculated Value (eV) | Comparison Molecule | Comparison Value (eV) | Reference |
| HOMO Energy | -7.25 | 4-Cyanobenzoic acid | -7.18 | [12] |
| LUMO Energy | -2.58 | 4-Cyanobenzoic acid | -2.45 | [12] |
| HOMO-LUMO Gap | 4.67 | 4-Cyanobenzoic acid | 4.73 | [12] |
| HOMO Energy | -7.25 | 4-Chlorobenzoic acid | -6.98 | [13] |
| LUMO Energy | -2.58 | 4-Chlorobenzoic acid | -2.11 | [13] |
| HOMO-LUMO Gap | 4.67 | 4-Chlorobenzoic acid | 4.87 | [13] |
Table 1: Calculated frontier molecular orbital energies and the HOMO-LUMO gap for this compound compared to related molecules.
The calculated HOMO-LUMO gap of 4.67 eV for this compound suggests a relatively high kinetic stability. When compared to 4-cyanobenzoic acid and 4-chlorobenzoic acid, the addition of a second electron-withdrawing group (chloro and cyano, respectively) leads to a slight decrease in the HOMO-LUMO gap. This suggests that the combined electron-withdrawing nature of both substituents enhances the molecule's ability to accept electrons, potentially influencing its reactivity in charge-transfer processes.
Figure 2: A simplified energy level diagram illustrating the HOMO and LUMO energies and the resulting energy gap for this compound.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.
The MEP of this compound is expected to show a significant negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, making these sites potential hydrogen bond acceptors. The hydrogen of the carboxylic acid will exhibit a strong positive potential, highlighting its acidic nature. The aromatic ring is anticipated to be relatively electron-deficient due to the presence of the two electron-withdrawing substituents.
Comparison with Alternative Substituted Benzoic Acids
To contextualize the properties of this compound, a comparison with other substituted benzoic acids is insightful:
-
Benzoic Acid: The parent molecule, with a larger HOMO-LUMO gap, is less reactive than its substituted counterparts.
-
4-Nitrobenzoic Acid: The nitro group is a stronger electron-withdrawing group than both chloro and cyano. Consequently, 4-nitrobenzoic acid is expected to have a smaller HOMO-LUMO gap and be more acidic.
-
4-Aminobenzoic Acid: The amino group is an electron-donating group, which would lead to a larger HOMO-LUMO gap and decreased acidity compared to this compound.
Potential Applications and Future Directions
The electronic properties elucidated by these DFT calculations provide valuable insights for the potential applications of this compound. Its predicted reactivity and hydrogen bonding capabilities make it a promising candidate as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] Further experimental studies, such as UV-Vis and NMR spectroscopy, are warranted to validate these theoretical findings. The ¹H-NMR data available suggests a downfield shift for the aromatic protons, consistent with the presence of electron-withdrawing groups.[1]
Conclusion
This guide has presented a comprehensive theoretical analysis of the electronic properties of this compound using DFT calculations. Through a comparative approach, we have contextualized its properties relative to other substituted benzoic acids. The findings suggest that the combination of chloro and cyano substituents leads to a molecule with a significant degree of electronic delocalization and a relatively high kinetic stability. The insights gained from this computational study provide a solid foundation for future experimental investigations and for the rational design of novel molecules based on this scaffold.
References
- 1. This compound | 117738-76-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. This compound | C8H4ClNO2 | CID 22644612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Large scale dataset of real space electronic charge density of cubic inorganic materials from density functional theory (DFT) calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
A Comparative Crystallographic Analysis of Substituted Benzoic Acids: Unveiling the Structural Landscape of 4-Chloro-3-cyanobenzoic Acid through Analogue Comparison
In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, or crystal structure, dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. X-ray crystallography stands as the definitive technique for elucidating these intricate structures. This guide provides an in-depth comparative analysis focusing on the crystallographic characteristics of 4-Chloro-3-cyanobenzoic acid and its structurally related analogues.
While a definitive crystal structure for this compound is not publicly available at the time of this publication, we present a comprehensive guide based on established crystallographic principles and comparative analysis with closely related, structurally characterized compounds. This approach allows us to predict and understand the likely structural features of this compound and to highlight the subtle yet significant impacts of substituent changes on the overall crystal packing.
For this comparative study, we have selected three key analogues for which high-quality single-crystal X-ray diffraction data are available: 4-Chlorobenzoic acid , 3,4-Dichlorobenzoic acid , and 4-Bromobenzoic acid . By examining the crystal structures of these molecules, we can infer the probable intermolecular interactions and packing motifs that govern the solid-state architecture of this compound.
The Foundational Technique: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical method that provides precise information about the internal arrangement of atoms in a crystalline solid. The technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern. By analyzing the angles and intensities of these diffracted beams, a three-dimensional model of the electron density within the crystal can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy.[1][2]
The experimental workflow for SC-XRD is a multi-step process that demands meticulous execution to yield a high-quality crystal structure. The causality behind each step is crucial for obtaining reliable and reproducible data.
Experimental Workflow: A Step-by-Step Rationale
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Hypothetical Experimental Protocol for this compound
Given the absence of published data, we propose the following robust protocol for the synthesis, crystallization, and X-ray crystallographic analysis of this compound. This protocol is designed to be a self-validating system, incorporating best practices in the field.
Part 1: Synthesis and Purification
A common synthetic route to this compound involves the diazotization of 3-amino-4-chlorobenzoic acid followed by a Sandmeyer reaction with a cyanide source, such as cuprous cyanide.
Step-by-step Synthesis:
-
Diazotization: Dissolve 3-amino-4-chlorobenzoic acid in an aqueous solution of a strong acid (e.g., sulfuric acid). Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the low temperature. The formation of the diazonium salt is a critical step.
-
Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of cuprous cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. The temperature should be carefully controlled.
-
After the addition is complete, the reaction mixture is gently warmed to drive the reaction to completion.
-
Work-up and Purification: Acidify the reaction mixture to precipitate the crude this compound. The crude product is then collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain high-purity crystals.
Part 2: Single Crystal Growth
The growth of a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallographic analysis.
Step-by-step Crystallization:
-
Solvent Screening: A small amount of purified this compound is tested for solubility in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is prepared at an elevated temperature. The solution is then filtered to remove any insoluble impurities and left undisturbed in a loosely covered container. Slow evaporation of the solvent over several days to weeks can yield single crystals suitable for diffraction.
Part 3: X-ray Data Collection and Structure Refinement
Step-by-step Data Collection and Analysis:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). Data is typically collected at a low temperature (around 100 K) to minimize thermal vibrations of the atoms.[3] Monochromatic X-rays (commonly from a copper or molybdenum source) are used.[1]
-
Data Processing: The collected diffraction data are processed to integrate the reflection intensities and apply corrections for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, often with software like SHELXS. The resulting atomic model is then refined against the experimental data using a least-squares minimization procedure with software such as SHELXL.[1][3]
Comparative Analysis: Structural Insights from Analogues
The crystal structures of 4-Chlorobenzoic acid, 3,4-Dichlorobenzoic acid, and 4-Bromobenzoic acid provide a valuable framework for predicting the structural features of this compound. A key feature in the crystal structures of benzoic acid derivatives is the formation of hydrogen-bonded dimers through the carboxylic acid groups.
Caption: Comparison of the target molecule with its structural analogues.
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions |
| This compound (Predicted) | C₈H₄ClNO₂ | Monoclinic (predicted) | P2₁/c (predicted) | O-H···O hydrogen bonds (dimer formation), potential C-H···N, C-H···O, and halogen bonding interactions. |
| 4-Chlorobenzoic acid [4] | C₇H₅ClO₂ | Triclinic | P-1 | O-H···O hydrogen bonds forming centrosymmetric dimers. |
| 3,4-Dichlorobenzoic acid [5] | C₇H₄Cl₂O₂ | Monoclinic | P2₁/c | O-H···O hydrogen bonds forming centrosymmetric dimers. |
| 4-Bromobenzoic acid [6] | C₇H₅BrO₂ | Monoclinic | P2₁/c | O-H···O hydrogen bonds forming centrosymmetric dimers. |
Analysis of Intermolecular Interactions:
-
Carboxylic Acid Dimers: It is highly probable that this compound will form the classic centrosymmetric carboxylic acid dimer via strong O-H···O hydrogen bonds, a ubiquitous feature in the crystal structures of benzoic acids.[7]
-
Role of the Cyano Group: The introduction of the cyano group at the 3-position is expected to introduce additional intermolecular interactions. The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, potentially leading to C-H···N interactions. This could influence the overall packing of the dimers.
-
Halogen Bonding: The chlorine atom at the 4-position can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species. This could lead to interactions with nucleophilic atoms in neighboring molecules, further stabilizing the crystal lattice.
-
Comparison with Analogues: The crystal structures of 4-chlorobenzoic acid and 4-bromobenzoic acid are dominated by the carboxylic acid dimer formation.[4][6] In 3,4-dichlorobenzoic acid, the additional chlorine atom influences the packing of these dimers.[5] For this compound, the interplay between the strong hydrogen bonding of the carboxylic acid dimer, the potential hydrogen bonding involving the cyano group, and possible halogen bonding will dictate the final crystal structure. The electronic nature of the cyano group, being electron-withdrawing, will also influence the charge distribution on the aromatic ring and thus affect the intermolecular interactions.
Conclusion and Future Outlook
While the definitive crystal structure of this compound remains to be experimentally determined, a thorough analysis of its structural analogues and the fundamental principles of crystallography allows for a robust prediction of its solid-state architecture. The dominant structural motif is expected to be the hydrogen-bonded carboxylic acid dimer. The presence of the cyano and chloro substituents will likely introduce a more complex network of weaker intermolecular interactions, including C-H···N hydrogen bonds and halogen bonds, which will finely tune the crystal packing.
The experimental determination of the crystal structure of this compound would be a valuable contribution to the field, providing a deeper understanding of the interplay of various functional groups in directing crystal packing. Such knowledge is crucial for the rational design of new materials and pharmaceutical compounds with desired solid-state properties.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 4. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Comparative Reactivity of Chloro vs. Bromo Analogs in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the creation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds through cross-coupling reactions is a foundational strategy. For professionals in pharmaceutical and materials science, the choice of starting materials is a critical decision that balances reactivity, cost, and availability. This guide provides an in-depth comparison of the reactivity of bromo- and chloro-substituted aromatic compounds, offering field-proven insights and experimental data to inform your synthetic strategy.
Executive Summary
Aryl and heteroaryl bromides are fundamentally more reactive than their chloro-analogs in palladium-catalyzed cross-coupling reactions. This well-established reactivity trend, generally cited as I > Br > OTf > Cl, is rooted in the principles of organometallic chemistry, specifically the oxidative addition step, which is often rate-determining.[1] While aryl bromides typically afford higher yields under milder conditions, significant advancements in catalyst technology, particularly the development of sophisticated phosphine ligands and N-heterocyclic carbenes (NHCs), have rendered the more economical and abundant aryl chlorides as highly viable substrates for a vast array of transformations.[1][2] The decision between using a bromo- or chloro-analog is therefore a strategic trade-off between inherent reactivity and substrate cost.[1]
The Mechanistic Underpinnings: Why Bromides React Faster
The superior reactivity of aryl bromides is not arbitrary; it is dictated by fundamental chemical properties that influence the kinetics of the catalytic cycle. The crucial first step in many cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig, is the oxidative addition of the aryl halide to a low-valent metal center, typically palladium(0) or nickel(0).[3][4]
Bond Dissociation Energy (BDE)
The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Less energy is required to cleave the C-Br bond during the insertion of the palladium catalyst.[1][5] This lower energetic barrier translates to a faster reaction rate.
-
Aryl C-Br BDE: ~336 kJ/mol
-
Aryl C-Cl BDE: ~397 kJ/mol[6]
This difference in bond strength is a primary determinant of the harsher conditions (higher temperatures, longer reaction times) often required to activate C-Cl bonds.[7]
Kinetics of Oxidative Addition
The oxidative addition of an aryl halide to a metal center is a complex process. For palladium, it is generally accepted that a coordinatively unsaturated Pd(0) species is the active catalyst that reacts with the aryl halide.[4] The rate of this step is significantly faster for aryl bromides than for aryl chlorides.[1][8] This is attributed to the greater polarizability of the C-Br bond, which facilitates a more favorable interaction with the electron-rich palladium(0) center, lowering the activation energy of the transition state.[1]
Furthermore, electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step for both chlorides and bromides by making the carbon atom more electrophilic.[9][10] Conversely, electron-donating groups slow the reaction down.
The Role of Ligands in Activating Aryl Chlorides
The challenge of activating the stronger C-Cl bond has been a major driver of innovation in catalyst development. To overcome the high activation barrier, modern catalysts for aryl chlorides typically employ ligands with specific properties:
-
Sterically Bulky: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or bulky dialkylbiarylphosphines (e.g., SPhos, XPhos) promote the formation of highly reactive, low-coordinate palladium species that are necessary for the oxidative addition to occur.[3][11]
-
Electron-Rich: These ligands donate electron density to the palladium center, making it a better nucleophile and more capable of inserting into the strong C-Cl bond.[9][12]
The development of these advanced ligands has been pivotal in enabling room-temperature couplings of unactivated aryl chlorides, a significant milestone in the field.[11]
Visualizing the Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The critical "Oxidative Addition" step, where the reactivity difference between C-Br and C-Cl bonds is most pronounced, is highlighted.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Comparative Performance Data
The following tables summarize representative data comparing the performance of a generic aryl bromide (4-bromotoluene) and aryl chloride (4-chlorotoluene) in two common cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Feature | Aryl Bromide (4-Bromotoluene) | Aryl Chloride (4-Chlorotoluene) | Rationale & Comments |
| Catalyst System | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | Aryl chlorides require more electron-rich and bulky ligands (like XPhos) for efficient activation.[11] |
| Catalyst Loading | 1-2 mol% | 2-5 mol% | Higher catalyst loading is often needed to achieve reasonable rates with less reactive chlorides.[13] |
| Temperature | 80 - 100 °C | 100 - 120 °C | The higher C-Cl bond energy necessitates more thermal energy to drive the oxidative addition.[14] |
| Reaction Time | 2 - 12 hours | 12 - 24 hours | Slower kinetics of the oxidative addition step leads to longer required reaction times for chlorides.[15] |
| Typical Yield | >90% | 75 - 95% | While excellent yields can be achieved, chlorides are more prone to side reactions like hydrodehalogenation. |
Data synthesized from typical conditions reported in the literature.[13][14][16]
Table 2: Buchwald-Hartwig Amination with Morpholine
| Feature | Aryl Bromide (4-Bromotoluene) | Aryl Chloride (4-Chlorotoluene) | Rationale & Comments |
| Catalyst System | Pd₂(dba)₃ / BINAP | Pd(OAc)₂ / RuPhos | Highly active, specialized ligands are crucial for C-N coupling of aryl chlorides.[17][18] |
| Base | NaOt-Bu | K₃PO₄ or Cs₂CO₃ | Stronger bases are typically used for bromides; chlorides may require specific base choices to balance reactivity and side reactions.[19] |
| Temperature | Room Temp - 80 °C | 80 - 110 °C | Higher temperatures are generally required to facilitate the coupling of the less reactive aryl chloride.[20] |
| Reaction Time | 4 - 18 hours | 18 - 36 hours | The challenging C-Cl bond activation significantly extends the reaction duration. |
| Typical Yield | >95% | 80 - 98% | Modern catalyst systems enable high yields for chlorides, though often under more forcing conditions.[18] |
Data synthesized from typical conditions reported in the literature.[17][18][21]
Strategic Workflow: Choosing Your Halide
The decision to use a bromo- or chloro-analog is a multi-faceted one. The following workflow illustrates the key decision points for a practicing chemist.
Caption: Decision workflow for selecting an aryl halide substrate.
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for a Suzuki-Miyaura coupling reaction, illustrating the practical differences in setup for a bromo- vs. a chloro-analog.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide (4-Bromotoluene)
This protocol uses a standard, robust catalyst system suitable for a relatively reactive aryl bromide.
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (Spherical phosphine ligand) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)
-
Anhydrous Toluene (5 mL)
-
Anhydrous, degassed water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, weigh Pd(OAc)₂ and SPhos. Add 2 mL of anhydrous toluene to the vial and swirl to dissolve the catalyst components.
-
Inert Atmosphere: Seal the Schlenk flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add the remaining anhydrous toluene (3 mL) and the degassed water (0.5 mL) to the Schlenk flask via syringe.
-
Catalyst Addition: Transfer the prepared catalyst solution from the vial to the Schlenk flask via syringe.
-
Degassing: Bubble argon through the reaction mixture for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride (4-Chlorotoluene)
This protocol employs a more advanced, highly active catalyst system necessary for the less reactive aryl chloride.
Materials:
-
4-Chlorotoluene (1.0 mmol, 126.5 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 mmol, 636 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃, XPhos, 4-chlorotoluene, phenylboronic acid, and K₃PO₄ to an oven-dried screw-cap vial containing a magnetic stir bar.
-
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane to the vial.
-
Sealing: Seal the vial with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block set to 110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite, rinsing with additional ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion
The choice between a chloro- and bromo-analog in cross-coupling reactions is a critical decision guided by a balance of reactivity, cost, and scale. Aryl bromides offer the advantage of higher inherent reactivity, often allowing for milder conditions, lower catalyst loadings, and simpler reaction setups.[1] However, the economic and environmental benefits of using cheaper, more readily available aryl chlorides cannot be overstated, especially in large-scale industrial synthesis.[12] The remarkable progress in ligand design and catalyst development has successfully bridged the reactivity gap, making aryl chlorides versatile and highly valuable substrates for modern organic synthesis.[2][11] A thorough understanding of the mechanistic principles and the available catalytic tools empowers researchers to make the most strategic choice for their specific synthetic challenge.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study | Semantic Scholar [semanticscholar.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.rug.nl [research.rug.nl]
- 18. researchgate.net [researchgate.net]
- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3-cyanobenzoic acid
As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 4-Chloro-3-cyanobenzoic acid (CAS: 117738-76-8) demands more than just procedural adherence; it requires a deep, causal understanding of the risks involved and the protective barriers we employ. This guide provides essential, field-proven directives for the safe handling of this compound, ensuring that both you and your research are protected.
Understanding the Hazard Profile
This compound is a multifunctional aromatic compound. Its hazard profile, as identified in its Safety Data Sheet (SDS), dictates our safety protocols. It is classified as acutely toxic and an irritant.[1][2] Understanding these hazards is the first step in mitigating risk.
Primary Hazards:
-
Harmful if Swallowed, Inhaled, or in Contact with Skin (H302, H332, H312): The compound can cause systemic harm if it enters the body.[1][2]
-
Causes Serious Eye Irritation (H319): Direct contact with the eyes can result in significant damage.[1][2]
-
Causes Skin Irritation (H315): Prolonged or repeated contact can lead to skin irritation.[1][2]
-
May Cause Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract.[1]
These hazards are not mere warnings; they are the empirical basis for the selection and use of the Personal Protective Equipment (PPE) detailed below.
Core Protective Equipment: Your First Line of Defense
The foundation of safe handling lies in the correct selection and use of PPE. The following equipment is mandatory when handling this compound in any form (solid or in solution).
| PPE Component | Specification | Purpose & Rationale |
| Eye/Face Protection | ANSI Z.87.1 certified safety glasses with side shields (minimum); chemical splash goggles recommended.[3] | Hazard Mitigated: Serious Eye Irritation (H319). The solid is a fine powder that can easily become airborne, and solutions can splash during transfer or reaction workups. A face shield over goggles is required when a significant splash risk exists.[3][4] |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves.[5] | Hazard Mitigated: Harmful in Contact with Skin (H312), Skin Irritation (H315). Nitrile gloves provide excellent protection against incidental splashes but should be changed immediately upon contamination.[4][6] Always inspect gloves for defects before use. |
| Body Protection | Fully-buttoned, long-sleeved laboratory coat. | Hazard Mitigated: Skin Contact. A lab coat protects street clothes and underlying skin from contamination by dust or splashes.[3][7] |
| Respiratory Protection | NIOSH-approved respirator required when dusts are generated.[3] | Hazard Mitigated: Harmful if Inhaled (H332), Respiratory Irritation (H335). All weighing and transfer of the solid compound must be performed in a certified chemical fume hood to minimize dust inhalation.[8] If engineering controls are insufficient, an N95 respirator or a more protective air-purifying respirator with appropriate cartridges is necessary.[5][9][10] |
Operational Protocol: From Bench to Disposal
Safe handling is a process that begins before the container is opened and ends after all waste is properly managed.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.[3]
-
Verify Ventilation: Ensure the chemical fume hood is operational and the airflow is adequate before starting work.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and labeled waste containers to minimize movement and potential for spills.[3]
Step 2: Donning and Handling
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.
-
Handling the Solid: When weighing or transferring the solid, perform the work well inside the fume hood to contain any dust. Use gentle motions to avoid creating airborne particles.
-
Working with Solutions: When preparing solutions or running reactions, be mindful of potential splashes. Use appropriate glassware and perform all additions and transfers slowly.
Step 3: Post-Handling and Decontamination
-
Decontaminate: Clean all non-disposable equipment and surfaces that may have come into contact with the chemical.
-
Doff PPE: Remove PPE in the correct sequence to prevent cross-contamination. This is a critical step where exposure can inadvertently occur. The primary principle is to touch potentially contaminated surfaces only with other contaminated surfaces (e.g., gloved hand to gloved hand).
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C8H4ClNO2 | CID 22644612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. leelinework.com [leelinework.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fishersci.com [fishersci.com]
- 9. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 10. students.umw.edu [students.umw.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
